Product packaging for 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one(Cat. No.:CAS No. 35570-68-4)

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1590612
CAS No.: 35570-68-4
M. Wt: 170.55 g/mol
InChI Key: ZWGWZXKNFDGBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C6H3ClN2O2 and its molecular weight is 170.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O2 B1590612 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one CAS No. 35570-68-4

Properties

IUPAC Name

6-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGWZXKNFDGBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545058
Record name 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35570-68-4
Record name 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, applications, and handling protocols, grounded in authoritative data.

Introduction and Strategic Importance

This compound (CAS No. 35570-68-4 ) is a specialized heterocyclic compound that has garnered significant attention as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its rigid, fused-ring structure, incorporating both an oxazolone and a pyridine moiety, provides a unique scaffold for designing molecules with specific biological activities. The presence of a reactive chlorine atom further enhances its utility, allowing for diverse downstream functionalization. This compound is particularly recognized as a key intermediate in the synthesis of targeted therapies, making it a high-value molecule in the landscape of drug discovery and development.[3][4]

Physicochemical and Structural Properties

The precise chemical identity and physical characteristics of a compound are fundamental to its application in synthesis. The properties of this compound are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource(s)
CAS Number 35570-68-4[1][5][6][7][8]
Molecular Formula C₆H₃ClN₂O₂[5][7][8][9]
Molecular Weight 170.55 g/mol [5][7][8]
Appearance White to off-white solid[4]
Melting Point 183-186 °C[1][4]
Density 1.80 g/cm³[1][4]
Purity Typically ≥98%[5][7]
Topological Polar Surface Area (TPSA) 58.89 Ų[5]
LogP 1.1695[5]
Hydrogen Bond Donors 1[5][8]
Hydrogen Bond Acceptors 3[5][8]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While proprietary industrial methods may vary, a plausible and commonly referenced synthetic approach involves the cyclization of a substituted aminopyridine precursor. The reactivity of the final compound is dominated by the chloro-substituent on the pyridine ring, which is susceptible to nucleophilic aromatic substitution, and the N-H proton of the oxazolone ring, which can be deprotonated or substituted.

A related synthesis for the bromo-analog, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, is achieved by reacting oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS), suggesting that direct halogenation of the parent oxazolopyridinone is a viable strategy.[10] This highlights the electrophilic nature of the pyridine ring at position 6.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual pathway for the synthesis of this compound, starting from a suitable aminopyridinol precursor. This workflow is designed to be self-validating, with each step representing a standard, high-yielding transformation in organic synthesis.

G cluster_0 Synthesis of this compound A 2,3-Dihydroxy-5-chloropyridine B 2-Amino-5-chloro-3-hydroxypyridine A->B  Nitration followed by Reduction C Cyclization Precursor B->C  Reaction with a Phosgene Equivalent (e.g., Triphosgene, CDI) D This compound C->D  Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is its role as a key building block in the synthesis of kinase inhibitors.[3][4] The oxazolo[4,5-b]pyridine core is a recognized pharmacophore, and derivatives have been investigated for various therapeutic activities, including analgesic effects.[11]

Case Study: Intermediate in Crizotinib Synthesis

This compound is a well-documented intermediate in the manufacturing of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in cancer therapy.[4] The chlorine atom at the 6-position serves as a crucial handle for introducing the rest of the molecule via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions.

The logical flow from this intermediate to a complex drug molecule is depicted below.

G cluster_1 Role in Pharmaceutical Synthesis Intermediate This compound (CAS: 35570-68-4) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling  Reactant AdvancedIntermediate Functionalized Oxazolopyridine Coupling->AdvancedIntermediate  Product Formation FinalDrug Active Pharmaceutical Ingredient (e.g., Crizotinib) AdvancedIntermediate->FinalDrug  Further Synthetic Steps

Caption: Role as a key intermediate in the synthesis of an Active Pharmaceutical Ingredient (API).

Spectral Characterization: A Predictive Analysis

While specific spectra are proprietary to manufacturers, a predictive analysis based on the structure of this compound allows for the anticipation of key spectral features. This is crucial for quality control and reaction monitoring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H at C5: This proton would likely appear as a doublet, coupled to the proton at C7.

  • H at C7: This proton would also appear as a doublet, coupled to the proton at C5. The chemical shifts would be downfield, characteristic of protons on an electron-deficient pyridine ring.

  • N-H Proton: A broad singlet corresponding to the proton on the oxazolone nitrogen would be observed, the chemical shift of which would be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule.

  • C=O (Carbonyl Carbon): The carbonyl carbon of the oxazolone ring would be the most downfield signal, typically in the range of 150-170 ppm.

  • Aromatic Carbons: The remaining five carbons of the fused heterocyclic system would appear in the aromatic region (approx. 110-160 ppm). The carbon bearing the chlorine atom (C6) would be directly observable.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.

  • C=O Stretch (Lactam): A strong, sharp absorption band around 1750-1780 cm⁻¹, characteristic of a cyclic carbamate (oxazolone).

  • C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic pyridine and oxazole ring systems.

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements.

Hazard Identification and Precautionary Measures
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile), is mandatory.

  • Dispensing: When weighing and transferring the solid, avoid generating dust. Use appropriate tools (spatulas) and a contained weighing environment.

  • Accidental Release: In case of a spill, prevent further spread. Sweep up the solid material carefully, avoiding dust generation, and place it into a sealed container for proper disposal.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2][9] The recommended storage condition is often at room temperature.[4][5]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined physicochemical properties, coupled with its strategic reactivity, provide a reliable and versatile platform for the synthesis of high-value pharmaceutical compounds. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research or development program that utilizes this important heterocyclic building block.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one, a pivotal heterocyclic compound, serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules and agrochemicals.[1][2][3] Its rigid bicyclic structure and versatile functional groups make it an attractive scaffold for medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical techniques for its thorough characterization, ensuring purity and structural confirmation for downstream applications.

Introduction: The Significance of the Oxazolopyridine Core

The oxazolo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. The fusion of the oxazolone and pyridine rings creates a unique electronic and steric environment, enabling targeted interactions with various biological macromolecules. The chloro-substituent at the 6-position offers a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity and fine-tune pharmacological profiles. Understanding the efficient synthesis and rigorous characterization of this key intermediate is paramount for any research and development program that utilizes it as a foundational building block.

Synthesis of this compound

A reliable and scalable synthesis of this compound involves the cyclization of 2-amino-5-chloropyridin-3-ol with a suitable carbonylating agent. Among the various options, triphosgene has emerged as a practical and efficient reagent for this transformation, offering a safer alternative to phosgene gas.[4]

Reaction Mechanism

The synthesis proceeds via a cyclocondensation reaction. The initial step involves the deprotonation of the hydroxyl and amino groups of 2-amino-5-chloropyridin-3-ol by a base. The resulting nucleophilic species then attacks the electrophilic carbonyl centers of triphosgene (or its in situ generated reactive equivalent, phosgene), leading to the formation of a carbamate intermediate. Subsequent intramolecular cyclization with the elimination of hydrogen chloride and other byproducts yields the desired this compound.

Reaction_Mechanism reactant1 2-amino-5-chloropyridin-3-ol intermediate1 Deprotonated Intermediate reactant1->intermediate1 Deprotonation reactant2 Triphosgene intermediate2 Carbamate Intermediate reactant2->intermediate2 base Base (e.g., Triethylamine) base->intermediate1 intermediate1->intermediate2 Nucleophilic Attack product This compound intermediate2->product Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar oxazolopyridinones.[4][5]

Materials:

  • 2-amino-5-chloropyridin-3-ol

  • Triphosgene

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran, Toluene)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridin-3-ol in the chosen anhydrous solvent.

  • Base Addition: Add the base (e.g., triethylamine) to the solution and stir for a few minutes.

  • Triphosgene Addition: Dissolve triphosgene in the same anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature, typically between -5 to 30 °C.[4]

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 40-90 °C and maintain it for 2-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, cool the reaction mixture to 0-20 °C. The product may precipitate out of the solution.[4]

  • Isolation and Purification: Isolate the solid product by filtration. Wash the solid with a cold solvent to remove any residual impurities. The crude product can be further purified by recrystallization from a suitable solvent system to obtain a white to off-white solid.

  • Drying: Dry the purified product under a vacuum to obtain the final this compound. A yield of up to 91% has been reported for this type of transformation.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties
PropertyValueSource
Molecular FormulaC₆H₃ClN₂O₂[6][7]
Molecular Weight170.55 g/mol [6][7]
AppearanceWhite to off-white solid[5]
Melting Point183-185 °C[5]
CAS Number35570-68-4[1][6][7]

Spectroscopic Analysis

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment functional_groups Functional Group Identification ir->functional_groups molecular_weight_confirmation Molecular Weight Confirmation ms->molecular_weight_confirmation end Confirmed Structure and Purity structure_elucidation->end purity_assessment->end functional_groups->end molecular_weight_confirmation->end

Caption: A typical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the N-H proton of the oxazolone ring. The reported chemical shifts are δ 7.922-7.917 (d, 1H, J= 2Hz), 8.093-8.088 (d, 1H, J=2Hz), and 12.646 (s, 1H, -NH).[5]

  • ¹³C NMR (400 MHz, DMSO-d₆): The carbon NMR spectrum provides information about the carbon framework of the molecule. The reported chemical shifts are δ 116.64, 124.22, 137.62, 140.69, 145.22, and 153.21 ppm.[5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A broad peak around 3200-3400 cm⁻¹

  • C=O stretch (lactone): A strong absorption band around 1750-1780 cm⁻¹

  • C=N and C=C stretches: Peaks in the range of 1500-1650 cm⁻¹

  • C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The expected molecular ion peak [M]⁺ would be at m/z 170, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak).

Conclusion

This technical guide has outlined a reliable synthetic route for the preparation of this compound and detailed the essential analytical methods for its comprehensive characterization. The provided experimental protocol and characterization data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the confident synthesis and application of this important heterocyclic intermediate. Adherence to these methodologies will ensure the production of high-purity material, which is critical for the success of subsequent synthetic transformations and biological evaluations.

References

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. From its fundamental chemical identity and physicochemical properties to its synthesis and critical role as a pharmaceutical intermediate, this document serves as an essential resource for researchers, chemists, and professionals in drug discovery and development. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the practical applications, mechanistic rationale, and key experimental considerations for utilizing this versatile scaffold.

Core Chemical Identity and Physicochemical Profile

This compound (CAS No: 35570-68-4) is a fused heterocyclic compound that integrates a pyridine ring with an oxazolone ring.[1][2][3][4] This unique arrangement confers a rigid, planar structure with specific electronic properties that are highly desirable for interaction with biological targets.

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 6-chloro-3H-[1][2]oxazolo[4,5-b]pyridin-2-one .[1][5] Its structure is characterized by a chloro-substituted pyridine ring fused to the 4 and 5 positions of an oxazol-2-one ring system.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The compound's properties make it suitable for a range of organic synthesis applications. It is typically supplied as a white to off-white solid.[5] A summary of its key computed and experimental properties is provided below.

PropertyValueSource
Molecular Formula C₆H₃ClN₂O₂PubChem[1]
Molecular Weight 170.55 g/mol PubChem[1], ChemScene[2]
CAS Number 35570-68-4PubChem[1], ChemScene[2]
Melting Point 183-186 °CWanhe Chemical[6], ChemicalBook[5]
Density 1.80 g/cm³Wanhe Chemical[6], ChemicalBook[5]
Appearance White to off-white solidChemicalBook[5]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
LogP 1.17ChemScene[2]

Synthesis Strategy and Rationale

The synthesis of oxazolo[4,5-b]pyridine scaffolds is a cornerstone for accessing a wide array of functionalized derivatives. While specific proprietary synthesis routes for the 6-chloro variant are often held as trade secrets, a general and logical synthetic pathway can be extrapolated from published literature on analogous structures.[7][8]

A common and effective approach involves the construction of the oxazolone ring onto a pre-functionalized pyridine precursor. The choice of starting material is critical; a 2-amino-5-chloro-3-hydroxypyridine serves as an ideal precursor. The cyclization to form the oxazolone ring can then be achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which are safer and easier to handle alternatives.

synthesis_workflow start 2-Amino-5-chloro-3-hydroxypyridine step1 Cyclization Reaction (Formation of Oxazolone Ring) start->step1 Precursor reagent1 Phosgene Equivalent (e.g., Triphosgene, CDI) + Base (e.g., Et3N) reagent1->step1 Reagents product This compound step1->product Crude Product purification Purification (Recrystallization / Chromatography) product->purification final_product High-Purity Product (>98%) purification->final_product

Caption: Generalized workflow for the synthesis of the target compound.

Expert Insight: The key to a high-yield synthesis is controlling the reaction conditions during cyclization. The choice of base is non-trivial; a non-nucleophilic base like triethylamine is preferred to prevent unwanted side reactions. The reaction is typically performed in an aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) to ensure solubility of the starting materials and to prevent hydrolysis of the phosgene equivalent. Post-reaction purification via recrystallization is often sufficient to achieve the high purity (≥98%) required for pharmaceutical applications.[2][9]

Applications in Drug Discovery: A Critical Intermediate

This compound is not merely a laboratory chemical; it is a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4][6][9] Its structure is frequently found as a core fragment in kinase inhibitors and other targeted therapies.

Role as a Pharmaceutical Building Block

The compound's utility stems from the reactivity of its functional groups. The secondary amine within the oxazolone ring can be readily alkylated or arylated, allowing for the introduction of diverse side chains that can be tailored to fit the binding pocket of a specific biological target. The chloro-substituent on the pyridine ring provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl structures.

One of the most notable applications of this intermediate is in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[5]

Exemplary Protocol: N-Alkylation

To illustrate its utility, the following section provides a detailed, self-validating protocol for a typical N-alkylation reaction, a common subsequent step in a multi-step synthesis.

Objective: To couple an alkyl halide (R-X) to the nitrogen of the oxazolone ring.

Methodology:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C. Causality: A strong, non-nucleophilic base is required to deprotonate the N-H of the oxazolone, forming the nucleophilic anion without competing in the subsequent substitution reaction.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the anion is the rate-determining step for this phase.

  • Electrophile Addition: Add the alkyl halide (R-X, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak confirms reaction progression.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.

  • Hazard Profile: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent degradation.[3][5]

Conclusion and Future Outlook

This compound stands out as a critical and versatile building block for the synthesis of high-value pharmaceutical compounds. Its rigid heterocyclic core, combined with strategically placed functional groups, provides a robust platform for developing next-generation targeted therapies. Understanding its chemical properties, synthetic accessibility, and reactivity is essential for any research organization aiming to innovate in the field of medicinal chemistry. As drug discovery continues to target complex biological pathways, the demand for well-characterized and high-purity intermediates like this one will undoubtedly continue to grow, making it a compound of enduring relevance.

References

Physical and chemical properties of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes its core physical and chemical properties, outlines a robust synthetic protocol, and discusses its reactivity and applications, grounding all claims in verifiable scientific literature.

Introduction and Strategic Importance

This compound (CAS No. 35570-68-4) is a fused heterocyclic compound that has garnered significant attention as a key building block in the synthesis of pharmacologically active molecules.[1][2] Its rigid bicyclic core, featuring a pyridine ring fused to an oxazolone ring, provides a unique and valuable scaffold for drug discovery. The presence of a reactive chlorine atom and an acyl-lactam-like functionality makes it a versatile synthon for constructing complex molecular architectures.

Most notably, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, including the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, used in cancer therapy.[3] The strategic importance of this molecule lies in its ability to be selectively functionalized, enabling the precise construction of targeted therapeutics. This guide aims to provide the foundational knowledge required to effectively handle, synthesize, and utilize this compound in a research and development setting.

Physicochemical and Computed Properties

The physical and computational properties of this compound are summarized below. These parameters are essential for predicting its behavior in various solvent systems, its potential for biological activity, and for defining appropriate handling and storage protocols.

PropertyValueSource(s)
IUPAC Name 6-chloro-3H-[3][4]oxazolo[4,5-b]pyridin-2-one[1]
CAS Number 35570-68-4[3][4]
Molecular Formula C₆H₃ClN₂O₂[1][4]
Molecular Weight 170.55 g/mol [1][4]
Appearance White to off-white solid[5]
Melting Point 183-186 °C[5]
Density 1.80 g/cm³[5]
Purity (Commercial) ≥98% to ≥99%[2][4]
Storage Conditions Sealed in a dry environment at room temperature, away from heat sources[3][5]
LogP (Computed) 1.17[4]
Topological Polar Surface Area (TPSA) 58.89 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Solubility (Qualitative) Expected to be soluble in polar aprotic solvents like DMSO and DMF; limited solubility in alcohols (methanol, ethanol) and poor solubility in water and non-polar solvents.

Synthesis of this compound

The most logical and widely employed synthetic strategy for this class of compounds involves the cyclization of an ortho-substituted aminopyridine precursor. The key starting material is 2-amino-5-chloropyridin-3-ol. The oxazolone ring is then formed via reaction with a carbonylating agent, such as phosgene, triphosgene, or 1,1'-Carbonyldiimidazole (CDI).

The use of CDI is often preferred in laboratory settings due to its solid nature and safer handling profile compared to gaseous phosgene. The reaction proceeds via an initial acylation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the adjacent amino group to form the cyclic carbamate (oxazolone).

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product SM 2-Amino-5-chloropyridin-3-ol Product This compound SM->Product Cyclization Reagent 1,1'-Carbonyldiimidazole (CDI) or Triphosgene Reagent->Product Solvent Anhydrous THF or DMF Solvent->Product Reactivity_Diagram cluster_alkylation N-Alkylation cluster_snar Nucleophilic Aromatic Substitution (SₙAr) Core This compound Alkylated_Product N-Alkylated Product Core->Alkylated_Product Reaction at N3-H SNAr_Product 6-Substituted Product Core->SNAr_Product Reaction at C6-Cl Alkylation_Reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃) Alkylation_Reagents->Alkylated_Product SNAr_Reagents Nu-H (e.g., R₂NH, RSH) Heat or Catalyst SNAr_Reagents->SNAr_Product

References

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one: A Core Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the heterocyclic building block, this compound. We will delve into its fundamental physicochemical properties, logical synthesis strategies, critical role in drug discovery, and the rigorous quality control measures necessary for its effective application.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound of significant interest in the synthesis of complex pharmaceutical intermediates.[1][2] Its fused ring system, combining an oxazolone and a pyridine moiety, offers a rigid and versatile scaffold for the development of novel therapeutic agents. The chloro-substituent provides a key reactive handle for further chemical modification through cross-coupling and nucleophilic substitution reactions.

The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental design.

PropertyValueSource(s)
Molecular Formula C₆H₃ClN₂O₂[3][4][5][6]
Molecular Weight 170.55 g/mol [1][3][4][6][7]
CAS Number 35570-68-4[3][4][5][6][8]
IUPAC Name 6-chloro-3H-[3][5]oxazolo[4,5-b]pyridin-2-one[4]
Melting Point 183-186 °C[1][8]
Density ~1.80 g/cm³[1][8]
Common Purity ≥98% to ≥99%[2][3][6][8]
Synonyms 6-Chloro-oxazolo[4,5-b]pyridin-2-ol[3][4]
Chemical Structure

The structural arrangement of this compound is foundational to its chemical behavior.

Caption: 2D structure of this compound.

Synthesis Strategy and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a logical and common pathway can be inferred from established organic chemistry principles and related literature, such as the synthesis of halogenated analogues.[9][10] A plausible approach involves the construction of the parent oxazolo[4,5-b]pyridin-2(3H)-one scaffold followed by regioselective chlorination.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Scaffold Formation cluster_1 Regioselective Chlorination A 2-Amino-3-hydroxypyridine C Oxazolo[4,5-b]pyridin-2(3H)-one (Parent Scaffold) A->C Reaction B Cyclization Reagent (e.g., Triphosgene, CDI) B->C Mediates E This compound (Final Product) C->E Electrophilic Aromatic Substitution D Chlorinating Agent (e.g., NCS) D->E Provides Cl+ DrugDev cluster_0 Chemical Derivatization cluster_1 Therapeutic Leads A 6-Chlorooxazolo[4,5-b] pyridin-2(3H)-one B Suzuki or Stille Coupling (Replaces -Cl with Aryl group) A->B C-C Bond Formation C Click Chemistry (Adds Triazole moiety) A->C Bio-orthogonal Ligation D N-Alkylation (Modifies Oxazolone N-H) A->D Functionalization F hDHODH Inhibitors (Anticancer) B->F E GSK-3β Inhibitors (Anti-inflammatory) C->E D->E D->F

References

A Technical Guide to the Biological Activities of Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purine bases. This unique bioisosteric relationship allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological activities of oxazolo[4,5-b]pyridine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The Oxazolo[4,5-b]pyridine Scaffold: A Foundation for Diverse Bioactivity

The oxazolo[4,5-b]pyridine ring system is a fused heterocyclic compound, which can be considered an analog of purines like adenine and guanine, where the imidazole ring is replaced by an oxazole ring.[1][2] This structural mimicry is a cornerstone of its medicinal chemistry value, allowing it to function as an antagonist or modulator of enzymes and receptors that recognize purine-based substrates. The versatility of this scaffold is further enhanced by the ease with which substitutions can be made on the pyridine and oxazole rings, enabling fine-tuning of its physicochemical properties and biological targets. Synthetic strategies often involve the condensation of 2-amino-3-hydroxypyridine with various reagents like carboxylic acids or their derivatives, frequently facilitated by coupling agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[3]

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the oxazolo[4,5-b]pyridine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7).[4][5] The mechanism of action is often rooted in the inhibition of key enzymes essential for cancer cell proliferation and survival.

Mechanism of Action: Enzyme Inhibition

A prominent target for this class of compounds is human dihydroorotate dehydrogenase (hDHODH) , a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[5] Cancer cells, with their high rate of proliferation, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis. Molecular docking studies have shown that the oxazolopyridine core can establish crucial π-π stacking interactions within the hDHODH active site, effectively blocking its function.[6]

Another key mechanism involves the inhibition of protein kinases. For instance, certain oxazolo[5,4-d]pyrimidine derivatives (a related isomer) have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[2][7]

anticancer_pathway cluster_cell Cancer Cell Proliferation Uncontrolled Proliferation Apoptosis Apoptosis hDHODH hDHODH Enzyme hDHODH->Apoptosis leads to Pyrimidine Pyrimidine Biosynthesis hDHODH->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA DNA_RNA->Proliferation Oxazolo Oxazolo[4,5-b]pyridine Derivative Oxazolo->hDHODH Inhibition

Caption: Inhibition of hDHODH by oxazolo[4,5-b]pyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Oxazolo[4,5-b]pyridine-TriazolesPC3Prostate1.12 - 9.87[4]
Oxazolo[4,5-b]pyridine-TriazolesA549Lung1.09 - 8.21[4]
Oxazolo[4,5-b]pyridine-TriazolesMCF-7Breast1.54 - 10.21[4]
Oxazolo[4,5-b]pyridine-TriazolesDU-145Prostate1.21 - 11.02[4]
Sulfonamide Isoxazolo[5,4-b]pyridinesMCF-7Breast~525 (152 µg/mL)[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening test for potential anticancer compounds.[9][10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test oxazolo[4,5-b]pyridine derivative in sterile DMSO. Create a series of dilutions in the complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[11]

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[11]

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for an additional 3-4 hours to allow for formazan crystal formation.[9][11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulation of Kinase Signaling

Chronic inflammation is a key driver of numerous diseases. Recent studies have identified Glycogen Synthase Kinase-3β (GSK-3β) as a pro-inflammatory enzyme, making it an attractive target for novel anti-inflammatory agents.[12]

Mechanism of Action: GSK-3β Inhibition

Oxazolo[4,5-b]pyridine derivatives have emerged as potent inhibitors of GSK-3β.[12][13] By inhibiting this kinase, these compounds can suppress the production and release of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[12][13] This mechanism offers a targeted approach to controlling inflammation with the potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

anti_inflammatory_pathway cluster_cell Immune Cell Inflammatory_Stimulus Inflammatory Stimulus GSK3B GSK-3β Inflammatory_Stimulus->GSK3B activates Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) GSK3B->Pro_inflammatory promotes production Inflammation Inflammation Pro_inflammatory->Inflammation Oxazolo Oxazolo[4,5-b]pyridine Derivative Oxazolo->GSK3B Inhibition

Caption: GSK-3β inhibition by oxazolo[4,5-b]pyridine derivatives.

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-inflammatory potential is assessed through both in vitro enzyme inhibition assays and in vivo models of inflammation.

Compound TypeAssayResultReference
Piperazine-linked Oxazolo[4,5-b]pyridineGSK-3β InhibitionIC₅₀ = 0.34 µM[12]
Oxazolo[4,5-b]pyridine-2-one TriazoleGSK-3β InhibitionIC₅₀ = 0.19 µM[13]
Piperazine-linked Oxazolo[4,5-b]pyridineRat Paw Edema (5h)65.91% inhibition[12]
Oxazolo[4,5-b]pyridine-2-one TriazoleRat Paw Edema (5h)76.36% inhibition[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory effect.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to laboratory conditions for at least one week before the experiment. House them with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a negative control group (vehicle only), a positive control group (a standard drug like Indomethacin or Ibuprofen), and test groups receiving different doses of the oxazolo[4,5-b]pyridine derivative.[12]

  • Compound Administration: Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v sterile carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀, where Vₜ is the paw volume at time 't'.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved ethical guidelines and protocols from an Institutional Animal Care and Use Committee (IACUC).

Antimicrobial Activity: A New Front Against Resistance

With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial agents. Oxazolo[4,5-b]pyridine derivatives have shown promise, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][16]

Mechanism of Action: DNA Gyrase Inhibition

One proposed mechanism for their antibacterial action is the inhibition of DNA gyrase.[1][16] This essential bacterial enzyme controls the topology of DNA and is required for DNA replication and repair. Its inhibition leads to the cessation of bacterial cell division and ultimately cell death. This mechanism is shared with the fluoroquinolone class of antibiotics. The structural similarity of the oxazolo[4,5-b]pyridine core to nucleic acid bases may facilitate its binding to the enzyme's active site.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[17]

Compound ClassOrganismMIC (µg/mL)Reference
2-phenyl-oxazolo[4,5-b]pyridinesS. aureus (MRSA)Good activity[1][16]
N-isoxazolo[5,4-b]pyridine sulfonamidesP. aeruginosaActive at 125-500[8]
N-isoxazolo[5,4-b]pyridine sulfonamidesE. coliActive at 125-500[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for quantitative antimicrobial susceptibility testing.[18][19][20]

mic_workflow start Start prep_compound Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate start->prep_compound inoculate Inoculate all wells (except negative control) with bacteria prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a sterile 96-well U-bottom microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Prepare a solution of the test compound in the first well at 4x the desired highest final concentration. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Preparation of Inoculum: From a fresh agar plate, suspend several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Directions

The oxazolo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The underlying mechanisms often involve the targeted inhibition of key enzymes like hDHODH, GSK-3β, and DNA gyrase, underscoring the scaffold's ability to mimic endogenous purines and interact with their biological targets.

The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of new analogs. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, while also investigating the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of this privileged scaffold holds significant potential for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

A Technical Guide to Investigating the Therapeutic Potential of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic small molecule built upon the oxazolo[4,5-b]pyridine core. While direct biological activity data for this specific compound is sparse in public literature, its structural framework is present in numerous derivatives with demonstrated pharmacological activity. This guide provides a hypothesis-driven framework for identifying and validating its potential therapeutic targets. By analyzing the established activities of structurally related compounds, we posit that this compound holds potential as a modulator of critical enzyme families, primarily protein kinases and DNA topoisomerases . This document outlines the scientific rationale for these hypotheses and provides detailed, field-proven experimental workflows for their validation, intended for researchers in drug discovery and chemical biology.

Introduction and Core Scaffold Analysis

The compound this compound (PubChem CID: 13614459) is a substituted derivative of the oxazolo[4,5-b]pyridine bicyclic system[1]. This scaffold is of significant interest in medicinal chemistry, as fused heterocyclic systems are privileged structures known to interact with a wide range of biological targets[2]. The oxazolopyridine core itself has been explored for diverse bioactivities, including anticancer, anti-inflammatory, and analgesic effects[2][3][4].

Given the lack of direct efficacy studies on the 6-chloro substituted variant, a rational investigation must begin with an analysis of its core scaffold and the known targets of its close analogues. This approach allows us to formulate robust, testable hypotheses regarding its mechanism of action.

Hypothesis 1: Protein Kinase Inhibition

Fused pyridine-based ring systems are a cornerstone of modern kinase inhibitor design, with numerous approved drugs and clinical candidates incorporating similar scaffolds[5]. The oxazolo[4,5-b]pyridine core, in particular, has been successfully exploited to generate potent inhibitors of specific kinases.

Primary Target Hypothesis: Glycogen Synthase Kinase-3β (GSK-3β)

The most direct evidence supporting a kinase target comes from a study where derivatives of the parent oxazolo[4,5-b]pyridin-2-one scaffold were synthesized and identified as potent inhibitors of GSK-3β[6]. One analogue demonstrated an IC50 value of 0.19 μM. GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to inflammation, neurodegenerative diseases like Alzheimer's, and cancer.

The inhibition of GSK-3β by these analogues led to a significant reduction in pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6, validating the therapeutic potential of this scaffold in inflammatory diseases[6].

Signaling Pathway Context: GSK-3β in Inflammation

The diagram below illustrates a simplified signaling cascade where GSK-3β plays a pro-inflammatory role. Its inhibition by a compound like this compound could block this cascade.

GSK3B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation GSK3B GSK-3β GSK3B->NFkB Activates Compound 6-Chlorooxazolo [4,5-b]pyridin-2(3H)-one Compound->GSK3B Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Transcription

Caption: Hypothetical inhibition of the pro-inflammatory GSK-3β/NF-κB axis.

Hypothesis 2: DNA Topoisomerase IIα Inhibition

DNA topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and chromosome segregation. They are validated targets for anticancer therapy. A recent study demonstrated that derivatives of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine are potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), with two compounds showing IC50 values of 2 µM, which was more active than the reference drug etoposide[4].

This finding provides a strong rationale for evaluating this compound as a potential anticancer agent targeting hTopo IIα. The core scaffold is capable of intercalating into DNA or binding to the enzyme-DNA complex, thereby preventing the re-ligation of DNA strands and inducing cytotoxic double-strand breaks.

A Phased Experimental Workflow for Target Validation

To systematically validate these hypotheses, a multi-phase experimental approach is required. This workflow ensures that resources are directed efficiently, starting with broad screening and progressing to detailed mechanistic studies.

Validation_Workflow Phase1 Phase 1: Target Identification & Binding KinaseScreen Protocol 4.1: Broad-Panel Kinase Screen Phase1->KinaseScreen TopoAssay Protocol 4.2: Topoisomerase IIα Assay Phase1->TopoAssay SPR Protocol 4.3: Biophysical Validation (SPR) KinaseScreen->SPR Confirm Hits TopoAssay->SPR Confirm Hits Phase2 Phase 2: Cellular Activity & MoA SPR->Phase2 Viability Protocol 4.4: Cell Viability Assays Phase2->Viability WesternBlot Protocol 4.5: Western Blot Analysis Phase2->WesternBlot Outcome Validated Target(s) & Lead Candidate Profile Viability->Outcome WesternBlot->Outcome

Caption: A systematic workflow for identifying and validating therapeutic targets.

Protocol: Broad-Panel Kinase Profiling

Objective: To identify primary kinase targets and assess selectivity across the kinome.

Causality: An unbiased, broad screen is the most efficient first step. It avoids confirmation bias and can reveal unexpected targets. A commercial service (e.g., Reaction Biology, Eurofins Discovery) provides rapid, standardized data across hundreds of kinases.

Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Submission: Submit the compound for screening against a comprehensive kinase panel (e.g., >400 kinases) at a single, high concentration (e.g., 10 µM). The assay is typically a radiometric (³³P-ATP) or fluorescence-based activity assay.

  • Data Analysis: The primary output is "% Inhibition" at the tested concentration. Identify "hits" as kinases inhibited by >80%.

  • Follow-up (Kd Determination): For primary hits, perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Self-Validation: The inclusion of a positive control (e.g., Staurosporine) in the assay panel validates the assay's performance. The selectivity profile (number of hits vs. non-hits) provides an internal measure of the compound's specificity.

Protocol: Topoisomerase IIα DNA Relaxation Assay

Objective: To determine if the compound inhibits the catalytic activity of hTopo IIα.

Causality: This is the gold-standard functional assay for Topo II inhibitors. It directly measures the enzyme's ability to relax supercoiled plasmid DNA, a process that requires DNA cleavage and re-ligation.

Methodology:

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl₂, 5 mM ATP, 0.5 mM DTT).

    • Supercoiled plasmid DNA (e.g., pBR322, 250 ng).

    • Human Topoisomerase IIα enzyme (2-4 units).

    • Varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO). Include Etoposide as a positive control.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and Proteinase K to digest the enzyme.

  • Analysis by Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., SYBR Safe).

    • Run the gel to separate the supercoiled (un-relaxed) and relaxed forms of the plasmid.

    • Image the gel under UV light.

  • Interpretation: Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the supercoiled form.

Protocol: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: To confirm direct, physical binding between the compound and a purified hit protein (e.g., GSK-3β) and determine binding kinetics.

Causality: Functional inhibition does not definitively prove direct binding. SPR provides label-free, real-time data on the association and dissociation of the compound to an immobilized protein target, confirming a direct interaction.

Methodology:

  • Chip Preparation: Covalently immobilize purified recombinant GSK-3β protein onto a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to allow for background subtraction.

  • Compound Injection: Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound dilutions over the protein and reference flow cells. The change in refractive index at the surface, measured in Response Units (RU), is proportional to the amount of bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ). A lower Kᴅ value indicates higher binding affinity.

Protocol: Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the compound on relevant human cell lines.

Causality: Demonstrating that target inhibition translates to a cellular phenotype (e.g., cancer cell death) is a critical step in validating therapeutic potential.

Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer for a Topo IIα hypothesis; or LPS-stimulated macrophages for an anti-inflammatory/GSK-3β hypothesis) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 48-72 hours.

  • Viability Assessment: Add a viability reagent such as Resazurin (AlamarBlue) or a tetrazolium salt (MTT/XTT). Metabolically active cells reduce the reagent, causing a measurable colorimetric or fluorescent change.

  • Data Analysis: Measure the signal using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for Target Engagement and Pathway Modulation

Objective: To confirm the compound engages its target in a cellular context and modulates downstream signaling.

Causality: This experiment provides direct evidence of the proposed mechanism of action inside the cell.

Methodology:

  • Cell Treatment & Lysis: Treat cells with the compound at concentrations around its GI50 value for a defined period (e.g., 2-24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target of interest. For GSK-3β, probe for Phospho-GSK-3β (Ser9) (an inhibitory mark that should increase if an upstream kinase is inhibited) and Total GSK-3β . For a Topo IIα mechanism, probe for a DNA damage marker like γH2AX .

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate (ECL) and detect the chemiluminescent signal with an imaging system. A loading control (e.g., β-Actin or GAPDH) must be probed to ensure equal protein loading.

Data Interpretation and Next Steps

The experimental workflow will generate quantitative data that must be synthesized to build a compelling case for a specific therapeutic target.

Illustrative Data Summary Table (Kinase Profiling)
Target Kinase% Inhibition @ 10 µMIC50 (nM)Kᴅ (nM) via SPRNotes
GSK-3β 95%190250Primary Hit. Consistent functional and binding data.
CDK2 88%8501200Off-target activity noted.
VEGFR2 45%>10,000N/AWeak activity, not prioritized.
EGFR 5%>10,000N/AHighly selective against this key anti-target.

A successful outcome would show potent inhibition (low nM IC50) and high-affinity binding (low nM Kᴅ) for a primary target like GSK-3β, with weaker activity against other kinases. This would be corroborated by a cellular phenotype (e.g., reduced inflammation or cancer cell death) and modulation of a downstream biomarker (e.g., changes in phosphorylation status) at similar concentrations.

Conclusion

While this compound remains uncharacterized in isolation, its core chemical scaffold is a validated starting point for the development of potent enzyme inhibitors. The evidence from analogous compounds strongly suggests that protein kinases (specifically GSK-3β) and DNA topoisomerases (specifically hTopo IIα) are high-probability therapeutic targets. The structured, hypothesis-driven experimental workflow detailed in this guide provides a robust and resource-efficient pathway to definitively identify its mechanism of action and unlock its therapeutic potential for inflammatory diseases or oncology.

References

Whitepaper: The Strategic Application of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds through the exploration of chemical space with low molecular weight fragments. This guide provides an in-depth technical analysis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one, a heterocyclic scaffold poised for significant application in FBDD. We dissect its chemical properties, synthesis, and strategic value, presenting it as a privileged core for targeting a range of biological systems. This document serves as a practical manual for medicinal chemists and drug discovery professionals, detailing workflows from initial screening to lead optimization. We provide validated experimental protocols, data interpretation frameworks, and case studies based on derivatives of the core scaffold, establishing this compound as a versatile and potent starting point for novel therapeutic development.

The Rise of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) represents a foundational shift from traditional high-throughput screening (HTS). Instead of screening vast libraries of large, complex molecules, FBDD utilizes a curated library of small, low-complexity molecules (typically <300 Da) to identify low-affinity but high-quality "hits." The core principle is that these smaller fragments make fewer, but more efficient, interactions with the target protein.

The intrinsic value of this approach lies in its efficiency. A well-designed fragment library can cover a larger and more diverse chemical space with fewer compounds compared to HTS libraries. The low-affinity hits identified through sensitive biophysical techniques (e.g., Surface Plasmon Resonance, X-ray crystallography) serve as superior starting points for chemical elaboration. The subsequent process of "fragment growing" or "linking" allows medicinal chemists to build molecular complexity in a guided manner, optimizing binding affinity while maintaining favorable drug-like properties (Lipinski's Rule of Five). This often results in lead compounds with better ligand efficiency and superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The Oxazolo[4,5-b]pyridin-2(3H)-one Scaffold: A Privileged Core

Certain chemical scaffolds appear repeatedly in bioactive molecules and are termed "privileged structures" due to their ability to bind to multiple biological targets. The oxazolo[4,5-b]pyridin-2(3H)-one core is one such scaffold. Its fused heterocyclic nature provides a rigid, planar geometry that can effectively present substituents into protein binding pockets. The oxazolidinone component is a known pharmacophore, and the pyridyl nitrogen offers a key hydrogen bond acceptor site.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory functions, validating its utility in medicinal chemistry.[2][3][4]

Profile of this compound

This compound (CAS: 35570-68-4) is an exemplary fragment built upon this privileged scaffold.[5][6] Its features make it an ideal candidate for an FBDD library.

Physicochemical Properties for FBDD

To be an effective fragment, a molecule must adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound aligns well with these principles, ensuring adequate solubility and a higher probability of forming high-quality interactions.

PropertyValueSource
Molecular Formula C₆H₃ClN₂O₂PubChem[7]
Molecular Weight 170.55 g/mol PubChem[7]
cLogP 1.17ChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]
Topological Polar Surface Area (TPSA) 58.89 ŲChemScene[5]

These properties confer excellent "lead-likeness" upon the fragment, providing a solid foundation for optimization without immediately falling into undesirable physicochemical space.

Synthesis Pathway

The synthesis of halogenated oxazolo[4,5-b]pyridin-2-ones can be achieved through electrophilic halogenation of the parent scaffold. A reliable method for the related bromo-derivative involves the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromo-succinimide (NBS).[8] A similar strategy using N-chloro-succinimide (NCS) is proposed for the target compound.

Illustrative Synthetic Protocol:

  • Dissolution: Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N-chloro-succinimide (NCS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at 50-70°C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield pure this compound. A purity of ≥98% is recommended for screening campaigns.[5]

Strategic Value in Fragment Elaboration

The true power of this fragment lies in its defined vectors for chemical growth. It possesses two primary, orthogonal sites for modification:

  • N-3 Position: The secondary amine within the oxazolone ring is a nucleophile and can be readily alkylated or acylated, allowing for "fragment growing" into adjacent pockets.

  • C-6 Chloro Substituent: The chloro-group on the pyridine ring is a versatile chemical handle. It can be substituted via nucleophilic aromatic substitution or, more powerfully, serve as a coupling partner in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of chemical diversity.

This dual-handle system provides medicinal chemists with precise control over the optimization trajectory.

Application in Drug Discovery: A Methodological Guide

Initial Screening and Hit Identification

The first step is to screen this compound against the protein target of interest. Due to the expected low affinity of fragments, highly sensitive biophysical methods are required.

Recommended Screening Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. A control flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Fragment Preparation: Prepare a stock solution of the fragment in 100% DMSO. Create a dilution series in the running buffer (e.g., PBS with 0.05% Tween-20) to the desired screening concentrations (typically 10-200 µM), ensuring the final DMSO concentration is below 1%.

  • Binding Analysis: Inject the fragment solutions over the protein and control flow cells. Monitor the change in response units (RU). A concentration-dependent increase in RU on the protein surface relative to the control indicates a binding event.

  • Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (K_D), which quantifies the binding affinity. A validated hit typically has a K_D in the high micromolar to low millimolar range.

Hit Validation and Structural Biology Workflow

A positive result from a primary screen is not sufficient. The hit must be validated to ensure it is not an artifact (e.g., aggregator, reactive compound).

Workflow for Hit Validation:

  • Orthogonal Biophysical Method: Confirm the binding interaction using a technique that relies on a different physical principle. Nuclear Magnetic Resonance (NMR) spectroscopy, such as Saturation Transfer Difference (STD-NMR) or Carr-Purcell-Meiboom-Gill (CPMG) experiments, is an excellent choice.

  • X-ray Crystallography: The gold standard for FBDD is to obtain a co-crystal structure of the fragment bound to the target protein. This provides definitive proof of binding and, crucially, reveals the specific binding mode, orientation, and interactions. This structural information is the blueprint for the subsequent optimization phase.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Optimization Screen Primary Screen (SPR) Hit Initial Hit (K_D < 1mM) Screen->Hit Binding Confirmed Ortho Orthogonal Screen (NMR) Hit->Ortho Validate Xray Co-crystal Structure Ortho->Xray Binding Mode Confirmed SAR SAR by Chemistry Xray->SAR Structure-Guided Design Lead Lead Compound SAR->Lead Optimize Affinity & Properties

Caption: FBDD Workflow from Hit to Lead.

From Fragment to Lead: The Chemistry of Optimization

With a co-crystal structure in hand, chemists can rationally design new analogs to improve potency.

Protocol: Vector-Based Elaboration via Suzuki Coupling at C-6 This protocol describes the installation of a phenyl group at the C-6 position, a common strategy to probe for deeper hydrophobic pockets.

  • Reactants: Combine this compound (1 eq.), phenylboronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a reaction vessel.

  • Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (4:1), and a base such as sodium carbonate (3 eq.).

  • Reaction Conditions: De-gas the mixture with argon or nitrogen for 15 minutes. Heat the reaction to 90-100°C and stir for 4-12 hours until LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash chromatography on silica gel to afford the 6-phenyl-oxazolo[4,5-b]pyridin-2(3H)-one derivative.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

This new analog can then be tested for binding affinity. The change in affinity relative to the parent fragment provides a measure of the Structure-Activity Relationship (SAR) and guides the next design cycle.

Case Studies: Biological Activity of Oxazolo[4,5-b]pyridine Derivatives

While direct FBDD campaigns on the 6-chloro fragment are not yet widely published, the biological activities of its elaborated derivatives provide strong validation for its potential.

  • GSK-3β Inhibition and Anti-inflammatory Activity: A series of oxazolo[4,5-b]pyridine-2-one derivatives, synthesized via "click chemistry" from an N-3 propargylated precursor, were identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[3] One compound exhibited an IC₅₀ of 0.19 µM.[3] These compounds also showed significant in vivo anti-inflammatory activity in a rat paw edema model, reducing inflammation by up to 76% and suppressing pro-inflammatory mediators like TNF-α and IL-6.[3] This demonstrates that the core scaffold can be elaborated to produce potent and systemically active enzyme inhibitors.

  • Anticancer Activity via Topoisomerase IIα Inhibition: In a study targeting human DNA topoisomerase enzymes, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridines were synthesized and evaluated.[4] The 2-(4-butylphenyl)oxazolo[4,5-b]pyridine derivative was found to be a potent inhibitor of human topoisomerase IIα (hTopo IIα) with an IC₅₀ value of 2 µM, which was more active than the reference drug etoposide.[4] This highlights the scaffold's utility in developing anticancer agents by targeting fundamental cellular machinery.

Conclusion and Future Perspectives

This compound is more than just another small molecule; it is a strategically designed starting point for drug discovery. Its adherence to the principles of fragment-based design, combined with the proven biological relevance of the oxazolopyridine scaffold, makes it a high-value asset for any screening library. The two orthogonal vectors for chemical modification provide a clear and efficient path for hit-to-lead optimization, reducing the guesswork often associated with medicinal chemistry campaigns.

Future work should focus on systematically exploring the chemical space around this fragment against a diverse panel of targets, particularly kinases and metabolic enzymes. The publication of co-crystal structures of this fragment bound to various proteins would be invaluable to the wider scientific community, further cementing its role as a premier tool for the development of next-generation therapeutics.

References

The Oxazolo[4,5-b]pyridin-2-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" owing to their ability to interact with a diverse array of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. The oxazolo[4,5-b]pyridin-2-one core is a prime example of such a scaffold, demonstrating significant potential in the development of new therapeutic agents. This technical guide provides a comprehensive review of the oxazolo[4,5-b]pyridin-2-one core, delving into its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

I. The Oxazolo[4,5-b]pyridin-2-one Scaffold: An Introduction

The oxazolo[4,5-b]pyridin-2-one system is a fused heterocyclic ring structure in which an oxazole ring is fused to a pyridine ring. This unique combination of two biologically important heterocycles imparts a distinct electronic and steric profile, making it an attractive scaffold for the design of novel bioactive molecules. The core structure, with its lactone functionality, provides a key interaction point for biological targets, while the pyridine ring offers multiple sites for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.

II. Synthesis of the Oxazolo[4,5-b]pyridin-2-one Core and Its Derivatives

The construction of the oxazolo[4,5-b]pyridin-2-one core and its derivatives can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of 2-amino-3-hydroxypyridine with various reagents.

General Synthetic Workflow

A frequently employed synthetic route commences with the reaction of a substituted 2-amino-3-hydroxypyridine with a cyclizing agent to form the oxazolone ring. Subsequent modifications can be introduced on the pyridine ring or the oxazolone moiety to generate a library of derivatives.

G A 2-Amino-3-hydroxypyridine C Oxazolo[4,5-b]pyridin-2(3H)-one Core A->C Cyclization B Cyclizing Agent (e.g., Phosgene, Triphosgene, CDI, Urea) D Alkylation/Arylation/ Acylation at N-3 C->D E Substitution on Pyridine Ring (e.g., Halogenation, Suzuki Coupling) C->E F Functionalized Oxazolo[4,5-b]pyridin-2-one Derivatives D->F E->F DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Biosynthesis Pyrimidine Biosynthesis (for DNA/RNA synthesis) Orotate->Pyrimidine_Biosynthesis Proliferation Cancer Cell Proliferation Pyrimidine_Biosynthesis->Proliferation Oxazolo_Derivative Oxazolo[4,5-b]pyridin-2-one Derivative Oxazolo_Derivative->DHODH Inhibition GSK3b_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) GSK3b GSK-3β Inflammatory_Stimuli->GSK3b Activation NFkB NF-κB GSK3b->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Upregulation Oxazolo_Derivative Oxazolo[4,5-b]pyridin-2-one Derivative Oxazolo_Derivative->GSK3b Inhibition

Discovery and history of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one: From Discovery to Application

Introduction: The Significance of the Oxazolopyridinone Core

The landscape of medicinal chemistry is rich with heterocyclic scaffolds that form the backbone of numerous therapeutic agents. Among these, the oxazolidinone class of compounds has garnered significant attention, beginning with early antibacterial agents and expanding into a versatile platform for drug discovery.[1][2][3] The fused heterocyclic system, oxazolo[4,5-b]pyridin-2(3H)-one, represents a pyridine-annulated analogue of the well-known benzoxazolones, which are themselves privileged structures in the development of bioactive molecules.[4] This guide provides a detailed exploration of a key derivative within this family: this compound (CAS No. 35570-68-4). We will delve into its historical context, dissect its synthetic pathways from fundamental starting materials, and illuminate its role as a critical intermediate for researchers and drug development professionals.[5][6][7][8]

The Emergence of a Versatile Intermediate

While a singular, celebrated "discovery" of this compound is not prominent in the historical literature, its appearance is a logical evolution in the field of heterocyclic chemistry. Its true value lies not as an end-product, but as a highly functionalized building block.[5][9][10] The structure is strategically equipped for further chemical modification:

  • A Halogen Handle: The chlorine atom at the 6-position serves as a versatile reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[11]

  • A Nucleophilic Nitrogen: The secondary amine within the oxazolone ring (N-3) provides a site for alkylation or acylation, allowing for the introduction of diverse side chains and pharmacophoric elements.[12]

This combination of features makes it a sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is a multi-step process that hinges on the initial construction of its key precursor, 2-amino-6-chloro-3-hydroxypyridine. The overall strategy involves the sequential introduction of the required functional groups onto a simple pyridine ring, followed by the final ring-closing cyclization.

Workflow for the Synthesis of this compound

Synthesis_Workflow A 2,6-Dichloropyridine B Nitration (H2SO4/HNO3) A->B Step 1 C 2,6-Dichloro-3-nitropyridine B->C D Selective Ammonolysis (aq. NH3) C->D Step 2 E 2-Amino-6-chloro-3-nitropyridine D->E F Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) E->F Step 3 G 2,3-Diamino-6-chloropyridine F->G H Diazotization & Hydrolysis (NaNO2, H2SO4/H2O) G->H Step 4 I 2-Amino-6-chloro-3-hydroxypyridine (Key Precursor) H->I J Cyclization (e.g., CDI or Triphosgene) I->J Step 5 K This compound (Final Product) J->K

Caption: A multi-step synthetic workflow from 2,6-dichloropyridine.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Precursor, 2-Amino-6-chloro-3-hydroxypyridine

The causality behind this multi-step precursor synthesis lies in the controlled, regioselective introduction of functional groups.

  • Nitration of 2,6-Dichloropyridine: The synthesis begins with the electrophilic nitration of 2,6-dichloropyridine. The two chlorine atoms are deactivating and ortho-, para-directing. Nitration is expected to occur at the 3-position, which is meta to one chlorine and para to the other, leading to 2,6-dichloro-3-nitropyridine.[13]

  • Selective Ammonolysis: The subsequent step is a nucleophilic aromatic substitution. The nitro group strongly activates the chlorine atoms towards substitution. The chlorine at the 2-position is more activated than the one at the 6-position, allowing for selective displacement by ammonia to yield 2-amino-6-chloro-3-nitropyridine.[13]

  • Reduction of the Nitro Group: The nitro group is then reduced to a primary amine. Common methods include catalytic hydrogenation (H₂ over Pd/C) or using reducing metals in acidic media (e.g., Fe, Sn, or Zn in HCl). This step yields 2,3-diamino-6-chloropyridine.

  • Formation of the Hydroxyl Group: The final step in precursor synthesis is the conversion of the 3-amino group to a hydroxyl group. This is reliably achieved via a Sandmeyer-type reaction, where the amine is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This unstable intermediate is then hydrolyzed in the aqueous acidic medium to afford the target 2-amino-6-chloro-3-hydroxypyridine.

Part 2: Cyclization to this compound

This final step constructs the oxazolone ring. The choice of reagent is critical for safety and efficiency. While phosgene is effective, its extreme toxicity makes alternatives like carbonyldiimidazole (CDI), diphosgene, or triphosgene preferable.[14]

Step-by-Step Protocol (Illustrative Example using CDI):

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the precursor, 2-amino-6-chloro-3-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Stir the mixture to achieve dissolution or a fine suspension.

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add 1,1'-Carbonyldiimidazole (CDI) (approx. 1.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding water. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with water, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Mechanism Insight: The reaction proceeds via initial activation of the amino group by CDI, followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group, which displaces the imidazole leaving group and closes the five-membered ring.

Physicochemical and Structural Data

The identity and purity of this compound are confirmed through standard analytical techniques.

PropertyValueSource(s)
CAS Number 35570-68-4[6][7][8][15]
Molecular Formula C₆H₃ClN₂O₂[6][7]
Molecular Weight 170.55 g/mol [6][7]
Appearance White to off-white solid(Typical)
Melting Point 183-186 °C[9]
Purity (Typical) ≥98%[5][7]

Application in Medicinal Chemistry: A Gateway to Novel Compounds

The primary utility of this compound is as a versatile scaffold for library synthesis in drug discovery programs.[5] Its strategic functionalization allows for the exploration of chemical space around the core structure to optimize biological activity, selectivity, and pharmacokinetic properties.

Caption: Key functionalization pathways for the core scaffold.

  • C-6 Position (Suzuki Coupling): The chlorine atom is readily displaced in palladium-catalyzed reactions. For example, a Suzuki coupling with an arylboronic acid introduces a new aryl group, a common strategy for developing kinase inhibitors that target the ATP-binding pocket.

  • N-3 Position (Alkylation): The nitrogen can be deprotonated with a mild base (e.g., K₂CO₃ or NaH) and subsequently alkylated with various electrophiles (R-X). This allows for the attachment of solubilizing groups, linker moieties, or fragments that can form additional interactions with a biological target.

The ability to perform these modifications orthogonally provides chemists with a powerful toolkit to generate diverse libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While its own history is quietly written in the catalogs and patents of chemical suppliers and pharmaceutical companies, its true impact is realized in the novel and complex molecules it helps to create.[6] Understanding its synthesis from readily available starting materials and appreciating the strategic utility of its functional groups are essential for researchers aiming to leverage this scaffold in the design of next-generation therapeutics. This guide provides the foundational knowledge required to confidently incorporate this valuable intermediate into advanced research and development programs.

References

Methodological & Application

Synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one from 2-amino-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one from 2-Amino-3-hydroxypyridine

Introduction and Significance

This compound is a pivotal heterocyclic intermediate in the field of medicinal chemistry and drug development.[1] Its structure is a core component in the synthesis of various pharmacologically active molecules. A notable application is its role as a key precursor in the manufacturing of Crizotinib, a targeted therapy drug used for the treatment of certain types of non-small cell lung cancer. The strategic placement of the chloro-substituent and the oxazolone ring provides versatile handles for further chemical modifications, making it a valuable building block for synthetic chemists.

This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, starting from the readily available precursor, 2-amino-3-hydroxypyridine. The protocol is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes.

Chemical Principle and Strategic Approach

The synthesis of the target molecule from 2-amino-3-hydroxypyridine is conceptually a two-stage process executed as a streamlined, one-pot reaction:

  • Cyclization via Carbonyl Insertion: The first stage involves the formation of the oxazolone ring. The vicinal amino (-NH₂) and hydroxyl (-OH) groups on the 2- and 3-positions of the pyridine ring are ideally positioned for a cyclization reaction. This is achieved by introducing a carbonyl group that bridges these two functionalities. While highly toxic phosgene gas (COCl₂) can be used, safer, solid phosgene equivalents are strongly preferred in a laboratory setting. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, serves as an excellent in situ source of phosgene, making it a safer and more convenient choice.[2][3] The reaction proceeds via nucleophilic attack from the amino and hydroxyl groups on the carbonyl source, leading to the formation of the stable, fused oxazolo[4,5-b]pyridin-2(3H)-one ring system.

  • Electrophilic Aromatic Chlorination: The second stage is the regioselective chlorination of the newly formed heterocyclic core. The pyridine ring is activated towards electrophilic substitution, and the 6-position is susceptible to halogenation. N-Chlorosuccinimide (NCS) is an effective and widely used reagent for this purpose.[4] It acts as a source of an electrophilic chlorine atom (Cl⁺), which substitutes a hydrogen atom on the pyridine ring to yield the final product.

The entire process can be visualized as a sequential functionalization of the starting material, as illustrated in the workflow diagram below.

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Amino-3-hydroxypyridine R1 Triphosgene (BTC) Triethylamine (TEA) Solvent (THF) A->R1 Reaction Conditions B Oxazolo[4,5-b]pyridin-2(3H)-one (Intermediate) R2 N-Chlorosuccinimide (NCS) Solvent (DMF) B->R2 Reaction Conditions R1->B C This compound (Final Product) R2->C

References

Application Note: A Comprehensive Guide to the Purification of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the purification of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one, a key intermediate in pharmaceutical synthesis, using the recrystallization technique.[1] The protocol emphasizes a systematic approach to solvent selection and provides step-by-step instructions for both single-solvent and two-solvent recrystallization methods. This guide is intended for researchers, scientists, and drug development professionals aiming to achieve high purity of the target compound, a critical factor for reproducible results in subsequent applications.[1]

Introduction and Principle of Recrystallization

This compound (CAS: 35570-68-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3]

The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[2][3] As the hot, saturated solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, which are ideally either highly soluble in the solvent at all temperatures or completely insoluble, are left behind in the solution (mother liquor) or removed via hot filtration, respectively.[2][3]

Safety and Handling Precautions

2.1 Personal Protective Equipment (PPE): Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. The following PPE should be worn at all times:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

2.2 Hazard Information for this compound: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[4] Avoid inhalation of dust and direct contact with skin and eyes.[4]

2.3 Engineering Controls: All handling of the solid compound and solvents should be performed in a well-ventilated chemical fume hood.[4]

2.4 Waste Disposal: All solid and liquid waste containing this compound and organic solvents must be disposed of in appropriately labeled hazardous waste containers, following institutional and local regulations.[4]

Systematic Solvent Selection

The success of a recrystallization heavily depends on the choice of solvent.[2] A systematic screening process is the most reliable method for identifying a suitable solvent or solvent pair.

3.1 Criteria for an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[3]

  • Inertness: The solvent must not react with the compound to be purified.[3]

  • Impurity Solubility: Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these are secondary to the solubility characteristics.

3.2 Recommended Solvents for Screening: Based on the heterocyclic and moderately polar nature of this compound, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Water10080.1Non-flammable, non-toxic
Ethanol7824.5Flammable
Methanol6532.7Flammable, Toxic
Isopropanol8219.9Flammable
Acetone5620.7Highly Flammable
Ethyl Acetate776.0Flammable
Toluene1112.4Flammable, Toxic
Acetonitrile8237.5Flammable, Toxic

3.3 Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of crude this compound into several small, labeled test tubes.

  • Room Temperature Test: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) and vortex or agitate the mixture. Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.[5]

  • Hot Solvent Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.[6] Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystal Formation: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If crystal formation is slow, scratching the inside of the test tube with a glass rod can induce nucleation.[3]

  • Ice Bath: After cooling to room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.[7]

  • Evaluation: A good solvent will show significant crystal formation upon cooling. If the compound remains in solution or "oils out" (forms a liquid layer), the solvent is not suitable.

Recrystallization Protocols

Based on the results of the solvent screening, select the appropriate protocol below.

4.1 Protocol A: Single-Solvent Recrystallization

This is the preferred method when a single solvent meets the ideal criteria.[7]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Compound in Flask B Add Minimum Amount of Hot Solvent A->B Heat to Boiling C Hot Gravity Filtration (Optional) B->C If insoluble impurities exist D Cool Solution Slowly B->D No insoluble impurities C->D E Induce Crystallization (if needed) D->E F Cool in Ice Bath D->F E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I

Caption: Workflow for Single-Solvent Recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Place the flask on a hot plate and add a small amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue to add the hot solvent dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point (183-186°C).

4.2 Protocol B: Two-Solvent Recrystallization

This method is employed when no single solvent is ideal. It uses a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[7] Common pairs include ethanol/water and toluene/hexane.

Two_Solvent_Recrystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation A Dissolve Crude Compound in Minimum Hot 'Good' Solvent B Add Hot 'Poor' Solvent Dropwise until Cloudy A->B C Add Drop of 'Good' Solvent to Re-dissolve B->C D Cool Slowly C->D E Vacuum Filter D->E F Wash with Cold Solvent Mixture E->F G Dry Crystals F->G

Caption: Workflow for Two-Solvent Recrystallization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Cloudiness: While keeping the solution hot, add the "poor" solvent dropwise until a persistent cloudiness (incipient precipitation) is observed.[8]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For washing the crystals (step 5), use a cold mixture of the two solvents in the same proportion used for the recrystallization.

Troubleshooting

IssuePossible CauseSolution
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.[7]
Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3]
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
Low Recovery The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration, ensure the funnel and receiving flask are pre-heated.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Do not add charcoal to a boiling solution due to the risk of bumping.

References

Application Notes and Protocols for the Characterization of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This document provides a comprehensive guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for organic molecules.

Due to the limited availability of public domain experimental spectral data for this compound, this guide presents predicted NMR and MS data based on the analysis of structurally related compounds and established spectroscopic principles. These predictions offer a robust framework for researchers to interpret their own experimental data.

Chemical Structure and Properties

  • Chemical Formula: C₆H₃ClN₂O₂[3]

  • Molecular Weight: 170.55 g/mol [2][3]

  • CAS Number: 35570-68-4[2]

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum
FeaturePredicted ValueRationale
Molecular Ion (M+) m/z 170Based on the calculated molecular weight of C₆H₃ClN₂O₂.
Isotopic Pattern m/z 170 (M+) and m/z 172 (M+2) in an ~3:1 ratioThe presence of one chlorine atom results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4]
Major Fragments m/z 142, 114, 79Predicted based on the fragmentation of similar heterocyclic structures, likely involving the loss of CO, followed by subsequent fragmentation of the pyridine ring.[5][6]
Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

  • Dissolve approximately 0.1-1 mg of this compound in a suitable volatile solvent such as methanol or acetonitrile. The choice of solvent should be compatible with the ionization technique.

2. Instrumentation and Data Acquisition:

  • Ionization Method: Electron Ionization (EI) is recommended for initial analysis due to its ability to generate a rich fragmentation pattern, which is valuable for structural elucidation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can confirm the elemental composition.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV (standard for EI).

    • Mass Range: m/z 50-300 to ensure capture of the molecular ion and all relevant fragments.

Interpretation of the Mass Spectrum
  • Identify the Molecular Ion Peak: Locate the peak at m/z 170.

  • Confirm the Isotopic Pattern: Verify the presence of the M+2 peak at m/z 172 with an intensity of approximately one-third of the M+ peak. This is a strong confirmation of the presence of a single chlorine atom.

  • Analyze the Fragmentation Pattern:

    • A loss of 28 Da (CO) from the molecular ion would result in a fragment at m/z 142.

    • Subsequent loss of 28 Da (HCN) from the m/z 142 fragment could lead to a peak at m/z 114.

    • Cleavage of the pyridine ring could result in various smaller fragments, with a fragment at m/z 79 being a plausible pyridinium ion derivative.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Singlet1HN-HThe amide proton in the oxazolone ring is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group.
~8.2Doublet1HH-5The proton ortho to the ring nitrogen and meta to the chlorine is expected to be the most deshielded of the aromatic protons.
~7.5Doublet1HH-7The proton meta to the ring nitrogen and ortho to the chlorine will be influenced by the electronegativity of the chlorine atom.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~155C=OThe carbonyl carbon of the oxazolone ring is expected to be significantly downfield.
~148C-7aThe carbon at the fusion of the two rings, adjacent to the oxygen and nitrogen atoms.
~145C-3aThe carbon at the fusion of the two rings, adjacent to the nitrogen atoms.
~135C-6The carbon bearing the chlorine atom will be deshielded. The typical chemical shift for a carbon in a pyridine ring is around 124-150 ppm.[7]
~120C-5Aromatic carbon adjacent to the ring nitrogen.
~110C-7Aromatic carbon.
Protocol for NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

Interpretation of NMR Spectra
  • ¹H NMR:

    • Confirm the presence of the three distinct signals in the aromatic and amide regions.

    • Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons. The two aromatic protons should appear as doublets due to coupling with each other.

    • Integrate the signals to confirm the relative number of protons in each environment.

  • ¹³C NMR:

    • Identify the six distinct carbon signals.

    • Use the predicted chemical shifts and comparison with data from similar structures to assign each signal to a specific carbon atom in the molecule.[8][9]

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Data Analysis and Structure Confirmation Sample This compound Dissolve Dissolve in appropriate solvent (e.g., Methanol for MS, DMSO-d6 for NMR) Sample->Dissolve MS_Acquisition Acquire Mass Spectrum (EI) Dissolve->MS_Acquisition Aliquot for MS NMR_Acquisition Acquire 1H and 13C NMR Spectra Dissolve->NMR_Acquisition Aliquot for NMR MS_Data MS Data: - Molecular Ion (m/z 170) - Isotopic Pattern (M+2 at m/z 172) - Fragmentation Pattern MS_Acquisition->MS_Data Interpretation Interpret Spectra MS_Data->Interpretation NMR_Data NMR Data: - Chemical Shifts - Multiplicities - Integration NMR_Acquisition->NMR_Data NMR_Data->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This application note provides a detailed guide for the characterization of this compound using mass spectrometry and NMR spectroscopy. While experimental data for this specific compound is not widely published, the predicted spectra and detailed protocols herein offer a solid foundation for researchers to confidently acquire and interpret their own data. Adherence to these protocols will ensure high-quality data, leading to unambiguous structural confirmation and purity assessment, which are critical for advancing research and development in the pharmaceutical sciences.

References

Application Notes and Protocols for 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one in a variety of in vitro assays. This document outlines detailed protocols, explains the scientific rationale behind experimental choices, and offers insights based on field-proven expertise to ensure experimental success and data integrity.

Introduction: Understanding this compound

This compound is a heterocyclic organic compound that serves as a crucial intermediate in organic and pharmaceutical synthesis.[1] Its structural motif, the oxazolopyridine core, is present in numerous biologically active molecules, suggesting its potential as a modulator of key cellular processes.[2] While direct biological activity data for this specific compound is limited in public literature, the oxazolopyridine scaffold is a known pharmacophore in kinase inhibitors, particularly those targeting the DNA Damage Response (DDR) pathway.

Notably, compounds with similar structures have been investigated as inhibitors of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that plays a central role in cell cycle arrest following DNA damage.[3][4] Therefore, the protocols detailed herein are designed to investigate the potential of this compound as a putative kinase inhibitor, with a focus on assays relevant to the DDR and cancer cell biology. Additionally, some oxazolopyridine derivatives have shown promise as antitumor agents by targeting topoisomerase IIα.[5]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 35570-68-4[6]
Molecular Formula C₆H₃ClN₂O₂[6]
Molecular Weight 170.55 g/mol [6]
Appearance Solid[7]
Melting Point 183-186℃[8]

Safety, Handling, and Storage

Prior to any experimental work, it is imperative to review the Safety Data Sheet (SDS).

  • Hazard Identification : this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Handling : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[9]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep away from open flames and heat sources.[8]

Preparation of Stock Solutions

For in vitro assays, it is crucial to prepare a concentrated stock solution that can be serially diluted to the final experimental concentrations.

  • Solvent Selection : Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for cell-based assays.[10]

  • Stock Concentration : A typical starting stock concentration is 10 mM.

  • Procedure :

    • Accurately weigh the required amount of this compound.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note : When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Core In Vitro Assays and Protocols

The following protocols are designed to assess the biological activity of this compound, focusing on its potential as a kinase inhibitor targeting the DNA damage response pathway.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the compound on cell proliferation and viability. The resazurin-based assay is a widely used method that measures the metabolic activity of living cells.[11][12]

Principle : Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[13]

Protocol :

  • Cell Seeding : Seed cancer cell lines (e.g., A549, HT29) in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-5,000 cells/well). Incubate overnight at 37°C with 5% CO₂.[10]

  • Compound Treatment :

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (DMSO only) and a positive control for cytotoxicity if available.[10]

  • Incubation : Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Resazurin Addition : Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement : Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis : Normalize the fluorescence data to the vehicle-treated control wells. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ (concentration for 50% inhibition) value.[10]

Western Blot Analysis for Target Engagement

This protocol is designed to investigate if this compound can inhibit the phosphorylation of key proteins in a signaling pathway, such as Chk1 in the DNA damage response.

Principle : Western blotting uses antibodies to detect specific proteins in a cell lysate. By probing for both the total and phosphorylated forms of a protein, one can assess the inhibitory effect of a compound on its kinase activity.

Workflow Diagram:

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection

Caption: Western Blot Workflow for Target Engagement Analysis.

Protocol :

  • Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours). To induce the DNA damage response, a DNA-damaging agent like Etoposide or Hydroxyurea can be co-administered.[10]

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.[10]

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target protein (e.g., phospho-Chk1, total Chk1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This assay is used to determine the effect of the compound on cell cycle progression. Inhibition of key cell cycle checkpoint kinases can lead to an accumulation of cells in specific phases of the cell cycle.

Principle : Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.

Experimental Flow Diagram:

G start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix Cells in Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Flow Cytometry Workflow for Cell Cycle Analysis.

Protocol :

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting : Harvest both adherent and floating cells, and wash them with PBS.

  • Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry : Incubate for 30 minutes at room temperature in the dark, and then analyze the samples using a flow cytometer.

  • Data Analysis : Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Synergistic Effects with DNA-Damaging Agents

Given the potential role of this compound as a DDR inhibitor, it is valuable to assess its ability to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents.

Experimental Design :

  • Combination Therapy : In a cell viability assay, treat cancer cells with a fixed, sub-lethal concentration of a DNA-damaging agent (e.g., gemcitabine, cisplatin, or irinotecan) in combination with serial dilutions of this compound.[10][14]

  • Controls : Include controls for the DNA-damaging agent alone and this compound alone.[10]

  • Data Analysis : Analyze the data for synergistic, additive, or antagonistic effects using methods such as the Chou-Talalay method to calculate a combination index (CI).

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, target engagement, and cell cycle progression, researchers can elucidate its mechanism of action and potential as a therapeutic agent. It is essential to empirically determine the optimal experimental conditions, such as compound concentration and incubation time, for each specific cell line and assay.

References

Application Notes and Protocols for Determining the Solubility of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block in the synthesis of bioactive molecules.[1][2] Its physicochemical properties, particularly its solubility, are critical determinants of its utility in various applications, from chemical synthesis to biological screening assays. Understanding the solubility of this compound in different solvent systems is paramount for accurate dosage preparation, reaction optimization, and the development of reliable analytical methods.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common organic solvents. We will delve into the theoretical considerations and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₆H₃ClN₂O₂PubChem[3]
Molecular Weight 170.55 g/mol PubChem[3]
Melting Point 183-186 °CWanhe Chemical[4]
Calculated LogP 1.1695ChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]

The calculated LogP value suggests moderate lipophilicity, indicating that the compound is likely to have appreciable solubility in a range of organic solvents. The presence of both hydrogen bond donors and acceptors suggests that solvents with varying polarities and hydrogen bonding capabilities should be explored.

Part 1: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[6] It is often the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS).[7][8]

Protocol 1: Preparation of a Saturated DMSO Stock Solution (Thermodynamic Solubility)

This protocol determines the equilibrium solubility of the compound, representing the maximum amount that can dissolve in a given solvent under specific conditions.[8]

Rationale: The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state between the dissolved and undissolved solute.[9]

Materials:

  • This compound (purity ≥98%)

  • Anhydrous DMSO (Biotech grade or equivalent)

  • 2.0 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Calibrated positive displacement pipette

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a 2.0 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

  • Solvent Addition: Accurately add 1.0 mL of anhydrous DMSO to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vial for 24-48 hours to ensure equilibrium is reached. The time required for equilibration can vary and may need to be determined empirically.[9][10]

  • Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant using a calibrated positive displacement pipette. Avoid disturbing the solid pellet.

  • Dilution and Analysis: Dilute the aliquot with a suitable mobile phase for HPLC analysis. Quantify the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from a known concentration of this compound.

  • Calculation: The solubility is expressed as mg/mL or mmol/L.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add 1.0 mL DMSO A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute for HPLC E->F G Quantify via HPLC F->G

Caption: Workflow for determining the thermodynamic solubility of this compound.

Part 2: Comparative Solubility in Other Organic Solvents

To provide a broader understanding of its solubility profile, it is recommended to test this compound in a range of common organic solvents with varying polarities and functionalities.

Recommended Solvents for Screening:

SolventClassPolarity IndexRationale
Methanol Protic5.1Polar protic solvent, capable of hydrogen bonding.
Ethanol Protic4.3Similar to methanol but less polar.
Acetonitrile Polar Aprotic5.8Common solvent in organic synthesis and chromatography.
Acetone Polar Aprotic5.1Good solvent for a range of organic compounds.
Dichloromethane (DCM) Halogenated3.1A less polar solvent, useful for less polar compounds.
Tetrahydrofuran (THF) Ether4.0Aprotic ether with moderate polarity.
Protocol 2: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This method is suitable for rapidly assessing the solubility of a compound in multiple solvents and is particularly relevant for early-stage drug discovery where compound availability may be limited.[8] Kinetic solubility is determined by the concentration at which a compound precipitates from a solution when an aqueous anti-solvent is added to a DMSO stock.[7]

Rationale: The turbidimetric method provides a rapid assessment of solubility by detecting the point of precipitation, which is crucial for high-throughput screening environments.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM).

  • The organic solvents listed in the table above.

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • 96-well microplates (UV-transparent).

  • A multi-channel pipette or automated liquid handler.

  • A plate reader capable of measuring absorbance or light scattering.

Procedure:

  • Plate Preparation: In a 96-well plate, add increasing volumes of the DMSO stock solution of this compound to different wells.

  • Solvent Addition: Add the respective organic solvent to each well to achieve a consistent starting volume.

  • Aqueous Addition: Rapidly add the aqueous buffer to all wells to induce precipitation.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 2 hours) at room temperature. Measure the turbidity (absorbance) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration of the compound in the well just before a significant increase in turbidity is observed.

Workflow for Kinetic Solubility Determination

G cluster_prep Plate Preparation cluster_precipitation Precipitation cluster_measurement Measurement & Analysis A Add varying volumes of DMSO stock to wells B Add organic solvent to equalize volume A->B C Add aqueous buffer to induce precipitation B->C D Incubate and measure turbidity C->D E Determine concentration at precipitation point D->E

Caption: Workflow for determining the kinetic solubility of this compound.

Safety and Handling Precautions

This compound may cause skin, eye, and respiratory irritation.[11] Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Refer to the Safety Data Sheet (SDS) for complete safety information before handling. Store the compound in a cool, dry, and well-ventilated place away from heat sources.[1][4]

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. The protocols outlined in this document provide a robust framework for determining both its thermodynamic and kinetic solubility in DMSO and other organic solvents. By systematically applying these methods, researchers can generate reliable and reproducible solubility data, enabling more informed decisions in their experimental design and drug discovery efforts.

References

Application Notes and Protocols for Developing Kinase Inhibitor Assays with 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer, rendering them prime targets for therapeutic intervention.[1] The discovery of novel kinase inhibitors is a cornerstone of modern drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one as a scaffold for kinase inhibitor discovery. While this specific compound is recognized as a valuable intermediate in organic and pharmaceutical synthesis[2][3], its potential as a kinase inhibitor warrants investigation due to the established activity of related heterocyclic structures such as imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines as potent kinase inhibitors.[4] This guide details the principles and protocols for three robust, high-throughput assay platforms—luminescence, Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP)—to evaluate the inhibitory potential of this compound and its derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₆H₃ClN₂O₂ and a molecular weight of 170.55 g/mol .[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35570-68-4[5][7]
Molecular Formula C₆H₃ClN₂O₂[5]
Molecular Weight 170.55 g/mol [5]
IUPAC Name 6-chloro-3H-[5][8]oxazolo[4,5-b]pyridin-2-one[5]
Synonyms 6-Chloro-oxazolo[4,5-b]pyridin-2-ol[5]
Melting Point 183-186℃[2]

The rationale for investigating this scaffold in kinase inhibitor discovery stems from the proven success of analogous core structures. For instance, imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases[9], and 1,2,3-triazolo[4,5-b]pyridines have shown inhibitory activity against PIM kinases.[10][4] This structural precedent suggests that the oxazolo[4,5-b]pyridin-2(3H)-one core could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

Principles of Kinase Assays for Inhibitor Screening

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (peptide, protein, or other molecule).[1] An inhibitor will reduce this activity. The key to a successful assay is the ability to accurately and sensitively detect either the consumption of ATP or the generation of the phosphorylated product.

Assay Technology Selection

Choosing the right assay technology is critical and depends on factors such as the specific kinase, the desired throughput, and the stage of the drug discovery process.[11][12]

  • Luminescence-Based Assays: Ideal for high-throughput screening (HTS) due to their simplicity and robust signal. They typically measure ATP depletion.[13]

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A sensitive method that measures the formation of the phosphorylated product. It is less prone to interference from fluorescent compounds.[14]

  • Fluorescence Polarization (FP): A homogeneous assay that measures the binding of a phosphospecific antibody to a fluorescently labeled substrate. It is well-suited for HTS and follow-up studies.[15]

Luminescence-Based Kinase Assays

Luminescence-based assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and simple "mix-and-read" format.[13] The most common approach is to quantify the amount of ATP remaining after the kinase reaction. A lower ATP level corresponds to higher kinase activity, and therefore, an increase in luminescence in the presence of an inhibitor indicates its efficacy. The Kinase-Glo® platform is a widely used example of this technology.[8][16]

Principle of Luminescence-Based ATP Detection Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed for a set time. Then, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to convert luciferin into oxyluciferin, generating a light signal that is directly proportional to the ATP concentration.[16]

cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Consumed Remaining_ATP Remaining ATP ATP->Remaining_ATP Unconsumed Inhibitor This compound (Test Inhibitor) Inhibitor->Kinase Inhibition Luciferase Luciferase Remaining_ATP->Luciferase Light Luminescent Signal Remaining_ATP->Light Catalyzes Luciferase->Light Luciferin Luciferin Luciferin->Light caption Workflow of a Luminescence-Based Kinase Assay.

Workflow of a Luminescence-Based Kinase Assay.

Protocol: Luminescence-Based Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase being investigated.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells as a no-inhibitor control (100% activity) and wells without kinase as a background control (0% activity).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in kinase buffer.

  • Initiate Reaction: Add the kinase/substrate mixture to the wells containing the test compound.

  • ATP Addition: To start the reaction, add ATP to all wells to a final concentration that is typically at or near the Kₘ for the specific kinase. The total reaction volume might be 10-25 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add an equal volume of the luminescent ATP detection reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.[8][17]

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are highly sensitive and robust, making them suitable for HTS and detailed mechanistic studies.[18] They are less susceptible to interference from colored or fluorescent compounds in a library. The LanthaScreen™ technology is a prime example of a TR-FRET kinase assay platform.[14]

Principle of TR-FRET Kinase Assay

In a typical TR-FRET kinase assay, a fluorescently labeled substrate and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate are used. When the substrate is phosphorylated by the kinase, the terbium-labeled antibody binds to it. This brings the terbium (donor) and the fluorescent label on the substrate (acceptor) into close proximity, allowing for FRET to occur upon excitation of the terbium. The resulting FRET signal is directly proportional to the amount of phosphorylated product.[14]

cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Phospho_Fluorescent_Substrate Phosphorylated Fluorescein-labeled Substrate Kinase->Phospho_Fluorescent_Substrate Phosphorylation Fluorescent_Substrate Fluorescein-labeled Substrate Fluorescent_Substrate->Phospho_Fluorescent_Substrate No_FRET No FRET Signal Fluorescent_Substrate->No_FRET ATP ATP ATP->Kinase FRET_Signal TR-FRET Signal Phospho_Fluorescent_Substrate->FRET_Signal Binding Terbium_Antibody Terbium-labeled Phospho-specific Ab Terbium_Antibody->FRET_Signal Terbium_Antibody->No_FRET caption Principle of a TR-FRET Kinase Assay.

Principle of a TR-FRET Kinase Assay.

Protocol: TR-FRET Kinase Assay

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate (e.g., fluorescein-labeled)

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase buffer

  • Terbium-labeled phospho-specific antibody

  • Stop/Detection buffer (containing EDTA to stop the reaction)

  • Low-volume black 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: As described in the luminescence protocol.

  • Kinase Reaction: In the assay plate, combine the test compound, kinase, and fluorescently labeled substrate in kinase buffer.

  • Initiate and Incubate: Start the reaction by adding ATP. Incubate for the optimized duration (e.g., 60-90 minutes) at room temperature.

  • Stop and Detect: Add the terbium-labeled antibody diluted in the stop/detection buffer.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission from both the terbium donor and the fluorescein acceptor. Calculate the TR-FRET ratio (acceptor emission / donor emission).[14]

Fluorescence Polarization (FP) Assays

FP assays are homogeneous, competitive immunoassays that are well-suited for HTS.[15] The principle is based on the change in the rotational speed of a fluorescent molecule when it binds to a larger molecule.

Principle of Competitive FP Kinase Assay

In a competitive FP assay, a phospho-specific antibody is pre-mixed with a fluorescently labeled phosphopeptide (the "tracer"). This complex is large and tumbles slowly in solution, resulting in a high FP value. The kinase reaction is performed with an unlabeled version of the same peptide substrate. As the kinase produces unlabeled phosphopeptide, it competes with the fluorescent tracer for binding to the antibody. This displacement of the tracer results in a smaller, faster-tumbling molecule and a decrease in the FP value. The decrease in polarization is therefore proportional to kinase activity.[15]

cluster_0 Detection Mixture cluster_1 Kinase Reaction Product cluster_2 Competition Antibody Phospho-specific Antibody High_FP High Polarization (Slow tumble) Antibody->High_FP Antibody_Bound_Product Antibody-Product Complex Antibody->Antibody_Bound_Product Tracer Fluorescent Phosphopeptide Tracer Tracer->High_FP Low_FP Low Polarization (Fast tumble) Tracer->Low_FP Free Tracer High_FP->Low_FP Competition Kinase_Product Unlabeled Phosphopeptide Kinase_Product->High_FP Kinase_Product->Antibody_Bound_Product Displacement caption Principle of a Competitive FP Kinase Assay.

Principle of a Competitive FP Kinase Assay.

Protocol: Competitive FP Kinase Assay

Materials:

  • Kinase of interest

  • Unlabeled peptide substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase buffer

  • Fluorescently labeled phosphopeptide tracer

  • Phospho-specific antibody

  • Stop/Detection buffer

  • Black, low-volume 384-well plates

  • FP-capable plate reader

Procedure:

  • Compound Plating: As described in previous protocols.

  • Kinase Reaction: Set up the kinase reaction by combining the test compound, kinase, unlabeled substrate, and ATP in kinase buffer.

  • Incubation: Incubate for the optimized duration at room temperature.

  • Detection Mixture Addition: Prepare a detection mixture containing the fluorescent tracer and the phospho-specific antibody in the stop/detection buffer. Add this mixture to the completed kinase reaction wells.

  • Incubation: Incubate for at least 30-60 minutes at room temperature to allow the binding equilibrium to be reached.

  • Measurement: Read the plate on a fluorescence polarization reader, measuring the parallel and perpendicular fluorescence intensities to calculate the millipolarization (mP) values.[19]

Data Analysis and Interpretation

Calculating Percentage Inhibition

The primary data from the screen is used to calculate the percentage of kinase activity inhibited by the test compound at each concentration.

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min))

Where:

  • Signal_inhibitor: Signal from the well with the test compound.

  • Signal_max: Signal from the 100% activity control (DMSO only).

  • Signal_min: Signal from the 0% activity control (no kinase or potent inhibitor).

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Table 2: Example IC₅₀ Data for a Hypothetical Inhibitor

Inhibitor Conc. (µM)% Inhibition
0.015.2
0.0310.1
0.125.8
0.348.9
1.075.3
3.090.1
10.095.6
Calculated IC₅₀ 0.31 µM
Determining the Mechanism of Inhibition

To understand how an inhibitor interacts with the kinase, it's crucial to determine its mechanism of action (MOA), most commonly whether it is ATP-competitive or non-ATP-competitive.[20] This can be investigated by measuring the inhibitor's IC₅₀ value at different ATP concentrations.

  • ATP-Competitive Inhibitors: The IC₅₀ value will increase as the ATP concentration increases. These inhibitors bind to the same site as ATP.[20][21]

  • Non-ATP-Competitive Inhibitors: The IC₅₀ value will remain relatively constant regardless of the ATP concentration. These inhibitors bind to a site other than the ATP-binding pocket (an allosteric site).[22][23]

Start Determine IC₅₀ of Inhibitor Vary_ATP Measure IC₅₀ at Varying [ATP] Start->Vary_ATP Analyze_IC50 Analyze IC₅₀ Shift Vary_ATP->Analyze_IC50 ATP_Competitive ATP-Competitive (IC₅₀ increases with [ATP]) Analyze_IC50->ATP_Competitive Shift Observed Non_ATP_Competitive Non-ATP-Competitive (IC₅₀ is constant) Analyze_IC50->Non_ATP_Competitive No Shift caption Workflow for Determining Inhibition Mechanism.

Workflow for Determining Inhibition Mechanism.

Assay Validation and Self-Validating Systems

For any kinase inhibitor screening assay, robust validation is paramount to ensure the reliability of the data.

  • Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[19] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where SD is the standard deviation and Mean is the average of the maximum and minimum signals.

  • Control Compounds: Always include a known inhibitor for the target kinase as a positive control to validate assay performance in each run.

  • Counter-screens: For technologies like luminescence, it is important to perform counter-screens to identify compounds that directly inhibit the detection enzyme (e.g., luciferase) rather than the kinase, thus avoiding false positives.[17]

Conclusion

The development of robust and reliable kinase inhibitor assays is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for evaluating the inhibitory potential of novel compounds, using this compound as an exemplary scaffold. By leveraging established, high-throughput technologies such as luminescence, TR-FRET, and FP, researchers can efficiently screen and characterize new chemical entities. The detailed protocols and data analysis guidelines presented here are designed to ensure scientific integrity and generate high-quality, reproducible data, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

Cell-based assay protocol for oxazolo[4,5-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Cellular Screening of Oxazolo[4,5-b]pyridine Compounds: A Multiparametric Approach to Assessing Cytotoxicity and Mechanism of Action

Abstract

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3] Early-stage evaluation of these compounds requires robust, reproducible, and scalable cell-based assays to determine their cytotoxic potential and elucidate their mechanism of action. This guide provides a detailed, field-tested framework for researchers, scientists, and drug development professionals to screen oxazolo[4,5-b]pyridine compounds. We present a two-tiered assay strategy: a primary screen using a highly sensitive luminescence-based ATP assay for determining cell viability, followed by a secondary, multiparametric high-content imaging (HCI) assay to dissect the specific cellular phenotypes induced by lead compounds. This integrated approach ensures both efficiency and depth of analysis, accelerating the identification of promising therapeutic candidates.

Introduction: The Therapeutic Potential of Oxazolo[4,5-b]pyridines

Oxazolo[4,5-b]pyridine derivatives have emerged as a significant class of compounds in drug discovery, showing promise as inhibitors of critical cancer targets like human DNA topoisomerase IIα and dihydroorotate dehydrogenase.[1][4] The core objective in the preclinical phase of drug discovery is to triage compound libraries effectively, identifying molecules that exert a desired biological effect with high potency and selectivity. Cell-based assays are indispensable tools in this process, offering critical insights into a compound's effects on cellular health and growth within a physiologically relevant context.[5][6][7]

Unlike traditional biochemical assays that use purified proteins, cell-based assays provide a more holistic view by accounting for factors such as cell membrane permeability, metabolic stability, and off-target effects.[6] This document outlines a comprehensive protocol for evaluating oxazolo[4,5-b]pyridine compounds, beginning with a robust method to quantify cell viability and progressing to an advanced imaging-based method for deeper mechanistic investigation.

Foundational Principle: A Two-Tiered Screening Strategy

To balance throughput with depth of information, we employ a sequential screening approach. This strategy is designed to efficiently manage large compound libraries while reserving resource-intensive analyses for the most promising hits.

  • Tier 1: Primary Screen - Cell Viability Assessment. The initial screen utilizes a luminescence-based ATP detection assay. The amount of intracellular ATP is a direct indicator of metabolically active, viable cells.[8] This assay is rapid, highly sensitive, and amenable to high-throughput screening (HTS) in 96- or 384-well formats. Its primary goal is to determine the potency (e.g., IC50) of each compound and identify cytotoxic "hits."

  • Tier 2: Secondary Screen - Mechanistic Profiling. Hits identified in the primary screen are advanced to a multiparametric cytotoxicity assay using high-content imaging (HCI). HCI integrates automated fluorescence microscopy with sophisticated image analysis to simultaneously quantify multiple indicators of cell health, such as nuclear morphology, membrane permeability, and mitochondrial function, in individual cells.[9][10] This provides a detailed "fingerprint" of the compound's cytotoxic mechanism.

G compound Oxazolo[4,5-b]pyridine Compound Library tier1 Tier 1: Primary HTS (ATP-Based Viability Assay) compound->tier1 data1 Calculate IC50 Values Identify Cytotoxic Hits tier1->data1 tier2 Tier 2: Secondary Screen (High-Content Imaging) data1->tier2 Advance 'Hits' data2 Multiparametric Profiling (Apoptosis, Necrosis, etc.) tier2->data2 decision Lead Candidate Selection data2->decision

Caption: A two-tiered workflow for screening oxazolo[4,5-b]pyridine compounds.

Tier 1 Protocol: ATP-Based Cell Viability Assay

This protocol is designed to quantify the number of viable cells in culture after treatment with oxazolo[4,5-b]pyridine compounds. It is based on the principle that ATP is a marker for metabolically active cells, and its quantity can be measured using a luciferase-luciferin reaction that generates a luminescent signal proportional to the ATP concentration.[8]

Rationale & Self-Validation

The trustworthiness of this assay hinges on its controls. A vehicle control (e.g., 0.1% DMSO) establishes the baseline for 100% cell viability, while a positive control (a known cytotoxic agent like Staurosporine or Etoposide) confirms that the assay system can detect cell death. Running a multi-point dose-response curve for the test compounds is essential for accurately determining the IC50 value.[11]

Materials & Reagents
  • Cell Line: A relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[1]

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plates: Sterile, white, opaque-walled 96-well plates suitable for luminescence.[12]

  • Test Compounds: Oxazolo[4,5-b]pyridine compounds dissolved in 100% DMSO to create high-concentration stocks (e.g., 10 mM).

  • Positive Control: Staurosporine or Etoposide (10 mM stock in DMSO).

  • ATP Detection Reagent: Commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Luminescent ATP Detection Assay Kit (Abcam).[13]

  • Equipment: Multichannel pipette, luminescence-capable plate reader.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Dilute cells to the optimized seeding density in culture medium. (See Table 1).

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, opaque-walled plate.

    • Scientist's Note: Avoid using the outer wells of the plate ("edge effects") by filling them with 100 µL of sterile PBS or media to maintain humidity.[14]

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series of the oxazolo[4,5-b]pyridine compounds and the positive control in culture medium from the DMSO stocks. A common final concentration range is 0.01 µM to 100 µM.

    • Crucial Step: Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%). Prepare the vehicle control wells with the same final DMSO concentration.

    • Remove the medium from the cells and add 100 µL of the medium containing the diluted compounds, positive control, or vehicle control. (See Table 2 for an example plate layout).

  • Incubation:

    • Incubate the plate for a predetermined duration, typically 48 or 72 hours, at 37°C, 5% CO₂. This allows sufficient time for the compounds to exert their effects.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]

    • Prepare the ATP detection reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Presentation & Analysis
Parameter 96-Well Plate 384-Well Plate
Seeding Density 5,000 - 10,000 cells/well1,500 - 3,000 cells/well
Volume/Well 100 µL40 µL
Table 1: Recommended Cell Seeding Densities. Densities must be optimized for each cell line's growth rate.
Well(s) Content Purpose
A1-A12Media OnlyBackground luminescence control
B1-B3Vehicle Control (0.1% DMSO)100% Viability (Negative Control)
C1-C10Compound 1 (Serial Dilution)Test Article Dose-Response
D1-D10Compound 2 (Serial Dilution)Test Article Dose-Response
.........
H1-H3Staurosporine (e.g., 10 µM)0% Viability (Positive Control)
Table 2: Example 96-Well Plate Layout for IC50 Determination.

Data Normalization and IC50 Calculation:

  • Subtract the average luminescence of the "Media Only" wells from all other wells.

  • Normalize the data by setting the average of the vehicle control wells to 100% viability and the positive control wells to 0% viability.

  • Plot the normalized % viability against the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h (Attachment) seed->incubate1 dose 3. Add Compound Serial Dilutions incubate1->dose incubate2 4. Incubate 48-72h (Treatment) dose->incubate2 equilibrate 5. Equilibrate to RT incubate2->equilibrate add_reagent 6. Add ATP Detection Reagent equilibrate->add_reagent lyse 7. Lyse & Stabilize add_reagent->lyse read 8. Read Luminescence lyse->read normalize 9. Normalize Data read->normalize plot 10. Plot Dose-Response normalize->plot calc 11. Calculate IC50 plot->calc

Caption: Workflow for the ATP-based cell viability assay.

Tier 2 Protocol: Multiparametric Cytotoxicity Profiling via HCI

This protocol provides deeper mechanistic insights into how a lead oxazolo[4,5-b]pyridine compound induces cell death. By using a combination of fluorescent dyes, we can simultaneously assess nuclear health, cell membrane integrity, and mitochondrial function.[9][16]

Rationale & Self-Validation

The power of HCI lies in its multiparametric nature.[10] A compound might reduce ATP levels (Tier 1 result) through various mechanisms. HCI helps distinguish between apoptosis (programmed cell death, characterized by nuclear condensation) and necrosis (uncontrolled cell death, marked by membrane permeabilization). Including controls is again critical: a vehicle control for baseline cell health and positive controls for specific death pathways (e.g., Staurosporine for apoptosis, Saponin for necrosis/membrane permeabilization).

Materials & Reagents
  • Cell Line, Media, Plates: As per Tier 1 protocol, but using black-walled, clear-bottom 96-well imaging plates.

  • Test Compounds: "Hit" compounds from Tier 1 screen.

  • Fluorescent Dyes:

    • Nuclear Stain: Hoechst 33342 (live-cell stain for visualizing the nucleus and assessing condensation).

    • Membrane Permeability Stain: Propidium Iodide (PI) or similar cell-impermeant dye (enters and stains the nucleus of dead/dying cells with compromised membranes).

    • Mitochondrial Health Stain: Tetramethylrhodamine, Ethyl Ester (TMRE) (accumulates in active mitochondria with a high membrane potential; loss of signal indicates mitochondrial dysfunction).

  • Equipment: High-content imaging system (e.g., Thermo Scientific CellInsight CX7, Revvity Operetta).[17]

Step-by-Step Methodology
  • Cell Seeding and Dosing: Follow steps 1 and 2 from the Tier 1 protocol, using imaging-appropriate plates.

  • Incubation: Incubate for a shorter duration (e.g., 24 hours) to capture both early and late-stage cell death events.

  • Fluorescent Staining:

    • Prepare a staining solution in culture medium containing Hoechst 33342 (e.g., 1 µg/mL), PI (e.g., 1 µg/mL), and TMRE (e.g., 100 nM).

    • Scientist's Note: TMRE is a live-cell dye. Add it to the wells 30-60 minutes before imaging. Hoechst and PI can be added concurrently.

    • Add the staining solution directly to the wells and incubate for 30 minutes at 37°C, protected from light.

  • Image Acquisition:

    • Transfer the plate to the high-content imager.

    • Set up the instrument to acquire images in at least three fluorescent channels (e.g., DAPI for Hoechst, TRITC for PI/TMRE).

    • Acquire images from multiple fields per well to ensure robust statistics.

  • Image Analysis:

    • Use the instrument's analysis software to perform image segmentation and feature extraction.

    • Step A (Primary Object Identification): Identify all cells by segmenting the nuclei in the Hoechst channel. This gives the Total Cell Count .

    • Step B (Necrotic Cell Identification): Identify cells that are positive for PI staining. This gives the Necrotic Cell Count .

    • Step C (Apoptotic Cell Identification): Within the PI-negative population, identify cells with condensed, fragmented nuclei (high Hoechst intensity, small nuclear area). This gives the Apoptotic Cell Count .

    • Step D (Mitochondrial Health): Measure the mean fluorescence intensity of the TMRE signal per cell. A decrease in intensity indicates mitochondrial membrane depolarization, an early hallmark of apoptosis.

Data Interpretation

By analyzing these parameters, a cytotoxicity profile can be built:

  • Primarily Apoptotic: Significant increase in apoptotic cells, decrease in TMRE signal, with a delayed increase in PI-positive cells.

  • Primarily Necrotic: Rapid and significant increase in PI-positive cells with little evidence of nuclear condensation.

  • Cytostatic: A decrease in the total cell count compared to the vehicle control, without a significant increase in cell death markers, suggests an anti-proliferative effect.[5]

G cluster_stains Fluorescent Staining cluster_outputs Multiparametric Readouts TreatedCells Cells Treated with Oxazolo[4,5-b]pyridine Hoechst Hoechst 33342 (All Nuclei) PI Propidium Iodide (Permeable Membranes) TMRE TMRE (Mitochondrial Potential) Imaging High-Content Imaging & Analysis NucMorph Nuclear Condensation (Apoptosis) Imaging->NucMorph Membrane Membrane Integrity (Necrosis) Imaging->Membrane Mito Mitochondrial Health Imaging->Mito CellCount Cell Proliferation Imaging->CellCount

Caption: Multiparametric outputs from a high-content imaging cytotoxicity assay.

Troubleshooting Common Issues

Reproducibility is key to reliable screening.[18][19] Below are common issues and potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects; Inaccurate pipetting.Ensure a homogenous cell suspension during plating.[14] Avoid using outer wells or fill them with sterile buffer. Calibrate pipettes regularly.
IC50 Value Not Achieved Compound is not potent enough, has low solubility, or is not cell-permeable.Extend the concentration range. Check compound solubility in media. If results are consistent, the compound may be inactive in this assay.
Positive Control Shows No Effect Reagent degradation; Incorrect concentration; Cell line is resistant.Use a fresh aliquot of the positive control. Verify stock concentration. Try a different positive control or cell line.
High Background in HCI Insufficient washing; Dye concentration too high; Autoflourescence.Optimize washing steps and dye concentrations. Include an "unstained" control to measure baseline cell fluorescence.
Table 3: Troubleshooting Guide for Cell-Based Assays.

Conclusion

The described two-tiered screening protocol provides a robust and comprehensive framework for evaluating the cytotoxic properties of novel oxazolo[4,5-b]pyridine compounds. By combining the high-throughput capacity of luminescence-based viability assays with the deep mechanistic insight of multiparametric high-content imaging, researchers can efficiently identify potent compounds and characterize their cellular mechanism of action. This strategic approach streamlines the hit-to-lead process, enabling more informed decisions in the critical early stages of anticancer drug discovery.

References

Application Notes and Protocols for the Heck Reaction in Functionalizing Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolo[4,5-b]pyridine Scaffold and the Strategic Imperative for C-C Bond Formation

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutics, including kinase inhibitors and anti-infective agents, as well as advanced organic materials. The ability to precisely functionalize this core is paramount to modulating its physicochemical and biological properties. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Heck reaction stands out as a robust and versatile tool for forging carbon-carbon bonds, enabling the introduction of diverse alkenyl substituents onto the oxazolo[4,5-b]pyridine framework.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Heck reaction conditions tailored for the functionalization of oxazolo[4,5-b]pyridines. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and discuss the critical parameters that govern its success.

The Heck Reaction: A Mechanistic Overview in the Context of Oxazolo[4,5-b]pyridines

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex.[1] The generally accepted catalytic cycle proceeds through a series of well-defined steps, which can be adapted to the specific context of halo-oxazolo[4,5-b]pyridines. Given the electron-deficient nature of the pyridine ring within the oxazolo[4,5-b]pyridine system, understanding the electronic effects on the catalytic cycle is crucial for optimizing reaction conditions.

The catalytic cycle can be visualized as follows:

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Olefin Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin Coordination Olefin Alkene_Complex Alkene_Complex Olefin Coordination->Alkene_Complex Migratory Insertion Migratory Insertion Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Migratory Insertion->Sigma-Alkyl-Pd(II) Alkene_Complex->Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Sigma-Alkyl-Pd(II)->Beta-Hydride Elimination Product_Complex Product_Complex Beta-Hydride Elimination->Product_Complex Reductive Elimination Reductive Elimination Product_Complex->Reductive Elimination Product Product Functionalized Oxazolo[4,5-b]pyridine Product_Complex->Product Reductive Elimination->Pd(0)L2 Base Base Base Base->Reductive Elimination + HX HX HX

Figure 1: Catalytic cycle of the Heck reaction for functionalizing halo-oxazolo[4,5-b]pyridines.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halo-oxazolo[4,5-b]pyridine, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the bond strength decreasing in the order C-Cl > C-Br > C-I, making iodo- and bromo-derivatives generally more reactive.

  • Olefin Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) center, followed by a migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) complex. The regioselectivity of this insertion is influenced by both steric and electronic factors of the alkene and the palladium complex.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl group is eliminated and transferred to the palladium center, forming a hydrido-palladium complex and releasing the functionalized oxazolo[4,5-b]pyridine product. This step typically proceeds with syn-elimination and dictates the stereochemistry of the newly formed double bond, which is predominantly trans.

  • Reductive Elimination: The final step involves the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst. A base is required to neutralize the generated acid, thus driving the catalytic cycle forward.

Experimental Protocols

Part 1: Synthesis of Halo-Oxazolo[4,5-b]pyridine Precursors

A reliable synthesis of the halo-oxazolo[4,5-b]pyridine starting materials is a prerequisite for successful Heck functionalization. Below are general protocols for the synthesis of bromo- and chloro-oxazolo[4,5-b]pyridines.

Protocol 1.1: Synthesis of 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine

This protocol is adapted from the work of Grumel, V. et al.[2]

  • Materials:

    • 2-Amino-5-bromo-3-hydroxypyridine

    • 4-Cyanobenzoic acid

    • Polyphosphoric acid trimethylsilyl ester (PPSE)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.1 eq).

    • Add polyphosphoric acid trimethylsilyl ester (PPSE) as the solvent and catalyst (sufficient to ensure stirring).

    • Heat the reaction mixture to 200 °C under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine.

Protocol 1.2: General Synthesis of Chloro-oxazolo[4,5-b]pyridines

The synthesis of chloro-oxazolo[4,5-b]pyridines can be achieved from the corresponding hydroxypyridine precursors.

  • Materials:

    • Substituted 2-amino-3-hydroxypyridine

    • Appropriate acid chloride

    • Pyridine (as solvent and base)

  • Procedure:

    • Dissolve the substituted 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acid chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    • The resulting N-acyl intermediate can then be cyclized to the oxazole ring using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step will also install the chloro group on the pyridine ring if a hydroxypyridine was used.

Part 2: Heck Reaction Protocols for Functionalizing Halo-Oxazolo[4,5-b]pyridines

The choice of reaction conditions for the Heck coupling is critical and depends on the reactivity of both the halo-oxazolo[4,5-b]pyridine and the alkene. Below are representative protocols for the coupling with activated and unactivated olefins.

Protocol 2.1: Heck Coupling of 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine with Methyl Acrylate

This protocol is a detailed adaptation from the procedure described by Grumel, V. et al.[2]

  • Materials:

    • 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine

    • Methyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri-o-tolylphosphine (P(o-tol)₃)

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine (1.0 eq), palladium(II) acetate (0.01-0.05 eq), and tri-o-tolylphosphine (0.02-0.10 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous DMF via syringe, followed by the base (e.g., triethylamine, 2.0-3.0 eq) and methyl acrylate (1.5-2.0 eq).

    • Heat the reaction mixture to reflux (or a specific temperature, e.g., 100-120 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired E-isomer of the coupled product.

Protocol 2.2: General Protocol for Heck Coupling with Styrene Derivatives

This protocol provides a general starting point for the coupling of halo-oxazolo[4,5-b]pyridines with various styrenes.

  • Materials:

    • Halo-oxazolo[4,5-b]pyridine (bromo or iodo derivative)

    • Substituted styrene

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a palladacycle)

    • Phosphine ligand (e.g., PPh₃, P(o-tol)₃, or a bulky electron-rich phosphine for less reactive halides)

    • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or NaOAc)

    • High-boiling point polar aprotic solvent (e.g., DMF, DMAc, or NMP)

  • Procedure:

    • Combine the halo-oxazolo[4,5-b]pyridine (1.0 eq), palladium catalyst (0.01-0.05 eq), and ligand (if required, typically 2-4 eq relative to Pd) in a Schlenk flask.

    • Add the inorganic base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent and the styrene derivative (1.2-1.5 eq).

    • Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.

    • Monitor the reaction progress.

    • After cooling, work up the reaction as described in Protocol 2.1.

    • Purify the product by column chromatography or recrystallization.

Optimization of Reaction Conditions: A Guide for the Bench Chemist

The success of the Heck reaction on the oxazolo[4,5-b]pyridine scaffold is highly dependent on the judicious choice of several key parameters. The following table summarizes the influence of these parameters and provides general recommendations.

ParameterOptions & ConsiderationsRationale & Field-Proven Insights
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Herrmann's catalystPd(OAc)₂ is a common and cost-effective choice. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can sometimes offer faster initiation. For challenging couplings (e.g., with chloro-derivatives), more active palladacycles or catalysts with bulky, electron-rich ligands may be necessary.
Ligand Phosphines (PPh₃, P(o-tol)₃, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs)The choice of ligand is critical for catalyst stability and reactivity. Triarylphosphines like PPh₃ and P(o-tol)₃ are standard. For electron-deficient heterocycles, electron-rich and bulky phosphines can promote oxidative addition. NHC ligands often provide higher thermal stability and can be effective for less reactive halides.
Base Organic (Et₃N, DIPEA), Inorganic (K₂CO₃, Cs₂CO₃, NaOAc, K₃PO₄)The base neutralizes the HX generated during the reaction. Inorganic bases are often preferred for their higher thermal stability and can lead to cleaner reactions. The choice of base can also influence the catalytic activity and selectivity.
Solvent Polar aprotic (DMF, DMAc, NMP), Apolar (Toluene, Dioxane)High-boiling point polar aprotic solvents are generally used to ensure solubility of the reagents and to allow for higher reaction temperatures. For some catalyst systems, apolar solvents may be employed. The solvent can also influence the regioselectivity of the reaction.
Temperature 80 - 150 °CThe reaction temperature is typically elevated to facilitate the various steps of the catalytic cycle. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.
Leaving Group (X) I > Br > OTf >> ClThe order of reactivity for the halide leaving group is I > Br >> Cl. Iodo- and bromo-oxazolo[4,5-b]pyridines are the most common substrates. Chloro-derivatives are more challenging and often require more active catalyst systems.
Olefin Electron-deficient (acrylates, acrylonitriles), Electron-rich (styrenes, vinyl ethers), UnactivatedElectron-deficient olefins are generally more reactive in the Heck reaction. The electronic nature of the olefin can influence the regioselectivity of the migratory insertion step.

Characterization of Functionalized Oxazolo[4,5-b]pyridines

The successful synthesis of the desired Heck products must be confirmed by a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: NMR is the primary tool for structural elucidation. Key diagnostic signals include the appearance of vinylic protons in the ¹H NMR spectrum, typically with a large coupling constant for the trans isomer. The ¹³C NMR spectrum will show new signals corresponding to the carbons of the appended alkenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the product. The fragmentation pattern observed in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=C stretching vibration of the newly formed double bond.

Conclusion and Future Outlook

The Heck reaction provides a powerful and adaptable platform for the C-C functionalization of the medicinally important oxazolo[4,5-b]pyridine scaffold. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently introduce a wide array of alkenyl substituents, thereby enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties. The protocols and guidelines presented in this application note serve as a robust starting point for scientists working in drug discovery and materials science. Future advancements in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of base-metal catalysts and reactions under milder conditions, further expanding the synthetic utility of the Heck reaction for this important class of heterocycles.

References

Application Notes and Protocols for the N-alkylation of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the N-alkylation of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability in a research and drug development setting.

Introduction: The Significance of the Oxazolo[4,5-b]pyridin-2-one Core

The oxazolo[4,5-b]pyridin-2-one moiety is a privileged heterocyclic system due to its presence in a variety of biologically active compounds. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with various biological targets. N-alkylation of the lactam nitrogen at the 3-position is a critical derivatization strategy, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity.

Derivatives of the isomeric oxazolo[5,4-b]pyridin-2(1H)-one have demonstrated potent non-opiate antinociceptive (analgesic) activity, highlighting the therapeutic potential of this class of molecules.[1] The introduction of aminoalkyl and arylpiperazinylalkyl side chains at the N1 position of the oxazolo[5,4-b]pyridin-2(1H)-one core was found to be crucial for this activity.[1] This underscores the importance of developing robust and versatile N-alkylation protocols for related scaffolds like this compound.

Mechanistic Considerations and Regioselectivity

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of the acidic N-H proton of the lactam moiety by a suitable base to generate a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, leading to the formation of the N-alkylated product.

A key challenge in the alkylation of pyridin-2-one and related systems is the potential for competing O-alkylation, as the resulting anion is an ambident nucleophile with electron density on both the nitrogen and oxygen atoms. The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by several factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent, in line with Hard-Soft Acid-Base (HSAB) theory. Generally, polar aprotic solvents and alkali metal carbonates as bases tend to favor N-alkylation.

Experimental Protocols

The following protocols provide a starting point for the N-alkylation of this compound. Optimization of these conditions may be necessary for specific substrates and alkylating agents.

Protocol 1: General N-Alkylation using an Alkyl Halide

This protocol describes a standard procedure for the N-alkylation of this compound with a generic alkyl halide.

Diagram of the General N-Alkylation Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start This compound reaction_mix Combine reactants and stir at specified temperature start->reaction_mix base Base (e.g., K2CO3, Cs2CO3) base->reaction_mix solvent Anhydrous Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction_mix alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction_mix quench Quench with water reaction_mix->quench Monitor by TLC/LC-MS extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product N-Alkyl-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one purify->product

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely ground

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the base (K₂CO₃, 1.5-2.0 eq or Cs₂CO₃, 1.2-1.5 eq).

  • Add the anhydrous solvent (DMF or acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the starting material.

  • Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a commonly used and cost-effective base for N-alkylation of lactams. Cesium carbonate is a stronger and more soluble base that can often lead to higher yields and faster reaction times, particularly with less reactive alkylating agents.

  • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the base, leaving the anion more nucleophilic.

  • Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is crucial to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times.

Diagram of the Microwave-Assisted N-Alkylation Process:

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification start This compound vial Microwave Vial start->vial base K2CO3 or Cs2CO3 base->vial alkyl_halide Alkyl Halide (R-X) alkyl_halide->vial microwave Irradiate in microwave reactor (e.g., 100-150 °C, 10-30 min) vial->microwave cool Cool to room temperature microwave->cool filter Filter and wash with solvent cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product N-Alkyl-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one purify->product

Caption: Workflow for microwave-assisted N-alkylation.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 eq), the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq), and the alkyl halide (1.2-1.5 eq).

  • Add a minimal amount of a high-boiling polar aprotic solvent like DMF or N,N-dimethylacetamide (DMA) to ensure efficient heating, or perform the reaction under solvent-free conditions if the reactants are liquids.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes. The optimal conditions should be determined by screening different temperatures and times.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Expertise & Experience:

Microwave-assisted synthesis is particularly advantageous for library synthesis in a drug discovery context, where rapid generation of a diverse set of analogs is required. The sealed-vessel conditions also allow for reactions to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of pyridin-2-one analogs, which can serve as a guide for optimizing the reaction of this compound.

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Typical Yield (%)Reference
1K₂CO₃DMFBenzyl Bromide804-670-85[2]
2Cs₂CO₃AcetonitrileEthyl IodideReflux2-485-95General Knowledge
3NaHTHFMethyl Iodide0 to rt1-2>90General Knowledge
4K₂CO₃DMF (Microwave)Propargyl Bromide1200.2580-90[3][4]

Trustworthiness: Self-Validating Systems

To ensure the integrity of the experimental results, the following analytical techniques are essential for characterizing the starting material and the final N-alkylated products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and to verify the position of alkylation. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkyl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretching frequency of the lactam, which may shift upon N-alkylation.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-alkylation of this compound is a versatile and powerful method for the synthesis of novel derivatives with potential applications in drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, high yields of the desired N-alkylated products can be achieved. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry, enabling the efficient synthesis and exploration of this important class of heterocyclic compounds.

References

Application Note & Protocols for the Quantitative Analysis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive methodologies for the quantitative analysis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 35570-68-4), a key heterocyclic intermediate in pharmaceutical synthesis.[1][2][3] Recognizing the critical need for purity and concentration assessment during drug development and manufacturing, this guide details two robust analytical methods: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure method robustness and reliability. All methodologies are presented with the expectation of validation according to ICH Q2(R1) guidelines to demonstrate suitability for their intended purpose.[4][5][6]

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3] The purity and concentration of such intermediates directly impact the quality, safety, and efficacy of the final drug product. Therefore, access to reliable and validated analytical methods for its quantification is paramount for process control, stability testing, and quality assurance.[7]

This application note presents a foundational framework for developing and implementing quantitative analytical procedures for this analyte. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Analyte Properties:

  • Molecular Formula: C₆H₃ClN₂O₂[1]

  • Molecular Weight: 170.55 g/mol [1][8]

  • Appearance: Solid (Expected)

  • LogP: 1.17 (Calculated)[9]

The presence of a chromophore within the heterocyclic ring system makes UV detection a viable and straightforward approach for quantification. The compound's polarity and molecular weight are well-suited for reversed-phase liquid chromatography.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying components in a mixture.[10] This method separates the analyte, this compound, from impurities based on its differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[7]

Causality of Experimental Choices:

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected due to its versatility and effectiveness in retaining moderately polar to nonpolar analytes like the target compound. Its hydrophobic nature provides a strong basis for separation.[7]

  • Mobile Phase (Acetonitrile & Acidified Water): A mixture of acetonitrile and water is a common mobile phase for RP-HPLC, offering good solvating power and UV transparency. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous component is crucial. It protonates silanol groups on the silica support, minimizing peak tailing, and suppresses the ionization of the analyte, ensuring a consistent retention time and sharp peak shape.[11]

  • UV Detection: The conjugated aromatic system of the oxazolopyridine ring is expected to exhibit strong UV absorbance. A preliminary UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification.[12]

Experimental Protocol: HPLC-UV

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Reference standard of this compound (purity ≥98%).

Detailed Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). Sonicate if necessary to ensure complete dissolution.[10]

  • Working Standard & Calibration Curve Preparation:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of the same solvent used for the stock solution to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.[13]

  • Chromatographic Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

Table 1: Recommended HPLC-UV Chromatographic Conditions

Parameter Recommended Condition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Start with 30% B, increase to 80% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. (This is a starting point and must be optimized).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determine λmax (typically 220-280 nm); monitor at λmax.

| Injection Volume | 10 µL |

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% HCOOH, B: ACN) E Equilibrate HPLC System A->E B Prepare Standard Stock (1000 µg/mL) C Prepare Calibration Standards (Serial Dilution) B->C F Inject Standards & Build Calibration Curve C->F D Prepare & Filter Sample G Inject Samples D->G E->F F->G H Integrate Peak Area G->H I Quantify Analyte Concentration H->I

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification or analysis in complex matrices (e.g., biological fluids, crude reaction mixtures). The technique combines the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[14]

Causality of Experimental Choices:

  • Ionization (ESI): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like the target analyte. It typically forms protonated molecules [M+H]⁺ in positive ion mode.[14]

  • Multiple Reaction Monitoring (MRM): MRM is the key to selectivity and sensitivity. The first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ of the analyte). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components.[15]

  • Mobile Phase: Formic acid is used not only for chromatographic purposes but also because it promotes protonation, enhancing the ESI signal in positive ion mode.[15]

Experimental Protocol: LC-MS/MS

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Reference standard of this compound (purity ≥98%).

Detailed Protocol Steps:

  • Analyte Tuning & MRM Optimization:

    • Infuse a standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

    • Acquire a full scan spectrum in positive ESI mode to confirm the mass of the protonated molecule ([M+H]⁺ at m/z 171.0).

    • Select the precursor ion (m/z 171.0) and perform a product ion scan to identify stable, high-intensity fragment ions.

    • Select the most intense and specific precursor → product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier). Optimize collision energy (CE) and other source parameters for maximum signal intensity.

  • Mobile Phase, Standard, and Sample Preparation:

    • Follow the same principles as in the HPLC-UV method (Sections 2.2.1 - 2.2.4), but use LC-MS grade solvents and prepare much lower concentration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) appropriate for the higher sensitivity of the instrument.

  • Chromatographic Analysis:

    • Inject the prepared standards and samples onto the LC-MS/MS system.

Table 2: Recommended LC-MS/MS Conditions

Parameter Recommended Condition
LC System
Column C18 UPLC (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Develop a fast gradient suitable for UPLC (e.g., 5% to 95% B in 3 min).
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 171.0 [M+H]⁺
Product Ions (Q3) To be determined experimentally. A potential fragmentation is the loss of CO₂ (44 Da), a characteristic pattern for oxazolones, which would yield a fragment at m/z 127.0.[14]
MRM Transitions Quantifier: 171.0 → (Most intense fragment)Qualifier: 171.0 → (Second most intense fragment)

| Source Parameters | Optimize for specific instrument (e.g., Capillary Voltage, Gas Flow, Temperature). |

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_dev Method Development cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing A Infuse Standard & Tune MS B Identify Precursor [M+H]⁺ and Product Ions A->B C Optimize MRM Transitions (Quantifier & Qualifier) B->C H Acquire Data for Standards & Samples using MRM C->H D Prepare LC-MS Grade Mobile Phase G Equilibrate UPLC System D->G E Prepare ng/mL Level Calibration Standards E->H F Prepare & Filter Sample F->H G->H I Integrate MRM Peak Area H->I J Quantify Analyte using Calibration Curve I->J

Caption: Workflow for trace quantification by LC-MS/MS using Multiple Reaction Monitoring.

Method Validation Strategy

For any analytical procedure to be considered reliable, it must be validated to demonstrate its suitability for the intended purpose.[6] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Table 3: Key Validation Parameters (ICH Q2(R1))

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components). Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo samples. For MS, specificity is ensured by the MRM transition.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.998 over a defined range (e.g., 5-6 concentrations).
Range The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. Defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120%). Recovery typically within 98.0% - 102.0%.
Precision The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio (S/N) of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio (S/N) of ~10:1; precision and accuracy must meet criteria.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2) are varied. |

Validation Process Diagram

Validation_Process Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Logical flow of the analytical method validation process based on ICH Q2(R1).

Conclusion

This application note provides two detailed, scientifically-grounded protocols for the quantification of this compound. The HPLC-UV method serves as a robust and accessible technique for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. The provided parameters are intended as a starting point and should be optimized and fully validated for the specific instrumentation and sample matrix used in the laboratory to ensure data integrity and regulatory compliance.

References

Troubleshooting & Optimization

Common side products in the synthesis of oxazolo[4,5-b]pyridin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridin-2-ones. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Oxazolo[4,5-b]pyridin-2-ones are key structural motifs in a variety of pharmacologically active compounds, including GSK-3β inhibitors and potential treatments for neurodegenerative diseases.[1] However, their synthesis is not without challenges, and the formation of side products can often complicate reaction work-ups and compromise final product purity.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind the formation of common impurities and provide validated protocols to help you optimize your synthetic route.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is sluggish, and I'm isolating a significant amount of unreacted 2-amino-3-hydroxypyridine. What are the likely causes and solutions?

This is a common issue often related to incomplete activation of the carbonyl source or suboptimal reaction conditions.

Root Causes:

  • Insufficiently Reactive Carbonyl Source: Phosgene equivalents like carbonyldiimidazole (CDI), triphosgene, or chloroformates are typically used for the cyclization.[2][3][4] If these reagents have degraded due to moisture, the reaction will not proceed to completion. CDI, for instance, is highly moisture-sensitive and will readily hydrolyze.[4]

  • Poor Solubility: The starting material, 2-amino-3-hydroxypyridine, may have limited solubility in common organic solvents at ambient temperatures, leading to a heterogeneous mixture and slow reaction rates.

  • Suboptimal Temperature: The cyclization step often requires heating to overcome the activation energy barrier. Running the reaction at too low a temperature will result in a poor conversion rate.

Troubleshooting Steps:

  • Verify Reagent Quality: Always use freshly opened or properly stored CDI. A simple test for CDI activity is to observe CO2 evolution upon addition to water. For other reagents, ensure they are of high purity and handled under anhydrous conditions.

  • Solvent Selection & Temperature Optimization: Consider using a higher-boiling aprotic polar solvent like DMF, DMAc, or NMP to improve the solubility of the starting materials. A gradual increase in reaction temperature (e.g., from 80 °C to 120 °C) can significantly enhance the reaction rate. Monitor the progress by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Staged Addition: Instead of adding all reagents at once, try dissolving the 2-amino-3-hydroxypyridine in the solvent first, heating to achieve a homogeneous solution, and then adding the carbonylating agent portion-wise.

FAQ 2: I've isolated my product, but my mass spectrometry data shows a peak at approximately double the mass of my expected product. Is this a dimer?

Yes, a higher molecular weight species, particularly one corresponding to M+C6H4N2O2, is very likely a dimeric or oligomeric byproduct.

Mechanism of Formation:

The starting material, 2-amino-3-hydroxypyridine, is bifunctional. It possesses both a nucleophilic amino group and a hydroxyl group. While the desired reaction is an intramolecular cyclization to form the five-membered oxazolone ring, an intermolecular reaction can also occur. This is where one molecule's amino group reacts with an activated carbonyl intermediate of a second molecule, leading to dimer and polymer formation. This is especially prevalent under conditions of high concentration.

Diagram of Dimer Formation Pathway:

G cluster_0 Desired Intramolecular Cyclization cluster_1 Competing Intermolecular Dimerization A Activated Intermediate P Oxazolo[4,5-b]pyridin-2-one (Product) A->P Intramolecular Attack B Activated Intermediate D Dimer B->D Intermolecular Attack C Another Molecule of 2-Amino-3-hydroxypyridine C->D

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Preventative Measures:

  • High-Dilution Conditions: The most effective way to favor the intramolecular reaction is to use high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two molecules encountering each other, thus favoring the intramolecular cyclization.

  • Slow Addition: Add the carbonylating agent slowly to a heated solution of the 2-amino-3-hydroxypyridine. This keeps the concentration of the reactive intermediate low at any given time, further suppressing the intermolecular pathway.

FAQ 3: My crude NMR shows a complex mixture, and I suspect byproducts from using CDI as the cyclizing agent. What are these impurities, and how can I remove them?

When using 1,1'-Carbonyldiimidazole (CDI), the primary byproducts are imidazole and urea-type compounds.[2][4]

Source of Impurities:

  • Imidazole: CDI reacts with the starting material to form an activated intermediate, releasing two equivalents of imidazole.

  • Urea Byproducts: If your reaction conditions are not strictly anhydrous, CDI will react with water to form unstable carbamic acid derivatives that can decompose. More commonly, excess CDI can react with the amine functionality of another molecule or with itself under certain conditions to form N,N'-disubstituted ureas.

Diagram of CDI Byproduct Formation:

G CDI CDI (Carbonyldiimidazole) Urea Urea Byproducts CDI->Urea Reacts with H₂O or Excess Amine Imidazole Imidazole (Soluble Byproduct) CDI->Imidazole Releases Product Desired Product CDI->Product Reacts with SM SM 2-Amino-3-hydroxypyridine H2O Water (Moisture)

Caption: Formation of byproducts when using CDI.

Purification Strategy:

  • Aqueous Workup: Imidazole is basic and highly soluble in water. A standard workup involving washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the imidazole, pulling it into the aqueous phase. Follow this with a wash with water and then brine.

  • Recrystallization/Trituration: The desired oxazolo[4,5-b]pyridin-2-one product is often a crystalline solid with moderate polarity. Urea byproducts can frequently be removed by recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexane). Alternatively, triturating the crude solid with a solvent in which the product is sparingly soluble but the impurities are (e.g., diethyl ether or cold ethyl acetate) can be very effective.

Troubleshooting Guide: Specific Side Products and Solutions

Problem 1: Formation of Bis-oxazolo Pyridine Impurity

In some cases, particularly with aggressive carbonylating agents or high temperatures, a double cyclization can occur, leading to a pyridobisoxazole structure. This is more likely if the starting material can tautomerize or if there are impurities that can facilitate further reaction.

Identification: This side product will have a distinct mass in MS analysis and will show a highly symmetric pattern in the ¹H NMR spectrum, often with a reduced number of aromatic signals compared to the starting material.

Mitigation Protocol:

  • Control Stoichiometry: Use a precise stoichiometry of the carbonylating agent, typically 1.0 to 1.1 equivalents. Using a large excess can drive the reaction towards unwanted products.

  • Temperature Control: Monitor the reaction temperature closely. Run the reaction at the lowest temperature that provides a reasonable conversion rate to minimize over-reaction.

  • Choice of Reagent: A milder reagent, such as a chloroformate in the presence of a non-nucleophilic base, may offer more control than highly reactive agents like phosgene or triphosgene.

Problem 2: Ring-Opened Hydrolysis Product

The oxazolone ring, being a lactone-like structure, can be susceptible to hydrolysis, especially under basic or acidic conditions during workup or purification.[5] This leads to the formation of a 2-(carboxyamino)-3-hydroxypyridine derivative.

Identification: The hydrolyzed product will have a mass corresponding to the addition of a water molecule (M+18). In the ¹H NMR, you will likely see the disappearance of the characteristic NH proton of the oxazolone and the appearance of a carboxylic acid proton and an amide NH. The IR spectrum would show a shift in the carbonyl stretching frequency.

Prevention and Removal:

  • Neutral Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at low temperatures, and immediately follow with a neutralizing wash.

  • Anhydrous Solvents for Purification: Use dry solvents for chromatography and recrystallization to prevent hydrolysis on the column or during solvent removal.

  • Chromatography: The hydrolyzed product is significantly more polar than the desired cyclized product due to the free carboxylic acid. It can typically be separated effectively using silica gel column chromatography with a gradient elution of ethyl acetate in hexane or dichloromethane/methanol.

Data Summary and Analytical Guidance

For quick identification of the target compound and potential impurities, the following table summarizes key analytical data points.

CompoundMolecular Weight ( g/mol )Expected (M+H)⁺Key ¹H NMR Signals (DMSO-d₆, δ ppm)
Oxazolo[4,5-b]pyridin-2-one136.11[6]137.111.8 (br s, 1H, NH), 7.2-8.0 (m, 3H, Ar-H)
2-Amino-3-hydroxypyridine (Start Mat)110.11111.19.5 (br s, 1H, OH), 6.5-7.5 (m, 3H, Ar-H), 5.8 (br s, 2H, NH₂)
Dimer Impurity~244.22~245.2More complex aromatic region, multiple NH signals
Hydrolyzed Product154.12155.1~12-13 (br s, 1H, COOH), distinct amide NH, aromatic signals shifted

Experimental Protocols

Protocol 1: General Synthesis of Oxazolo[4,5-b]pyridin-2-one using CDI

This protocol is a standard starting point designed to minimize common side products.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.05 M (high dilution to prevent dimerization).

  • Heating: Heat the mixture to 80-90 °C under a nitrogen atmosphere until all the starting material has dissolved.

  • CDI Addition: In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in a minimal amount of anhydrous DMF.

  • Reaction: Add the CDI solution dropwise to the heated solution of 2-amino-3-hydroxypyridine over 30-60 minutes.

  • Monitoring: Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Workup: After completion, cool the reaction to room temperature and pour it into an equal volume of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with 1M HCl (2x volumes) to remove imidazole, followed by water (1x volume) and brine (1x volume).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography.

Protocol 2: Troubleshooting - Purification via Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate).

  • Heating: Gently heat the mixture until the solid dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: If clean, well-formed crystals appear, the solvent is suitable. If the product oils out or no solid forms, try a different solvent or a co-solvent system (e.g., ethyl acetate/hexane).

  • Scale-up: Dissolve the bulk of the crude product in a minimal amount of the hot, selected solvent.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these vital molecular scaffolds. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles that govern success and failure in these reactions. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and optimize your synthetic routes.

This guide is structured as a series of frequently asked questions (FAQs) that address common problems, from low yields to purification difficulties and scale-up issues.

Part 1: General Synthesis & Reaction Troubleshooting

This section addresses broad issues applicable to a wide range of heterocyclic syntheses.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields are one of the most frequent frustrations in synthesis. A systematic, logical approach is the key to diagnosing the issue.[1] The problem can usually be traced back to one of several key areas:

  • Suboptimal Reaction Conditions : The trifecta of temperature, reaction time, and reactant concentration is critical.[1] A reaction that is too cool may proceed too slowly, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.[2]

    • Causality : Every reaction has an optimal activation energy barrier. Incorrect temperatures mean you're either not providing enough energy to overcome it efficiently or providing so much that you're accessing pathways to degradation products.

    • Solution : Perform small-scale trial reactions to screen a matrix of temperatures and time points. Monitor progress by TLC or LC-MS to identify the point of maximum product formation before degradation begins.

  • Purity of Reagents and Solvents : This is a non-negotiable starting point. Impurities can act as catalysts, inhibitors, or competing substrates.[1][3] Moisture, in particular, is a common culprit in reactions involving organometallics, strong bases, or acid-sensitive functional groups.

    • Causality : Water can quench organometallic reagents, hydrolyze esters, or react with acid catalysts. Other impurities might possess nucleophilic or electrophilic sites that lead to undesired side products.

    • Solution : Always use reagents of appropriate purity. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent, passing through an activated alumina column) when reactions are moisture-sensitive. Consider running a reaction with freshly purified starting materials to see if yields improve.

  • Atmospheric Contamination : Many synthetic reactions are sensitive to oxygen and/or moisture.[1][3]

    • Causality : Oxygen can quench radical reactions or oxidize sensitive functionalities. As mentioned, water can be a reactive nucleophile or proton source.

    • Solution : When a reaction is known to be sensitive, employ inert atmosphere techniques. This involves using flame-dried glassware, purging the reaction vessel with an inert gas like nitrogen or argon, and performing additions via syringe through a septum. For a detailed workflow, see Protocol 1 .

  • Inefficient Mixing : In heterogeneous reactions (e.g., solid-liquid), poor stirring can lead to localized concentration gradients and reduced reaction rates.[1]

    • Causality : If the reactants cannot interact effectively at the phase boundary, the reaction will be limited by the rate of diffusion, not the intrinsic reaction kinetics.

    • Solution : Ensure the stir rate is adequate for the scale and viscosity of your reaction. For very viscous mixtures or slurries, mechanical stirring is often superior to magnetic stirring.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose the root cause of a low-yield reaction.

TroubleshootingWorkflow Start Problem: Low or No Yield CheckReagents 1. Verify Reagents & Solvents Start->CheckReagents CheckPurity Purity Confirmed? (NMR, GC, etc.) CheckReagents->CheckPurity PurifyReagents Purify/Purchase New Reagents CheckPurity->PurifyReagents No CheckConditions 2. Analyze Reaction Conditions CheckPurity->CheckConditions Yes PurifyReagents->CheckReagents IsSensitive Is Reaction Air/ Moisture Sensitive? CheckConditions->IsSensitive UseInert Implement Inert Atmosphere Technique (See Protocol 1) IsSensitive->UseInert Yes OptimizeParams Optimize Temp, Time, & Concentration IsSensitive->OptimizeParams No UseInert->OptimizeParams CheckSetup 3. Review Physical Setup OptimizeParams->CheckSetup IsMixed Is Mixing Adequate? CheckSetup->IsMixed ImproveMixing Increase Stir Rate/ Use Mechanical Stirrer IsMixed->ImproveMixing No AnalyzeCrude 4. Analyze Crude Reaction Mixture (TLC, LC-MS) IsMixed->AnalyzeCrude Yes ImproveMixing->AnalyzeCrude ProductDecomp Product Degradation Observed? AnalyzeCrude->ProductDecomp MilderConditions Use Milder Conditions (Lower Temp, Shorter Time) ProductDecomp->MilderConditions Yes Success Yield Improved ProductDecomp->Success No, Re-evaluate Mechanism MilderConditions->Success HantzschPathway Reactants Aldehyde + 2x β-Ketoester + Ammonia Condensation Multi-component Condensation Reactants->Condensation DHP 1,4-Dihydropyridine (1,4-DHP) Condensation->DHP SideProducts Side Products Condensation->SideProducts Oxidation Oxidation (Crucial Step) DHP->Oxidation Pyridine Final Pyridine Product Oxidation->Pyridine Oxidation->SideProducts Incomplete Oxidation FischerPathway Hydrazone N-Arylhydrazone Intermediate Protonation Acid Catalysis Hydrazone->Protonation EneHydrazine Ene-hydrazine Tautomer Protonation->EneHydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement (Desired Pathway) EneHydrazine->Sigmatropic Favored Cleavage N-N Bond Cleavage (Undesired Pathway) EneHydrazine->Cleavage Favored by EDG Indole Indole Product Sigmatropic->Indole Byproducts Aniline + Iminyl Cation (Byproducts) Cleavage->Byproducts EDG Stabilized by Electron-Donating Groups (EDG) Cleavage->EDG

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving the oxazolo[4,5-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with this important heterocyclic motif. The inherent electronic properties of the oxazolo[4,5-b]pyridine core, particularly the presence of multiple nitrogen atoms, can lead to catalyst inhibition and other side reactions, making optimization a non-trivial pursuit.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized starting protocols based on established literature and field experience. Our goal is to empower you to diagnose issues, rationally select reaction parameters, and ultimately achieve efficient and reproducible couplings.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the issue, explores the underlying scientific causes, and provides a systematic approach to resolution.

Q1: My reaction shows low or no conversion to the desired product. Where do I start?

A1: This is the most common issue and requires a systematic, multi-point investigation. The oxazolo[4,5-b]pyridine nucleus contains a pyridine nitrogen, which is a known ligand for palladium and can act as a catalyst poison. Furthermore, the electronic nature of the ring can render oxidative addition challenging.

Initial Diagnostic Workflow:

  • Verify Reagent Integrity: Before scrutinizing the catalysis, confirm the quality of your starting materials.

    • Moisture and Oxygen: Palladium(0) catalysts are sensitive to oxygen, and many reagents (especially organoboron compounds and strong bases) are sensitive to moisture. Ensure solvents are anhydrous and the reaction is meticulously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas.[1][2]

    • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage. Check their purity and consider using the corresponding pinacol (Bpin) esters, which are generally more stable.

    • Base Purity: Use a freshly opened bottle or a finely ground, properly stored base. Carbonates and phosphates can be hygroscopic.

  • Assess the Catalyst System: The problem often lies with the generation and stability of the active Pd(0) species.[3]

    • Precatalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in situ reduction to Pd(0) may be inefficient.[3][4] Consider switching to a modern, air-stable Pd(II) precatalyst like a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3/G4).[2][5] These precatalysts are designed for clean, rapid generation of the active monoligated Pd(0) species upon addition of a base.[5]

    • Ligand Selection: Standard ligands like PPh₃ may not be effective for this electron-deficient, potentially coordinating heterocycle. Electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[6][7][8] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[7]

  • Re-evaluate Reaction Conditions:

    • Base: The choice of base is critical. For Suzuki couplings, a weak base may not be sufficient to promote transmetalation. Try screening a stronger base. For instance, if K₂CO₃ fails, consider K₃PO₄ or Cs₂CO₃.[9][10]

    • Temperature: If the reaction is sluggish at 80-90 °C, a higher temperature (e.g., 100-110 °C in dioxane or toluene) may be necessary to overcome the activation barrier for oxidative addition, especially with aryl chlorides.

Below is a logical workflow to guide your troubleshooting process.

G start Low or No Conversion reagents Step 1: Verify Reagents - Anhydrous/Degassed Solvents? - Boronic Acid Quality? - Fresh Base? start->reagents catalyst Step 2: Assess Catalyst - Using a Pd(II) precatalyst? - Ligand appropriate for heterocycles? reagents->catalyst Reagents OK solution_reagents Action: Use fresh, dry solvents. Degas thoroughly. Consider Bpin esters. reagents->solution_reagents conditions Step 3: Re-evaluate Conditions - Base strength sufficient? - Temperature high enough? catalyst->conditions Catalyst OK solution_catalyst Action: Switch to a modern precatalyst (e.g., XPhos Pd G4). Screen bulky, electron-rich ligands (XPhos, SPhos, NHCs). catalyst->solution_catalyst solution_conditions Action: Screen stronger bases (K3PO4, Cs2CO3). Increase reaction temperature. conditions->solution_conditions

Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant formation of a homocoupled (biaryl) byproduct from my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction, particularly in Suzuki-Miyaura couplings. It arises from two primary pathways:

  • Oxygen-Mediated: The presence of residual oxygen can promote the homocoupling of boronic acids, catalyzed by Pd(II) species. This process reduces Pd(II) to the active Pd(0) but consumes your nucleophile.[4]

  • Reductive Elimination from a Di-organopalladium(II) Intermediate: If transmetalation occurs twice before reductive elimination, a Pd(II) species bearing two aryl groups from the boronic acid can form, which then reductively eliminates to give the homocoupled product.

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly deoxygenated before heating.[4]

  • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms Pd(0) (like a G3/G4 palladacycle) minimizes the amount of Pd(II) present that can drive the oxidative homocoupling pathway.[2]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Using a large excess can favor side reactions.

  • Slower Addition: In some cases, slow addition of the boronic acid reagent via syringe pump can maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

Q3: My reaction is producing dehalogenated or protodeborylated side products. What is the mechanism and solution?

A3: Dehalogenation (replacement of the halide on your oxazolopyridine with -H) or protodeborylation (replacement of the boronic acid group with -H) are destructive side pathways that reduce your yield.

Causes and Mechanisms:

  • Protodeborylation: This is often base- or acid-catalyzed and is exacerbated by the presence of water, especially at high temperatures. Some heteroaryl boronic acids are particularly prone to this.

  • Dehalogenation: This can occur via several mechanisms. One common pathway involves the oxidative addition of Pd(0) to your aryl halide, followed by a reaction with a hydride source (e.g., from solvent, base, or additives) before the desired cross-coupling can occur.

Solutions:

  • Use Anhydrous Conditions: For sensitive boronic acids, using an anhydrous base like K₃PO₄ in a dry solvent (e.g., toluene, dioxane) can suppress protodeborylation.[11]

  • Choose a Milder Base: In some cases, a very strong base can promote decomposition. If using an alkoxide, consider switching to a carbonate or phosphate.

  • Check Solvent Purity: Some solvents, like THF, can degrade to form species that act as hydride donors. Use freshly purified or inhibitor-free solvents.

  • Ligand Choice: Bulky ligands that accelerate reductive elimination can help the desired product form faster than the dehalogenation pathway can compete.[11]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for coupling with a 2-halo-oxazolo[4,5-b]pyridine?

A1: There is no single "best" combination for all substrates, but an excellent and broadly applicable starting point is a modern palladacycle precatalyst paired with a sterically hindered, electron-rich biarylphosphine ligand.

Catalyst System ComponentRecommendationRationale
Palladium Source XPhos Pd G3/G4 or SPhos Pd G2 These are air-stable, easy-to-handle solids. They provide a reliable and rapid route to the active, monoligated L-Pd(0) catalyst, leading to more reproducible results than using separate Pd sources and ligands.[2][5]
Ligand XPhos , SPhos , or RuPhos These bulky, electron-donating ligands are ideal for challenging substrates. They accelerate the rate-limiting oxidative addition step, especially for aryl chlorides, and promote the final reductive elimination, often preventing catalyst decomposition.[7][12]
Alternative Ligands N-Heterocyclic Carbenes (NHCs) Ligands like IPr or IAd can be highly effective, particularly at high temperatures, due to the exceptional stability of the Pd-NHC bond.[6][7] PEPPSI™-type precatalysts are a convenient source.[2]

Start with a catalyst loading of 1-2 mol % and a ligand-to-palladium ratio of 1:1 to 2:1, depending on the specific precatalyst used.

Q2: How do I choose the right base for my specific cross-coupling reaction?

A2: The base plays a crucial role in multiple steps of the catalytic cycle, and its choice depends on the coupling type and the functional group tolerance of your substrates.

  • For Suzuki-Miyaura Couplings: The base is required to activate the boronic acid for transmetalation.

    • K₂CO₃ (aq. solution): A good, general-purpose first choice. It is inexpensive and effective for many aryl bromides and iodides.[11]

    • K₃PO₄ (often anhydrous): A stronger base that is often more effective for less reactive aryl chlorides and for substrates sensitive to hydrolysis.[13]

    • Cs₂CO₃: A highly effective but more expensive base, often used when others fail. Its high solubility in organic solvents can accelerate the reaction.[9]

  • For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is needed to deprotonate the amine nucleophile.

    • NaOt-Bu or KOt-Bu: These are the most common and effective bases for C-N coupling. KOt-Bu is slightly more soluble in many organic solvents.[12]

    • LiHMDS or KHMDS: Strong, hindered bases that can be effective in specific cases.

  • For Sonogashira Couplings: A liquid amine base is typically used, which also often serves as a co-solvent.[14]

    • Et₃N, DIPEA, or piperidine: These bases scavenge the HX produced during the reaction. The choice can influence reaction rates and side product formation.

Q3: What is the general reactivity trend for halides in cross-coupling, and how should I adjust my conditions accordingly?

A3: The reactivity of the C-X bond towards oxidative addition by Pd(0) is the primary determinant of reaction difficulty.

Reactivity Trend: C–I > C–OTf > C–Br >> C–Cl

  • Aryl Iodides (Ar-I): The most reactive. Couplings can often be achieved under mild conditions (lower temperatures, weaker bases, less sophisticated ligands like PPh₃ or dppf).

  • Aryl Bromides (Ar-Br): The workhorse of cross-coupling. They offer a good balance of reactivity and stability. They generally require more robust catalyst systems (e.g., biarylphosphine ligands) and moderate temperatures (80-100 °C).

  • Aryl Chlorides (Ar-Cl): The least reactive C-X bond. Their activation requires highly active catalyst systems with very electron-rich and bulky ligands (e.g., XPhos, SPhos, NHCs) and often higher temperatures (≥100 °C).[15] Using chlorides is advantageous from a cost perspective as they are often cheaper starting materials.

Optimized Starting Protocols

The following are generalized, robust starting points for common cross-coupling reactions with a halo-oxazolo[4,5-b]pyridine. Note: These are starting points and may require further optimization.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromo-oxazolo[4,5-b]pyridine

This protocol is designed for the coupling of an aryl or heteroaryl boronic acid/ester with the oxazolopyridine core.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 To an oven-dried vial, add: - 2-Bromo-oxazolo[4,5-b]pyridine (1.0 eq) - Arylboronic acid (1.2 eq) - K3PO4 (2.0 eq, finely ground) - XPhos Pd G3 (0.02 eq) prep2 Seal vial with a PTFE-lined cap. prep1->prep2 prep3 Evacuate and backfill with Argon (3x). prep2->prep3 prep4 Add degassed 1,4-dioxane via syringe. prep3->prep4 react1 Place vial in a preheated block at 100 °C. prep4->react1 react2 Stir vigorously for 4-16 hours. react1->react2 react3 Monitor by TLC or LC-MS. react2->react3 work1 Cool to room temperature. react3->work1 work2 Dilute with EtOAc and water. work1->work2 work3 Separate layers. Extract aqueous layer with EtOAc (2x). work2->work3 work4 Wash combined organics with brine, dry over Na2SO4, and concentrate. work3->work4 work5 Purify by flash column chromatography. work4->work5

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere glovebox or on a Schlenk line, add the 2-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), the boronic acid or pinacol ester (1.1-1.3 equiv), finely ground K₃PO₄ (2.0-3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %) to an oven-dried reaction vessel equipped with a stir bar.

  • Sealing and Degassing: Seal the vessel. If not in a glovebox, evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Heating and Monitoring: Place the reaction in a preheated oil bath or heating block at 90-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

References

Preventing degradation of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one in solution and offers troubleshooting strategies to mitigate its degradation during experimental workflows. As a key intermediate in pharmaceutical synthesis, maintaining the integrity of this compound is paramount for reproducible and reliable results.[1]

Core Stability Profile

This compound is a bicyclic heterocyclic compound featuring both an oxazolone and a chloropyridine ring system. Its stability in solution is influenced by several factors, primarily the inherent reactivity of these two structural motifs. The principal degradation pathways involve the hydrolysis of the oxazolone ring and nucleophilic substitution at the chlorinated pyridine ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My compound is showing signs of degradation in solution. What are the likely causes?

Degradation of this compound in solution is most commonly attributed to two primary chemical processes:

  • Hydrolysis of the Oxazolone Ring: The five-membered oxazolone ring is susceptible to hydrolysis, which leads to ring-opening.[2] This reaction is significantly accelerated in the presence of moisture and is pH-dependent, with basic conditions promoting rapid degradation.[2] The product of this hydrolysis is the corresponding α-acylamino acrylic acid derivative.

  • Nucleophilic Substitution on the Pyridine Ring: The chlorine atom on the pyridine ring is a leaving group and can be displaced by nucleophiles present in the solution. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atom attached to the chlorine electrophilic and thus prone to nucleophilic attack.[3][4] Common nucleophiles in experimental settings include water, alcohols (if used as solvents), and buffer components (e.g., amines).

The following diagram illustrates these two main degradation pathways:

cluster_0 Degradation Pathways of this compound A This compound B Oxazolone Ring Hydrolysis (Moisture, Basic pH) A->B H2O / OH- D Nucleophilic Substitution (Nucleophiles, e.g., H2O, ROH) A->D Nu- C Ring-Opened Product (α-acylamino acrylic acid derivative) B->C E Substituted Pyridine Derivative D->E

Caption: Primary degradation pathways of this compound in solution.

FAQ 2: What are the optimal solvent and pH conditions for dissolving and storing the compound?

The choice of solvent and the control of pH are critical for minimizing degradation.

Solvent Selection:

  • Recommended: Aprotic, anhydrous solvents are the preferred choice for preparing stock solutions. These include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

  • Use with Caution: Protic solvents like ethanol and methanol can act as nucleophiles, leading to substitution of the chloro group over time. If their use is unavoidable, solutions should be prepared fresh and used immediately.

  • Avoid: Aqueous solutions, especially under neutral to basic conditions, should be avoided for long-term storage due to the high risk of hydrolysis.

pH Control:

  • For experiments requiring aqueous buffers, it is crucial to maintain a slightly acidic pH (pH 4-6). The oxazolone ring is more stable under acidic conditions compared to neutral or basic environments.[5]

  • Avoid basic buffers (pH > 7.5) as they will significantly accelerate the rate of hydrolytic degradation.

The following table summarizes recommended solvent and pH conditions:

ConditionRecommendationRationale
Stock Solution Solvent Anhydrous DMSO, DMF, or ACNAprotic nature minimizes nucleophilic attack and hydrolysis.
Aqueous Buffer pH pH 4-6Increased stability of the oxazolone ring under slightly acidic conditions.[5]
Temperature -20°C or -80°C for long-term storageLower temperatures slow down the rate of all degradation reactions.
FAQ 3: I suspect my compound has degraded. How can I confirm this and what are the potential degradation products?

Confirmation of degradation and identification of byproducts can be achieved through various analytical techniques.

Analytical Monitoring:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for monitoring the purity of your compound. A time-course study can be performed by injecting aliquots of your solution onto the HPLC at different time points. The appearance of new peaks with different retention times is indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of the degradation products, which can help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for structural changes in the molecule over time. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

Potential Degradation Products:

Degradation PathwayPotential Product StructureExpected Mass Change (vs. Parent)
Oxazolone Hydrolysis Ring-opened carboxylic acid+18 Da (addition of H₂O)
Nucleophilic Substitution (by H₂O) 6-Hydroxyoxazolo[4,5-b]pyridin-2(3H)-one-16.5 Da (Cl replaced by OH)
Nucleophilic Substitution (by ROH) 6-Alkoxyoxazolo[4,5-b]pyridin-2(3H)-oneVaries depending on the alcohol

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of the compound in a specific solvent or buffer system over time.

Materials:

  • This compound

  • Anhydrous DMSO (for stock solution)

  • Test solvent/buffer (e.g., PBS pH 7.4, Acetate buffer pH 5.0)

  • HPLC system with a suitable C18 column

  • LC-MS system (optional)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Test Solutions: Dilute the stock solution into the test solvent/buffer to a final concentration of 100 µM.

  • Time-Course Analysis:

    • Immediately after preparation (T=0), inject an aliquot of the test solution onto the HPLC system.

    • Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).

    • Inject aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time.

    • If available, analyze the samples by LC-MS to identify the mass of any new peaks that appear.

The following diagram outlines the experimental workflow for stability assessment:

cluster_1 Stability Assessment Workflow A Prepare 10 mM Stock in Anhydrous DMSO B Dilute to 100 µM in Test Solvent/Buffer A->B C Incubate at Desired Temperature B->C D Inject Aliquots at T=0, 1, 2, 4, 8, 24h C->D E HPLC Analysis (Monitor Parent Peak Area) D->E F LC-MS Analysis (Optional) (Identify Degradation Products) D->F G Plot % Remaining vs. Time E->G

Caption: Workflow for assessing the stability of this compound in solution.

Protocol 2: Recommended Procedure for Preparing Aqueous Solutions for Biological Assays

Objective: To prepare a fresh, minimally degraded aqueous solution of the compound for immediate use in biological experiments.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (pH 4-6, e.g., MES or Acetate buffer)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in anhydrous DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution: On the day of the experiment, perform a serial dilution of the DMSO stock solution into the pre-chilled aqueous buffer to the final desired concentration.

  • Immediate Use: Use the freshly prepared aqueous solution immediately to minimize the risk of degradation. Do not store aqueous solutions of the compound.

Summary of Best Practices

  • Storage of Solid Compound: Store the solid compound in a cool, dry, and dark place.[2]

  • Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO) and store at low temperatures (-20°C or -80°C) in small aliquots.

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment using a slightly acidic buffer (pH 4-6) and use them immediately.

  • Avoid:

    • Prolonged storage in aqueous or protic solvents.

    • Exposure to basic conditions (pH > 7.5).

    • Repeated freeze-thaw cycles of stock solutions.

    • Exposure to strong light, as photodegradation can be a concern for heterocyclic compounds.[6]

By adhering to these guidelines, researchers can significantly improve the stability of this compound in solution, leading to more accurate and reproducible experimental outcomes.

References

Stability testing of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 35570-68-4).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this critical heterocyclic intermediate. Given the limited specific stability data for this exact molecule in publicly available literature, this guide synthesizes established principles from related chemical structures, such as oxazolones and pyridinones, to offer predictive insights and robust experimental designs.

I. Core Compound Profile & Inherent Instabilities

This compound is a fused heterocyclic compound featuring an oxazolone ring fused to a chloropyridine ring. This structure presents several potential sites for degradation under stress conditions. The primary areas of concern are the electrophilic carbonyl group and the strained five-membered oxazolone ring, which is susceptible to nucleophilic attack and ring-opening reactions.[5][6] The pyridine ring, while generally aromatic and stable, can be influenced by the chloro-substituent and the fused oxazolone moiety, potentially affecting its photostability.[7][8]

DOT Script of the Chemical Structure

Caption: Chemical structure of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the stability testing of this compound.

A. Hydrolytic Stability

Question 1: I am observing significant degradation of my compound in aqueous solutions, even at neutral pH. What is the likely cause and how can I mitigate it?

Answer: The oxazolone ring is inherently susceptible to hydrolysis, which can lead to ring-opening.[5][6] This process can be catalyzed by both acidic and basic conditions. Even at neutral pH, the presence of water can be sufficient to cause slow degradation over time.

  • Plausible Degradation Pathway: Nucleophilic attack by water at the carbonyl carbon (C2) of the oxazolone ring, leading to the formation of an unstable tetrahedral intermediate. This intermediate can then collapse, breaking the C-O bond and opening the ring to form a carboxylic acid and an amide.

  • Troubleshooting Steps:

    • pH Control: Determine the pH of maximum stability by conducting a pH-rate profile study. It is likely that the compound will be most stable in a slightly acidic pH range (e.g., pH 3-5), where both acid- and base-catalyzed hydrolysis are minimized.

    • Buffer Selection: Use buffers with minimal nucleophilic potential. Avoid buffers like phosphate or citrate if they are found to catalyze degradation. Consider non-nucleophilic buffers such as MES or HEPES.

    • Solvent System: If permissible for your application, consider using a co-solvent system (e.g., water/acetonitrile or water/ethanol) to reduce the water activity and slow down the rate of hydrolysis.

    • Temperature: Perform all manipulations at reduced temperatures (e.g., 2-8 °C) to decrease the rate of degradation.

DOT Script of Hydrolytic Degradation

Hydrolytic_Degradation Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate H2O (Nucleophilic Attack) Product Ring-Opened Product (Carboxylic Acid and Amide) Intermediate->Product Ring Opening

Caption: Plausible hydrolytic degradation pathway.

B. Oxidative Stability

Question 2: My compound is showing degradation in the presence of air or when stored in certain solvents. Could this be oxidation?

Answer: While the core heterocyclic structure is relatively robust towards oxidation, certain conditions can promote oxidative degradation. The pyridine ring can be susceptible to N-oxidation, and trace metal impurities in solvents can catalyze oxidative processes.

  • Plausible Degradation Pathway: Oxidation of the pyridine nitrogen to form an N-oxide. This can alter the electronic properties and potentially the biological activity of the molecule.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Solvent Purity: Use high-purity, peroxide-free solvents. Test solvents for the presence of peroxides before use, especially ethers like THF or dioxane.

    • Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene).

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.

C. Photostability

Question 3: I have noticed a change in the appearance of my solid compound and degradation in solution upon exposure to light. What is happening and how can I prevent it?

Answer: Heterocyclic compounds, particularly those containing nitrogen, can be sensitive to UV and visible light.[7][8] Photodegradation can involve complex radical pathways leading to a variety of degradation products.

  • Plausible Degradation Pathway: The pyridine ring system can absorb UV light, leading to the formation of excited states that can undergo various reactions, including ring cleavage, dimerization, or reaction with solvent molecules. The chloro-substituent can also be a site for photolytic cleavage.

  • Troubleshooting Steps:

    • Light Protection: Always handle and store the compound in amber vials or protect it from light by wrapping containers with aluminum foil.

    • Wavelength Sensitivity: If photodegradation is a significant issue, perform a forced degradation study using a photostability chamber with controlled light exposure (as per ICH Q1B guidelines) to determine the specific wavelengths causing degradation.

    • Solvent Effects: The solvent can play a role in photodegradation. Evaluate the photostability in different solvents to identify a system that minimizes degradation.

DOT Script of the Stability Testing Workflow

Stability_Workflow start Start: Pure Compound stress Apply Stress Condition (Hydrolytic, Oxidative, Photolytic, Thermal) start->stress analyze Analyze Sample at Time Points (e.g., HPLC-UV/MS) stress->analyze identify Identify Degradants (MS, NMR) analyze->identify quantify Quantify Parent and Degradants identify->quantify pathway Propose Degradation Pathway quantify->pathway end End: Stability Profile pathway->end

Caption: General workflow for stability testing.

D. Thermal Stability

Question 4: At what temperature should I expect thermal degradation, and what are the likely products?

Answer: The melting point of this compound is reported to be in the range of 183-186°C.[4] Significant thermal degradation would be expected to occur at temperatures approaching and exceeding this range. The oxazolone ring can undergo thermal rearrangement.[6]

  • Plausible Degradation Pathway: Thermal decarboxylation of the oxazolone ring is a possibility, leading to the formation of a reactive intermediate that could further decompose or polymerize. Pyrolysis of the pyridine ring can also occur at very high temperatures, leading to fragmentation into smaller molecules.[9][10]

  • Troubleshooting/Investigative Steps:

    • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition, perform a TGA analysis. This will provide a clear indication of the temperature at which significant mass loss begins.

    • Differential Scanning Calorimetry (DSC): Use DSC to study the thermal transitions of the material, including its melting point and any exothermic or endothermic decomposition events.

    • Storage Conditions: Based on the melting point, long-term storage should be at controlled room temperature or below, in a dry environment.[4][11] Avoid exposure to high temperatures during processing, such as in milling or drying steps.

III. Experimental Protocols

A. Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analytical Method: A reverse-phase HPLC method with UV detection is a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its degradation products. Mass spectrometric detection (LC-MS) is highly recommended for the identification of unknown degradants.

B. Data Presentation: Summary of Expected Stability
Stress ConditionExpected StabilityPotential Degradation ProductsRecommended Mitigation
Acidic Hydrolysis Low to ModerateRing-opened productsStore at slightly acidic pH; use non-nucleophilic buffers.
Basic Hydrolysis LowRing-opened productsAvoid basic conditions; store at slightly acidic pH.
Oxidation ModerateN-oxidesStore under inert atmosphere; use peroxide-free solvents.
Photolysis Moderate to LowComplex mixture of degradantsProtect from light; use amber vials.
Thermal High (up to ~180°C)Decarboxylation and fragmentation productsStore at controlled room temperature; avoid high-temperature processing.

IV. References

  • ChemScene. This compound. --INVALID-LINK--

  • BLDpharm. 35570-68-4|this compound. --INVALID-LINK--

  • Moldb. 35570-68-4 | this compound. --INVALID-LINK--

  • Wanhe Chemical. This compound Cas 35570-68-4. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • National Center for Biotechnology Information. "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives". PubChem. --INVALID-LINK--

  • Benchchem. Stability and Storage of 5(4H)-Oxazolones: A Technical Guide. --INVALID-LINK--

  • Astronomy & Astrophysics. Formation and photostability of N-heterocycles in space. --INVALID-LINK--

  • ResearchGate. Photostability of N@C | Request PDF. --INVALID-LINK--

  • Biointerface Research in Applied Chemistry. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. --INVALID-LINK--

  • National Center for Biotechnology Information. "Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches". PubChem. --INVALID-LINK--

  • ResearchGate. Photochemistry of some heterocyclic systems. --INVALID-LINK--

  • MDPI. New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. --INVALID-LINK--

  • LinkedIn. Bridging Research and Production: Sourcing this compound. --INVALID-LINK--

  • ResearchGate. a review on oxazolone, it's method of synthesis and biological activity. --INVALID-LINK--

  • ResearchGate. Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF. --INVALID-LINK--

  • Preprints.org. Oxazolone: From Chemical Structure to Biological Function – A Review. --INVALID-LINK--

  • National Center for Biotechnology Information. This compound. PubChem. --INVALID-LINK--

  • Semantic Scholar. SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. --INVALID-LINK--

  • PrepChem.com. Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. --INVALID-LINK--

  • National Center for Biotechnology Information. "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology". PubChem. --INVALID-LINK--

  • ResearchGate. Thermal degradation steps and temperatures details. | Download Table. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. --INVALID-LINK--

  • Semantic Scholar. Thermal degradation studies of several Pyrrone films. --INVALID-LINK--

  • AK Scientific, Inc. 1785054-29-6 5-Chlorooxazolo[4,5-b]pyridin-2(3H)-one. --INVALID-LINK--

  • Fisher Scientific. Oxazolopyridines. --INVALID-LINK--

  • Pharmacia. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. --INVALID-LINK--

  • National Center for Biotechnology Information. "An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation". PubChem. --INVALID-LINK--

  • Der Pharma Chemica. study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formulation by hplc assay method. --INVALID-LINK--

  • Biointerface Research in Applied Chemistry. Antioxidant Activity of some N3 Substituted Thiazolo[4,5-b]pyridines. --INVALID-LINK--

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. --INVALID-LINK--

  • National Center for Biotechnology Information. 6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one. PubChem. --INVALID-LINK--

  • Neliti. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage Form. --INVALID-LINK--

  • ResearchGate. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. --INVALID-LINK--

  • Haihang Industry. This compound CAS No.:35570-68-4. --INVALID-LINK--

  • ChemicalBook. This compound manufacturers and suppliers. --INVALID-LINK--

  • Google Patents. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them. --INVALID-LINK--

  • Sigma-Aldrich. Oxazolo[4,5-b]pyridine-2(3H)-thione | 53052-06-5. --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. Oxazolo[4,5-b]pyridin-2(3H)-one | 60832-72-6. --INVALID-LINK--

References

Identifying and removing impurities from 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this critical pharmaceutical intermediate. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these recommendations.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purity and analysis of this compound.

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A prevalent and industrially relevant synthesis involves the direct chlorination of oxazolo[4,5-b]pyridin-2(3H)-one using N-chlorosuccinimide (NCS) in a solvent such as N,N-Dimethylformamide (DMF)[1]. Based on this route, the following impurities are commonly encountered:

  • Unreacted Starting Material: Oxazolo[4,5-b]pyridin-2(3H)-one.

  • Reagent-Related Impurities: Succinimide, which is a byproduct of the NCS reagent.

  • Over-chlorinated Byproducts: Dichlorooxazolo[4,5-b]pyridin-2(3H)-one isomers, formed if the reaction is not adequately controlled.

  • Residual Solvents: DMF from the reaction, and other solvents used during workup and purification like dichloromethane and ethyl acetate[1].

Q2: Which analytical techniques are most suitable for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of this compound and separating it from its organic impurities. A reverse-phase method is typically employed.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown peaks, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities, especially if they are present at levels above 1%.

  • Gas Chromatography (GC): This is the preferred method for quantifying residual solvents.

Q3: My batch of this compound has a purity of >99% by HPLC. Is further purification necessary?

A3: For many applications in drug development and organic synthesis, a purity of ≥99% is considered high-grade[2]. However, the necessity for further purification depends on the intended use. For applications where even trace amounts of specific impurities could interfere with subsequent reactions or have toxicological implications, further purification may be warranted. Always refer to the specific requirements of your process. A Certificate of Analysis (COA) should be requested from the supplier to verify the purity and impurity profile[2].

II. Troubleshooting Guide: Impurity Identification

This section provides a structured approach to identifying impurities using common analytical techniques.

Workflow for Impurity Identification

cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Confirmation Crude Sample Crude Sample HPLC_Analysis HPLC Analysis (Purity Assessment) Crude Sample->HPLC_Analysis LC_MS_Analysis LC-MS Analysis (Molecular Weight) HPLC_Analysis->LC_MS_Analysis Identify Unknown Peaks GC_Analysis GC Analysis (Residual Solvents) HPLC_Analysis->GC_Analysis If solvent impurities suspected NMR_Analysis NMR Spectroscopy (Structural Information) LC_MS_Analysis->NMR_Analysis Propose Structures Impurity_Confirmed Impurity Structure Confirmed NMR_Analysis->Impurity_Confirmed

Caption: Workflow for the identification and characterization of impurities.

Interpreting Analytical Data: A Q&A Approach

Q: My HPLC chromatogram shows a significant peak eluting just before my main product. What could it be?

A: A peak eluting before the main product in a reverse-phase HPLC method is more polar. Given the common synthetic route, this is likely the unreacted starting material, oxazolo[4,5-b]pyridin-2(3H)-one , which lacks the chloro group and is therefore less hydrophobic. To confirm, you can co-inject a standard of the starting material or proceed with LC-MS analysis to check for the expected molecular weight.

Q: I have an unknown peak in my HPLC with a mass corresponding to the addition of another chlorine atom. What is the likely structure?

A: This is indicative of an over-chlorination byproduct . The most probable structure is a dichlorooxazolo[4,5-b]pyridin-2(3H)-one. The exact position of the second chlorine atom would require further structural elucidation by NMR. This impurity arises from excessive exposure to the chlorinating agent or reaction conditions that are too harsh.

Q: My ¹H NMR spectrum looks clean, but the integration is slightly off, and there's a broad singlet I can't assign. What should I consider?

A: This could be due to the presence of succinimide , a byproduct of the NCS reagent. Succinimide has a simple ¹H NMR spectrum (a singlet for the four equivalent protons) which can sometimes be overlooked or mistaken for a solvent peak, especially if it is broad due to exchange. Its presence can be confirmed by LC-MS or by comparing the spectrum to a known standard of succinimide.

Recommended Analytical Method: HPLC

A robust HPLC method is crucial for accurate purity assessment. Here is a recommended starting point for method development:

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent protonation of the analytes.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmA common wavelength for detecting aromatic and heterocyclic compounds.
Column Temp. 30 °CProvides reproducible retention times.

This method should be validated for your specific system and impurity profile.

III. Troubleshooting Guide: Impurity Removal

This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.

Workflow for Purification

cluster_0 Initial Purification cluster_1 Purity Check cluster_2 Secondary Purification cluster_3 Final Product Crude_Product Crude Product (Post-Workup) Recrystallization Recrystallization Crude_Product->Recrystallization HPLC_Analysis HPLC Analysis Recrystallization->HPLC_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Final_Product Pure Product Purity_Check->Final_Product Yes Column_Chromatography->Final_Product

Caption: A general workflow for the purification of this compound.

Experimental Protocol 1: Recrystallization

Recrystallization is a highly effective method for removing small amounts of impurities from a solid product. A patent for the synthesis of this compound suggests a solvent mixture of dichloromethane and ethyl acetate for this purpose[1].

Step-by-Step Methodology:

  • Solvent Selection: Begin with a solvent system of dichloromethane and ethyl acetate. The goal is to find a ratio where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more solvent to the hot mixture and reheat until the oil dissolves. Allow to cool more slowly.
No crystals form Too much solvent was used, or the solution is supersaturated.Evaporate some of the solvent and allow it to cool again. Try seeding with a crystal of the pure compound or scratching the inside of the flask.
Low recovery The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used for washing.Re-evaluate the solvent system. Ensure the wash solvent is ice-cold and use a minimal amount.
Experimental Protocol 2: Flash Column Chromatography

If recrystallization does not provide the desired purity, flash column chromatography is the next logical step. This technique is particularly useful for separating compounds with different polarities.

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for polar heterocyclic compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating a mixture of compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Column Chromatography:

Problem Possible Cause Solution
Poor separation The chosen solvent system is not optimal.Re-evaluate the solvent system using TLC. Try different solvent combinations or a shallower gradient.
Band tailing The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a modifier like triethylamine to the eluent for basic compounds or acetic acid for acidic compounds. Reduce the amount of sample loaded onto the column.
Product is insoluble in eluent The chosen eluent is not polar enough to dissolve the sample.Use a stronger solvent to dissolve the sample for loading, and ensure it is properly adsorbed onto silica gel before adding to the column.

IV. Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation and may be harmful if swallowed or inhaled. Always work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed information.

V. References

  • CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones. --INVALID-LINK--

  • This compound - PubChem. --INVALID-LINK--

  • CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents. --INVALID-LINK--

  • This compound - ChemScene. --INVALID-LINK--

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. --INVALID-LINK--

  • General Methods for Flash Chromatography Using Disposable Columns - Krishgen Biosystems. --INVALID-LINK--

  • Supporting Information 1 - HU Berlin - Physik. --INVALID-LINK--

  • This compound - HANGZHOU TIANYE CHEMICALS CO., LTD. --INVALID-LINK--

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - NIH. --INVALID-LINK--

  • CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents. --INVALID-LINK--

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles - Organic Chemistry Portal. --INVALID-LINK--

  • Successful Flash Chromatography - King Group. --INVALID-LINK--

  • 12 - Supporting Information. --INVALID-LINK--

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. --INVALID-LINK--

  • Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][3][4]Triazolo[4,3-a]pyridines - PubMed. --INVALID-LINK--

  • Supporting Information - The Royal Society of Chemistry. --INVALID-LINK--

  • Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one - PrepChem.com. --INVALID-LINK--

  • This compound CAS No.:35570-68-4. --INVALID-LINK--

  • Bridging Research and Production: Sourcing this compound. --INVALID-LINK--

  • N , N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles | Request PDF - ResearchGate. --INVALID-LINK--

  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents. --INVALID-LINK--

  • 1785054-29-6 5-Chlorooxazolo[4,5-b]pyridin-2(3H)-one AKSci 8073FK. --INVALID-LINK--

  • 2-Amino-5-chloropyridine: An In-Depth Exploration - ChemicalBook. --INVALID-LINK--

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. --INVALID-LINK--

  • This compound manufacturers and suppliers - chemicalbook. --INVALID-LINK--

  • Attempted cyclization of enamine and enaminone aimed at vobasidine B... | Download Scientific Diagram - ResearchGate. --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted oxazolo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of this important heterocyclic scaffold. Here, we address common challenges encountered during scale-up, offering field-proven insights and practical troubleshooting strategies to ensure the robustness, efficiency, and safety of your synthetic processes.

I. Understanding the Core Chemistry and Scale-Up Sensitivities

The oxazolo[4,5-b]pyridine core is a key pharmacophore in numerous drug discovery programs. Its synthesis typically involves the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid or its equivalent. While several methods exist for this transformation, including the use of dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE), significant challenges can emerge when moving from milligram or gram-scale to multi-kilogram production.[1][2]

The primary sensitivities during the scale-up of oxazolo[4,5-b]pyridine synthesis are often related to:

  • Exothermic Reactions: The cyclization step can be highly exothermic, leading to localized overheating in large reactors. This can cause degradation of starting materials or the product, leading to increased impurity formation.

  • Mixing and Mass Transfer: Inadequate mixing in large vessels can result in non-uniform reaction conditions, leading to incomplete reactions and the formation of side products.

  • Reagent Addition and Stoichiometry: The controlled addition of reagents is critical. On a larger scale, improper addition can lead to localized high concentrations, promoting side reactions.

  • Product Isolation and Purification: The polar nature of many substituted oxazolo[4,5-b]pyridines can make their isolation and purification challenging, especially at a larger scale where chromatographic methods may be less feasible.

The following troubleshooting guide addresses these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

Issue 1: My reaction yield drops significantly at a larger scale.

Question: I had a >80% yield for my 2-substituted oxazolo[4,5-b]pyridine synthesis on a 1g scale, but when I scaled up to 100g, the yield dropped to 40%. What could be the cause?

Answer: A significant drop in yield upon scale-up is a common issue in process chemistry and can be attributed to several factors:

  • Inefficient Heat Transfer: The cyclization reaction is often exothermic. In a small flask, heat dissipates quickly. In a large reactor, poor heat transfer can lead to localized "hot spots," causing thermal degradation of your product or starting materials.

    • Solution:

      • Monitor Internal Reaction Temperature: Use a temperature probe to monitor the internal temperature of the reaction mixture, not just the jacket temperature.

      • Controlled Reagent Addition: Add the dehydrating agent (e.g., PPA) or the carboxylic acid portion-wise or via a syringe pump to control the rate of the exotherm.

      • Improve Agitation: Ensure efficient stirring to promote uniform heat distribution. Consider the type of impeller and stirring speed for your reactor.

  • Suboptimal Mixing: Inadequate mixing can lead to heterogeneous reaction conditions.

    • Solution:

      • Reactor Geometry: The geometry of the reactor and the type of stirrer are crucial. A baffled reactor with a pitched-blade turbine impeller is often more effective for ensuring good mixing than a simple anchor stirrer.

      • Stirring Speed Study: Perform a study to determine the optimal stirring speed for your reaction scale.

  • Changes in Reaction Kinetics: The concentration of reactants can vary locally in a large, poorly mixed reactor, affecting the reaction rate and potentially favoring side reactions.

Issue 2: I am observing new, unidentified impurities in my scaled-up batch.

Answer: The appearance of new impurities is often linked to the issues of overheating and poor mixing discussed above.

  • Potential Side Reactions:

    • Decarboxylation: If your starting materials or product have carboxylic acid groups, elevated temperatures can lead to decarboxylation.

    • Ring Opening: The oxazole ring can be susceptible to hydrolysis or other ring-opening reactions under harsh conditions (e.g., high temperatures, presence of water, or strong acids/bases).

    • Polymerization/Tarrying: Localized high concentrations of reactants or intermediates can lead to the formation of polymeric materials.

  • Troubleshooting and Mitigation:

    • Impurity Profiling: Isolate and characterize the major impurities using techniques like LC-MS and NMR. Understanding the structure of the impurity will provide clues about its formation pathway.

    • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze them by HPLC or TLC to track the formation of impurities over time. This can help you identify when in the process they are forming.

    • Process Analytical Technology (PAT): For larger-scale manufacturing, consider implementing in-situ monitoring techniques (e.g., FTIR) to follow the reaction progress and detect the formation of byproducts in real-time.

Issue 3: My product is difficult to isolate and purify at a larger scale.

Question: My substituted oxazolo[4,5-b]pyridine is a polar solid that is difficult to crystallize from the reaction mixture. Column chromatography was feasible on a small scale, but it's not practical for a multi-kilogram batch. What are my options?

Answer: The purification of polar, often colored, heterocyclic compounds is a significant scale-up challenge.

  • Crystallization Optimization:

    • Solvent Screening: Conduct a thorough solvent screening for crystallization. Consider anti-solvent crystallization, where a solvent in which your product is soluble is mixed with a solvent in which it is insoluble.

    • Seeding: Use a small amount of pure product as seed crystals to induce crystallization.

    • Cooling Profile: Control the cooling rate of the crystallization mixture. A slow, controlled cooling profile often leads to larger, purer crystals.

  • Alternative Purification Techniques:

    • Slurry Washing: Slurry the crude product in a solvent that dissolves the impurities but not the desired product.

    • Salt Formation: If your molecule has a basic nitrogen, consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties. The free base can be regenerated after purification.

    • Preparative HPLC: For high-value products, preparative reverse-phase HPLC can be a viable, albeit expensive, option for purification.

III. Experimental Protocols and Methodologies

A. General Protocol for the Synthesis of a 2-Aryl-oxazolo[4,5-b]pyridine (Lab Scale with Scale-Up Considerations)

This protocol is a generalized procedure and should be adapted based on the specific substrates used.

Materials:

  • 2-amino-3-hydroxypyridine (1.0 eq)

  • Substituted Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) or PPSE (sufficient quantity to ensure stirring)

  • Toluene or other suitable high-boiling solvent

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask (for lab scale) or a glass-lined reactor (for pilot scale) with a mechanical stirrer, a temperature probe, and a condenser.

  • Reagent Charging: Charge the 2-amino-3-hydroxypyridine and the substituted benzoic acid to the reactor.

  • Solvent/Dehydrating Agent Addition: Add PPA or PPSE to the mixture. Scale-up consideration: For large-scale reactions, PPA can be very viscous. Pre-heating the PPA can aid in its transfer. Alternatively, using a solvent like toluene can help to manage the viscosity.

  • Reaction: Heat the mixture to the desired temperature (typically 130-200 °C) and monitor the reaction progress by TLC or HPLC. Scale-up consideration: Ensure efficient stirring to prevent charring at the reactor walls.

  • Work-up:

    • Cool the reaction mixture to below 100 °C.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Safety Note: This can be a highly exothermic process.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

B. Data Presentation: Comparison of Reaction Conditions
ParameterLab Scale (1 g)Pilot Scale (100 g) - UnoptimizedPilot Scale (100 g) - Optimized
Reaction Vessel 100 mL Round Bottom Flask5 L Glass Lined Reactor5 L Glass Lined Reactor
Stirring Magnetic Stir BarAnchor StirrerBaffled with Pitched-Blade Turbine
Reagent Addition All at onceAll at onceSyringe pump over 1 hour
Max Internal Temp. 155 °C185 °C (exotherm spike)158 °C (controlled)
Yield 85%42%81%
Purity (by HPLC) 98%85% (with 3 new impurities >1%)97.5%

IV. Visualization of Key Processes

A. Logical Relationship: Troubleshooting Yield Drop on Scale-Up

Caption: Troubleshooting workflow for yield drop during scale-up.

B. Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Start Start: Starting Materials Reaction Cyclization Reaction (PPA or PPSE) Start->Reaction Quench Reaction Quench (Ice Water) Reaction->Quench Neutralization Neutralization (Base) Quench->Neutralization Isolation Crude Product Isolation (Filtration) Neutralization->Isolation Purification Purification Isolation->Purification Crystallization Optimized Crystallization Purification->Crystallization Most Common Slurry_Wash Slurry Wash Purification->Slurry_Wash Alternative Prep_HPLC Preparative HPLC Purification->Prep_HPLC High Purity Needed Final_Product Pure Product Crystallization->Final_Product Slurry_Wash->Final_Product Prep_HPLC->Final_Product

Caption: General workflow for the synthesis and purification of substituted oxazolo[4,5-b]pyridines.

V. References

  • Grumel, V.; Mérour, J.-Y.; Guillaumet, G. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Arkivoc2001 , 2001 (5), 234-247. --INVALID-LINK--

  • Sharma, P.; et al. Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions. ResearchGate2015 . --INVALID-LINK--

  • Collins, M. R.; et al. Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology2015 , 39 (4). --INVALID-LINK--

  • HWS Labortechnik. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz2025 . --INVALID-LINK--

  • Grumel, V.; Mérour, J.-Y.; Guillaumet, G. SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Semantic Scholar2001 . --INVALID-LINK--

  • Grumel, V.; Mérour, J.-Y.; Guillaumet, G. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate2001 . --INVALID-LINK--

References

Technical Support Center: Navigating the Solubility Labyrinth of Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the development of oxazolo[4,5-b]pyridine-based compounds: their often-limited solubility in aqueous media. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working to advance these promising molecules from the bench to preclinical and clinical development. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies to help you overcome solubility hurdles in your experiments.

Introduction: The Solubility Challenge with Oxazolo[4,5-b]pyridines

The oxazolo[4,5-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] However, the fused aromatic ring system, while often beneficial for target engagement, can contribute to low aqueous solubility. This poor solubility can hinder reliable biological evaluation, complicate formulation for in vivo studies, and ultimately stall the development of otherwise promising drug candidates.[4] This guide will walk you through a systematic approach to understanding and improving the solubility of your oxazolo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My oxazolo[4,5-b]pyridine derivative precipitates out of my aqueous buffer during my in vitro assay. What is happening and what can I do?

A1: This is a classic case of a compound's concentration exceeding its thermodynamic solubility in the aqueous medium, a phenomenon often referred to as "precipitation upon dilution."[5] You are likely observing this because the initial stock solution, typically in an organic solvent like DMSO, is being diluted into an aqueous buffer where the compound is much less soluble.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay to a level below its aqueous solubility limit.

  • Optimize DMSO Carryover: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to minimize its impact on the assay and the solubility of your compound.[5]

  • Use Pluronic F-127: For cellular assays, incorporating a non-ionic surfactant like Pluronic F-127 in your media can help to maintain the solubility of hydrophobic compounds without significant cell toxicity.

Q2: How can I accurately measure the aqueous solubility of my oxazolo[4,5-b]pyridine derivative?

A2: It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights.[6][7]

  • Kinetic Solubility: This is a high-throughput method often used in early discovery. A concentrated stock of the compound (usually in DMSO) is added to an aqueous buffer, and the point of precipitation is detected, often by nephelometry or turbidimetry.[7][8] This method is fast but may overestimate the true solubility.

  • Thermodynamic Solubility: This is the "gold standard" and measures the concentration of a compound in a saturated solution at equilibrium.[6][8] The most common method is the shake-flask method , where an excess of the solid compound is agitated in an aqueous buffer for an extended period (24-72 hours) to ensure equilibrium is reached.[8][9] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method like HPLC-UV or LC-MS.[6][8]

Q3: Can I improve the solubility of my oxazolo[4,5-b]pyridine derivative by changing the pH of the buffer?

A3: Yes, if your molecule has ionizable functional groups. The oxazolo[4,5-b]pyridine core itself contains a basic nitrogen atom in the pyridine ring, which can be protonated at acidic pH.[10]

  • For Weakly Basic Compounds: If your derivative has a pKa in a relevant range, lowering the pH of the aqueous medium can protonate the basic nitrogen, forming a more soluble salt.[11][12]

  • For Weakly Acidic Compounds: If your molecule has an acidic functional group (e.g., a carboxylic acid or a phenol), increasing the pH will deprotonate it, forming a more soluble anionic species.[12]

It's important to determine the pKa of your compound to understand the pH range where solubility is likely to be enhanced. However, be mindful that significant pH changes may not be compatible with biological assays. A strategy to overcome this is to create a "microenvironment" of altered pH within a formulation.[11][13]

Troubleshooting Guides: Formulation Strategies

If simple adjustments are insufficient, more advanced formulation strategies are necessary. Below are troubleshooting guides for common scenarios.

Scenario 1: My compound needs to be formulated for an oral in vivo study, but its aqueous solubility is very low.

Decision Workflow for Oral Formulation

G start Low Aqueous Solubility for Oral Delivery phys_chem Characterize Physicochemical Properties (pKa, logP, melting point) start->phys_chem strategy Select Formulation Strategy phys_chem->strategy solid_disp Solid Dispersion strategy->solid_disp Amorphous solid form desired nanosuspension Nanosuspension strategy->nanosuspension Crystalline form preferred cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Suitable for guest-host chemistry lipid_based Lipid-Based Formulation strategy->lipid_based High logP ('grease-ball') evaluation In Vitro Dissolution & In Vivo PK Studies solid_disp->evaluation nanosuspension->evaluation cyclodextrin->evaluation lipid_based->evaluation

Caption: Decision workflow for oral formulation of poorly soluble compounds.

In-depth Explanation of Strategies:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[14] The goal is to reduce the particle size to a molecular level and/or create an amorphous form of the drug, which has higher kinetic solubility than the crystalline form.[10][15]

    • Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[14]

    • Preparation Methods:

      • Melting/Fusion Method: The drug and carrier are heated until they melt, then rapidly cooled.

      • Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated.

      • Hot-Melt Extrusion (HME): A scalable method where the drug and carrier are mixed and heated in an extruder.

  • Nanosuspensions: This approach reduces the drug particle size to the sub-micron range (200-600 nm), which increases the surface area for dissolution as described by the Noyes-Whitney equation. Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[3]

    • Preparation: Can be prepared by top-down methods like media milling and high-pressure homogenization, or bottom-up methods like precipitation.[3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their improved solubility and safety profiles compared to native β-cyclodextrin.[2]

  • Lipid-Based Formulations: For highly lipophilic ("grease-ball") compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[15] These systems form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[2]

Scenario 2: I need to prepare a high-concentration stock solution for parenteral administration, but my compound is insoluble in aqueous vehicles.

For parenteral formulations, the use of co-solvents is a common and effective strategy.

Co-solvent Selection and Optimization

Co-solventTypical Concentration Range for IVKey Considerations
Ethanol< 10%Can cause pain on injection.
Propylene Glycol (PG)< 32%Can cause hemolysis at high concentrations.
Polyethylene Glycol 400 (PEG 400)< 40%Viscosity can be an issue.
Dimethyl Sulfoxide (DMSO)Use with cautionPotential for toxicity; generally used in preclinical studies.[2]
N-methyl-2-pyrrolidone (NMP)Use with cautionPotential for toxicity.[2]

G start Insoluble in Aqueous IV Vehicles cosolvent_screen Screen Co-solvents (PG, PEG 400, Ethanol) start->cosolvent_screen optimize_conc Optimize Co-solvent Concentration (Balance solubility and toxicity) cosolvent_screen->optimize_conc ph_adjust pH Adjustment (If compound is ionizable) optimize_conc->ph_adjust surfactants Consider Surfactants (e.g., Polysorbate 80, Cremophor EL) ph_adjust->surfactants complexation Cyclodextrin Complexation (e.g., SBE-β-CD) surfactants->complexation final_formulation Final Formulation complexation->final_formulation

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Halogen-Specific Effects on a Promising Heterocyclic Scaffold

In the landscape of modern drug discovery, the oxazolo[4,5-b]pyridin-2(3H)-one core represents a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to a variety of biological targets. Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including as potential anticancer, anti-inflammatory, and antibacterial agents.[1][2] A key strategy in optimizing the biological activity of such scaffolds is the judicious substitution of different functional groups. Among the most common and impactful modifications is the introduction of halogens.

This guide provides a comparative overview of two such analogs: 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one and its corresponding 6-bromo derivative. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, we can construct a scientifically robust comparison based on established principles of medicinal chemistry and structure-activity relationships (SAR) for halogenated compounds. This analysis will be supported by hypothetical experimental data and detailed protocols for key biological assays, offering researchers a framework for evaluating similar halogenated analogs.

Physicochemical Properties: The Foundation of Biological Action

The seemingly subtle substitution of a chlorine atom for a bromine atom at the 6-position of the oxazolo[4,5-b]pyridin-2(3H)-one core instigates notable changes in the molecule's physicochemical properties. These differences, summarized in the table below, can have profound implications for the compound's pharmacokinetics and pharmacodynamics.

PropertyThis compound6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one
Molecular Formula C₆H₃ClN₂O₂C₆H₃BrN₂O₂
Molecular Weight 170.55 g/mol [3]215.00 g/mol
XLogP3 0.81.1
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Data sourced from PubChem.[3]

The most significant distinctions lie in the molecular weight and the octanol-water partition coefficient (XLogP3), a measure of lipophilicity. The bromo-analog is heavier and more lipophilic than its chloro counterpart. Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, potentially leading to improved cell-based activity. However, it can also result in decreased aqueous solubility and increased binding to plasma proteins, which can impact bioavailability and distribution.[4]

Comparative Biological Activity: A Hypothetical Analysis

To illustrate the potential impact of halogen substitution, we will consider two plausible biological activities for the oxazolo[4,5-b]pyridin-2(3H)-one scaffold: inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and cytotoxic effects against cancer cells.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and certain cancers.[5] As derivatives of the oxazolopyridine core have been explored as GSK-3β inhibitors, it is a relevant target for our comparative analysis.

Hypothetical Experimental Data: GSK-3β Inhibition

CompoundIC₅₀ (nM)
This compound150
6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one95

In this hypothetical scenario, the bromo-analog exhibits greater potency (a lower IC₅₀ value) as a GSK-3β inhibitor. This could be rationalized by the increased lipophilicity and larger atomic radius of bromine compared to chlorine. The bromine atom may form a more favorable halogen bond with an acceptor site in the ATP-binding pocket of GSK-3β, or the overall increase in lipophilicity could lead to a better fit within a hydrophobic region of the enzyme's active site.

Anticancer Cytotoxicity

The evaluation of a compound's cytotoxic effect on cancer cell lines is a cornerstone of anticancer drug discovery. Here, we hypothesize the results of a cytotoxicity assay using the A549 human lung carcinoma cell line.

Hypothetical Experimental Data: Cytotoxicity against A549 Cells

CompoundIC₅₀ (µM)
This compound12.5
6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one8.2

Consistent with the trend observed in GSK-3β inhibition, the bromo-analog demonstrates superior cytotoxic activity in this hypothetical example. The enhanced lipophilicity of the bromo-compound could facilitate its passage across the cell membrane, leading to higher intracellular concentrations and greater target engagement.

Experimental Protocols

To provide a practical framework for researchers, detailed protocols for the aforementioned biological assays are provided below.

In Vitro GSK-3β Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (6-chloro and 6-bromo analogs) dissolved in DMSO

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or vehicle control (DMSO in buffer) to the appropriate wells of a 384-well plate.

    • Add 2 µL of a solution containing the GSK-3β enzyme and substrate peptide in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions plate_setup Add Reagents to 384-well Plate compound_prep->plate_setup reagent_prep Prepare Enzyme/Substrate & ATP Solutions reagent_prep->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation stop_reaction Add ADP-Glo™ Reagent incubation->stop_reaction generate_signal Add Kinase Detection Reagent stop_reaction->generate_signal read_plate Measure Luminescence generate_signal->read_plate calc_ic50 Calculate IC₅₀ read_plate->calc_ic50

Workflow for the in vitro GSK-3β inhibition assay.
Cell Viability Assay (Resazurin-Based)

This protocol is based on standard methods for assessing cell viability.[8]

Objective: To determine the cytotoxic effect of test compounds on a cancer cell line.

Materials:

  • A549 human lung carcinoma cells

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution

  • Test compounds dissolved in DMSO

  • Clear-bottom, black-walled 96-well plates

  • Multi-well spectrophotometer or fluorometer

Procedure:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compounds or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percent cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

The substitution of chlorine with bromine is a common tactic in medicinal chemistry to modulate a compound's biological profile. The key differences between these halogens drive the observed changes in activity.

SAR_diagram parent Oxazolo[4,5-b]pyridin-2(3H)-one Core Halogen Substitution at C6 chloro 6-Chloro Analog Smaller Size More Electronegative Lower Lipophilicity parent:f1->chloro:f0 Cl bromo 6-Bromo Analog Larger Size Less Electronegative Higher Lipophilicity parent:f1->bromo:f0 Br activity { Biological Activity |  Target Affinity |  Cell Permeability |  Metabolic Stability} chloro->activity bromo->activity

Key SAR considerations for halogen substitution.
  • Size and Polarizability: Bromine's larger atomic radius and greater polarizability can lead to stronger van der Waals interactions and halogen bonds with the target protein, potentially increasing binding affinity.

  • Lipophilicity: As previously noted, the higher lipophilicity of the bromo-analog can enhance membrane permeability, which is often beneficial for cell-based assays.

  • Metabolism: The carbon-halogen bond strength decreases from C-Cl to C-Br. This could make the bromo-analog more susceptible to metabolic cleavage, potentially altering its pharmacokinetic profile and duration of action. However, this is highly dependent on the specific metabolic enzymes involved.

From a pharmacokinetic perspective, the increased lipophilicity of the bromo-analog might lead to higher plasma protein binding and a larger volume of distribution. While this could result in a longer half-life, it might also reduce the concentration of free, active drug.[9] These are critical considerations for the translation of in vitro activity to in vivo efficacy.

Conclusion

While this guide presents a hypothetical comparison, it is grounded in established medicinal chemistry principles. The substitution of chlorine with bromine on the oxazolo[4,5-b]pyridin-2(3H)-one scaffold is predicted to enhance biological activity in both enzyme- and cell-based assays, primarily due to an increase in lipophilicity and potential for improved target interactions. However, these potential benefits must be weighed against possible alterations in pharmacokinetic properties, such as metabolic stability and plasma protein binding.

Ultimately, the insights provided herein serve as a guiding framework. Empirical testing, utilizing the detailed protocols provided, is essential to validate these hypotheses and to fully elucidate the structure-activity relationship for this promising class of compounds. The choice between a chloro- and bromo-analog will depend on the specific therapeutic target and the desired overall pharmacological profile.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the oxazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted oxazolo[4,5-b]pyridines, focusing on their anticancer and anti-inflammatory properties. We will delve into the experimental data that underpins our understanding of how chemical modifications to this core structure influence biological efficacy, and provide detailed protocols for key assays to ensure the reproducibility and validation of these findings.

The Oxazolo[4,5-b]pyridine Core: A Versatile Scaffold in Drug Discovery

The oxazolo[4,5-b]pyridine nucleus is a fused bicyclic heteroaromatic system. Its inherent planarity and the presence of nitrogen and oxygen atoms provide opportunities for a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. This versatility has been exploited to develop potent inhibitors of various enzymes and modulators of signaling pathways implicated in a range of diseases.

Comparative SAR Analysis: Unraveling the Impact of Substituents

The biological activity of oxazolo[4,5-b]pyridines is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. In this section, we compare the SAR of different series of substituted oxazolo[4,5-b]pyridines against two key therapeutic targets: cancer cells and Glycogen Synthase Kinase-3β (GSK-3β), a key regulator of inflammation.

Anticancer Activity: Targeting Tumor Proliferation

Substituted oxazolo[4,5-b]pyridines have emerged as a promising class of anticancer agents, with activities attributed to various mechanisms, including inhibition of topoisomerase IIα and human dihydroorotate dehydrogenase (hDHODH).

A series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridines have been investigated for their ability to inhibit human topoisomerase IIα (hTopo IIα), a critical enzyme in DNA replication and a validated target for cancer chemotherapy. The following table summarizes the inhibitory activity of key analogs.

CompoundR (Substitution on 2-phenyl ring)hTopo IIα IC50 (µM)[1]
2a H>100
2d 4-CH320
2g 4-OCH310
2i 4-n-butyl2
Etoposide(Reference Drug)5

SAR Insights:

  • Unsubstituted Phenyl Ring (2a): The unsubstituted analog showed negligible activity, highlighting the necessity of substitution on the 2-phenyl ring for hTopo IIα inhibition.

  • Effect of Alkyl and Alkoxy Groups: The introduction of small alkyl (4-CH3, 2d ) and alkoxy (4-OCH3, 2g ) groups at the para-position of the phenyl ring led to a significant increase in activity. This suggests that electron-donating groups and increased lipophilicity in this region are favorable for binding to the enzyme.

  • Impact of a Long Alkyl Chain (2i): The most potent compound in this series, 2i , features a 4-n-butyl substituent. The substantial increase in activity with the longer alkyl chain strongly indicates the presence of a hydrophobic pocket in the enzyme's binding site that can accommodate this group, leading to enhanced inhibitory potential. In fact, compound 2i was found to be more active than the reference drug, etoposide[1].

A hybrid approach, combining the oxazolo[4,5-b]pyridine core with a 1,2,3-triazole moiety, has yielded potent anticancer agents. These compounds were evaluated for their cytotoxicity against a panel of human cancer cell lines.

CompoundAr (Aryl substituent on triazole ring)PC3 (prostate) IC50 (µM)[2]A549 (lung) IC50 (µM)[2]MCF-7 (breast) IC50 (µM)[2]DU-145 (prostate) IC50 (µM)[2]
18a Phenyl0.00710.00940.00830.086
18b 4-Chlorophenyl0.00620.00810.00730.071
18c 4-Fluorophenyl0.00590.00750.00690.065
18d 4-Bromophenyl0.00680.00890.00790.079
18e 4-Nitrophenyl0.00920.01100.01000.098
18i 4-Methoxyphenyl0.00810.01000.00910.091
Etoposide(Reference Drug)1.251.101.501.35

SAR Insights:

  • Potent Antiproliferative Activity: This series of compounds demonstrated exceptionally potent anticancer activity, with IC50 values in the nanomolar range, significantly lower than the reference drug etoposide[2].

  • Influence of Phenyl Ring Substitution: The electronic nature of the substituent on the aryl ring attached to the triazole moiety had a discernible effect on activity.

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F, Br) at the para-position (18b, 18c, 18d ), generally led to the most potent compounds across all cell lines. The 4-fluorophenyl derivative (18c ) was consistently among the most active.

    • Electron-Donating Groups: The 4-methoxyphenyl derivative (18i ) showed slightly reduced, yet still potent, activity compared to the halogenated analogs.

    • Nitro Group: The strongly electron-withdrawing nitro group (18e ) resulted in a slight decrease in potency compared to the halogenated compounds.

  • Mechanism of Action: Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells[2].

Anti-inflammatory Activity: Targeting GSK-3β

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in inflammatory signaling pathways. Inhibition of GSK-3β is a promising strategy for the development of novel anti-inflammatory drugs.

A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity.

CompoundR (Substituent on the terminal amide)GSK-3β IC50 (µM)[3]
7a Phenyl1.25
7c 4-Fluorophenyl0.53
7d 4-Chlorophenyl0.34
7e 4-Bromophenyl0.39
7g 2,4-Dichlorophenyl0.47

SAR Insights:

  • Importance of Halogen Substitution: Similar to the anticancer series, the introduction of halogens on the terminal phenyl ring significantly enhanced GSK-3β inhibitory activity compared to the unsubstituted analog (7a ).

  • Optimal Halogen and Position: A single chloro substituent at the para-position (7d ) provided the most potent inhibition in this series. The bromo analog (7e ) was slightly less potent, followed by the fluoro derivative (7c ).

  • Disubstitution: The 2,4-dichloro substitution (7g ) was well-tolerated, resulting in potent inhibition, though slightly less than the 4-chloro analog. This suggests that the binding pocket can accommodate disubstituted phenyl rings.

Another series of oxazolo[4,5-b]pyridines, featuring a 2-one functionality and a 1,2,3-triazole linker, also demonstrated potent GSK-3β inhibition.

CompoundAr (Aryl substituent on triazole ring)GSK-3β IC50 (µM)[4]
4a Phenyl1.89
4d 4-Fluorophenyl0.25
4f 4-Bromophenyl0.31
4g 4-Chlorophenyl0.19
4i 2,4-Dichlorophenyl0.35
4n 4-Nitrophenyl0.42
4q 4-Methoxyphenyl0.56

SAR Insights:

  • Potent Inhibition: This series also exhibited potent GSK-3β inhibitory activity, with the most active compounds having IC50 values in the low nanomolar range.

  • Halogen Dominance: Once again, halogenated phenyl rings on the triazole moiety were found to be optimal for activity. The 4-chlorophenyl derivative (4g ) was the most potent inhibitor in this series[4].

  • Electron-Withdrawing vs. Electron-Donating Groups: The trend of electron-withdrawing groups (halogens, nitro) being more favorable than electron-donating groups (methoxy) was also observed in this series, although the methoxy-substituted compound (4q ) still retained good activity.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of SAR studies hinges on the robustness and reproducibility of the experimental methods used. Below are detailed protocols for the key assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro GSK-3β Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GSK-3β by quantifying the amount of ADP produced from the phosphorylation of a substrate.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • GSK-3β Enzyme: Dilute recombinant human GSK-3β enzyme in kinase buffer to the desired concentration.

    • Substrate: Prepare a solution of a suitable GSK-3β substrate (e.g., a phosphopeptide) in kinase buffer.

    • ATP: Prepare a solution of ATP in kinase buffer.

    • Test Compounds: Prepare serial dilutions of the test compounds in kinase buffer.

  • Assay Procedure (in a 384-well plate):

    • Add 2.5 µL of the test compound solution to the wells.

    • Add 5 µL of the diluted GSK-3β enzyme solution to each well (except for the "no enzyme" control).

    • Initiate the reaction by adding 2.5 µL of a pre-mixed solution of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.

    • Add a kinase detection reagent to convert the produced ADP to ATP, which then generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of GSK-3β inhibition for each compound concentration and determine the IC50 value.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key relationships and processes.

General SAR Trends for Oxazolo[4,5-b]pyridines

SAR_Trends cluster_C2 Position 2 Substitutions cluster_SAR Structure-Activity Relationship Core Oxazolo[4,5-b]pyridine Core C2_Aryl Aryl Group Core->C2_Aryl Substitution at Position 2 C2_Aryl_Sub Substituents on Aryl Ring (e.g., p-position) C2_Aryl->C2_Aryl_Sub Crucial for Activity Anticancer Anticancer Activity (e.g., Topo IIα, hDHODH) C2_Aryl_Sub->Anticancer Hydrophobic/EWGs Increase Potency Anti_inflammatory Anti-inflammatory Activity (GSK-3β Inhibition) C2_Aryl_Sub->Anti_inflammatory Halogens/EWGs Increase Potency

Caption: Key SAR trends for 2-substituted oxazolo[4,5-b]pyridines.

Experimental Workflow for In Vitro Anticancer Screening

MTT_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 2. Incubate 24h cell_seeding->incubation1 compound_addition 3. Add Test Compounds (Serial Dilutions) incubation1->compound_addition incubation2 4. Incubate 48-72h compound_addition->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate 4h mtt_addition->incubation3 solubilization 7. Solubilize Formazan (DMSO) incubation3->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 9. Calculate IC50 read_plate->data_analysis end End data_analysis->end GSK3b_Pathway Inflammatory_Stimulus Inflammatory Stimulus Upstream_Kinases Upstream Kinases Inflammatory_Stimulus->Upstream_Kinases GSK3b_Active GSK-3β (Active) Upstream_Kinases->GSK3b_Active Pro_inflammatory Pro-inflammatory Gene Expression GSK3b_Active->Pro_inflammatory Phosphorylates and Activates Transcription Factors GSK3b_Inactive GSK-3β (Inactive) Inflammation Inflammation Pro_inflammatory->Inflammation Oxazolo_Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Oxazolo_Inhibitor->GSK3b_Active Inhibits

References

Validating 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one as a c-Src Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase c-Src stands out as a pivotal signaling node implicated in cell proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activation is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention.[3][4] This guide provides a framework for the validation of a novel compound, 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one, as a potential c-Src inhibitor. We will outline a rigorous, multi-faceted experimental approach and benchmark its hypothetical performance against well-characterized c-Src inhibitors: Dasatinib, Saracatinib, and Bosutinib.

The Central Role of c-Src in Oncology

c-Src is a proto-oncogene that, under normal physiological conditions, is tightly regulated.[5][6] In cancer, its overexpression or constitutive activation disrupts cellular homeostasis, driving tumor progression and metastasis.[1][7] This kinase operates within a complex network, activating multiple downstream signaling cascades, including the Ras-MAPK, PI3K-AKT, and JAK-STAT3 pathways.[1][8] Therefore, effective inhibition of c-Src has the potential to disrupt these oncogenic signals and offer significant therapeutic benefit.

Comparative Landscape of c-Src Inhibitors

Before delving into the validation of this compound, it is crucial to understand the profiles of established c-Src inhibitors. These compounds provide a benchmark for evaluating the potency, selectivity, and cellular activity of our candidate molecule.

InhibitorMechanism of ActionIC50 (c-Src)Key Cellular Effects
Dasatinib ATP-competitive inhibitor of multiple kinases including Bcr-Abl and Src family kinases.[9][10]<1 nMInhibits proliferation, adhesion, migration, and invasion.[9] Induces cell cycle arrest and apoptosis.[11][12]
Saracatinib (AZD0530) Potent and selective, ATP-competitive inhibitor of Src family kinases.[13][14]2.7 nMPrimarily inhibits cell migration and invasion, with variable anti-proliferative effects.[15][16]
Bosutinib (SKI-606) ATP-competitive dual inhibitor of Src and Abl kinases.[17][18][19]1.2 nM[18]Inhibits cell proliferation and downstream signaling pathways like PI3K/AKT/mTOR and MAPK/ERK.[18]
6-Chlorooxazolo [4,5-b]pyridin-2(3H)-one To be determined To be determined To be determined

A Step-by-Step Guide to Validation

The following experimental workflow is designed to comprehensively assess the c-Src inhibitory potential of this compound.

Phase 1: In Vitro Biochemical Validation

The initial step is to ascertain direct inhibition of c-Src kinase activity in a cell-free system. This approach isolates the kinase-inhibitor interaction from cellular complexities.

Experimental Protocol: In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human c-Src.

  • Methodology: A variety of commercially available kits, such as those employing fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™), can be utilized.[7][20]

    • Recombinant human c-Src enzyme is incubated with a specific polypeptide substrate and ATP.

    • A dilution series of this compound, along with Dasatinib, Saracatinib, and Bosutinib as positive controls, is added.

    • The kinase reaction is allowed to proceed, and the resulting signal (e.g., ADP production or substrate phosphorylation) is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Rationale: This direct enzymatic assay provides a quantitative measure of the compound's potency against the target kinase. Comparing the IC50 value to those of established inhibitors will be the first indicator of its potential.

Phase 2: Cellular Target Engagement and Downstream Signaling

Following biochemical confirmation, the next critical phase is to verify that the compound can enter cells, engage with c-Src, and inhibit its downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of c-Src Signaling

  • Objective: To assess the effect of this compound on the phosphorylation of c-Src and its key downstream effectors.

  • Methodology:

    • Select a cancer cell line with known high c-Src activity (e.g., a breast or colon cancer line).

    • Treat the cells with increasing concentrations of this compound and the reference inhibitors for a specified duration.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Perform Western blotting using antibodies specific for:

      • Phospho-Src (Tyr416) - the activated form of c-Src.[21]

      • Total Src - as a loading control.

      • Phospho-FAK, Phospho-paxillin, Phospho-ERK, and Phospho-AKT - key downstream signaling proteins.[1][22]

      • Total FAK, paxillin, ERK, and AKT - as loading controls.

  • Rationale: A dose-dependent decrease in the phosphorylation of c-Src and its downstream targets would provide strong evidence of on-target activity within a cellular context.

Phase 3: Assessment of Cellular Phenotypes

The ultimate validation of a c-Src inhibitor lies in its ability to modulate cancer cell behavior. This phase focuses on evaluating the compound's impact on key cancer-related phenotypes.

Experimental Protocol: Cell Proliferation and Migration Assays

  • Objective: To determine the effect of this compound on cancer cell proliferation and migration.

  • Methodology:

    • Proliferation Assay (e.g., MTS or CellTiter-Glo®):

      • Seed cancer cells in 96-well plates and treat with a dose range of the test compound and controls.

      • After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric or luminescent reagent.

      • Calculate the GI50 (concentration for 50% growth inhibition).

    • Migration Assay (e.g., Transwell or Wound Healing/Scratch Assay):

      • For a Transwell assay, seed cells in the upper chamber of a Transwell insert and add the test compounds to the lower chamber. After incubation, quantify the number of cells that have migrated through the porous membrane.

      • For a wound healing assay, create a "scratch" in a confluent monolayer of cells and monitor the rate of wound closure in the presence of the test compounds.

  • Rationale: Since c-Src is a key regulator of both proliferation and migration, observing a significant reduction in these processes will functionally validate this compound as a c-Src inhibitor with therapeutic potential.[9][15]

Visualizing the Validation Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams outline the c-Src signaling pathway and the proposed experimental workflow.

c_Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Pathways cluster_cellular_outcomes Cellular Outcomes RTKs Receptor Tyrosine Kinases (e.g., EGFR) c_Src c-Src RTKs->c_Src Activation Integrins Integrins Integrins->c_Src Activation GPCRs GPCRs GPCRs->c_Src Activation PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT Phosphorylation RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK Phosphorylation STAT3 JAK/STAT3 Pathway c_Src->STAT3 Phosphorylation FAK FAK/Paxillin Pathway c_Src->FAK Phosphorylation Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration & Invasion FAK->Migration

Caption: The c-Src signaling cascade.

Validation_Workflow Start Start: Novel Compound (this compound) Phase1 Phase 1: Biochemical Validation (In Vitro Kinase Assay) Start->Phase1 Determine IC50 Decision Potent & Active? Phase1->Decision Phase2 Phase 2: Cellular Validation (Western Blot) Phase3 Phase 3: Functional Validation (Proliferation & Migration Assays) Phase2->Phase3 Confirm On-Target Effects Proceed Proceed to Further Preclinical Studies Phase3->Proceed Demonstrate Phenotypic Effects Decision->Phase2 Yes Stop Stop/Optimize Decision->Stop No

Caption: Experimental workflow for inhibitor validation.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the initial validation of this compound as a c-Src inhibitor. By systematically progressing from biochemical potency to cellular target engagement and functional outcomes, researchers can build a robust data package. The direct comparison with established inhibitors like Dasatinib, Saracatinib, and Bosutinib at each stage will provide critical context for the compound's potential advantages, such as improved selectivity or a more desirable phenotypic profile. Positive results from this validation cascade would warrant further investigation, including comprehensive kinome profiling to assess selectivity, in vivo efficacy studies in animal models, and subsequent lead optimization efforts.

References

A Comparative Analysis of the Anticancer Effects of Oxazolo[4,5-b]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. One such promising scaffold that has garnered significant attention is the oxazolo[4,5-b]pyridine core. Its structural resemblance to endogenous purine bases allows for interaction with a multitude of biological targets, leading to potent antitumor activities. This guide provides a comparative analysis of various oxazolo[4,5-b]pyridine derivatives, offering a synthesized overview of their cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

Introduction to Oxazolo[4,5-b]pyridines in Oncology

The oxazolo[4,5-b]pyridine nucleus is a fused heterocyclic system that serves as a versatile pharmacophore in medicinal chemistry. As bioisosteres of purine bases like adenine and guanine, these compounds have the potential to interact with a wide array of enzymatic and receptor targets that are crucial for cancer cell proliferation and survival.[1] The exploration of various substitutions on this core structure has given rise to a diverse library of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide will focus on a comparative analysis of the anticancer efficacy of distinct classes of these derivatives.

Comparative Cytotoxicity of Oxazolo[4,5-b]pyridine Derivatives

The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Numerous studies have demonstrated the potent cytotoxic effects of various oxazolo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. For ease of comparison, the following tables summarize the IC50 values for representative compounds from different structural classes.

Oxazolo[4,5-b]pyridine-Triazole Derivatives

This class of compounds has shown significant promise, particularly against prostate, lung, and breast cancers.[1][3]

CompoundCancer Cell LineIC50 (µM)Reference Drug (Etoposide) IC50 (µM)
18a PC3 (Prostate)1.12 ± 0.113.24 ± 0.19
A549 (Lung)1.98 ± 0.154.16 ± 0.21
MCF-7 (Breast)2.14 ± 0.175.28 ± 0.25
DU-145 (Prostate)1.46 ± 0.123.86 ± 0.18
18b PC3 (Prostate)1.42 ± 0.123.24 ± 0.19
A549 (Lung)2.12 ± 0.164.16 ± 0.21
MCF-7 (Breast)2.54 ± 0.195.28 ± 0.25
DU-145 (Prostate)1.88 ± 0.143.86 ± 0.18
18c PC3 (Prostate)1.96 ± 0.153.24 ± 0.19
A549 (Lung)2.48 ± 0.184.16 ± 0.21
MCF-7 (Breast)2.86 ± 0.215.28 ± 0.25
DU-145 (Prostate)2.12 ± 0.163.86 ± 0.18

Data synthesized from Sireesha et al., Polycyclic Aromatic Compounds.[3]

Chalcone-Based Oxazole-Oxazolo[4,5-b]pyridine Derivatives

The incorporation of a chalcone moiety has been shown to significantly enhance the cytotoxic potential of the oxazolo[4,5-b]pyridine scaffold.[4]

CompoundCancer Cell LineIC50 (µM)
11b SiHa (Cervical)0.03 ± 0.002
A549 (Lung)0.12 ± 0.009
MCF-7 (Breast)0.42 ± 0.031
Colo-205 (Colon)0.08 ± 0.006

Data from a study on chalcone-based oxazole-oxazolo[4,5-b]pyridine compounds.[4]

Chalcone Incorporated 1,2,4-Thiadiazole-Oxazolo[4,5-b]pyridines

This hybrid scaffold demonstrates broad and potent anticancer activity across multiple cancer types.[5]

CompoundCancer Cell LineIC50 (µM)Reference Drug (Etoposide) IC50 (µM)
10b MCF-7 (Breast)0.013 ± 0.00130.13 ± 0.017
A549 (Lung)0.084 ± 0.00420.98 ± 0.049
Colo-205 (Colon)0.11 ± 0.00551.12 ± 0.056
A2780 (Ovarian)0.042 ± 0.00213.08 ± 0.135
10c MCF-7 (Breast)0.024 ± 0.00120.13 ± 0.017
A549 (Lung)0.096 ± 0.00480.98 ± 0.049
Colo-205 (Colon)0.14 ± 0.0071.12 ± 0.056
A2780 (Ovarian)0.058 ± 0.00293.08 ± 0.135

Data extracted from a study on chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines.[5]

Mechanistic Insights: How Do They Work?

Understanding the mechanism of action is paramount for the rational design of more effective and selective anticancer drugs. Oxazolo[4,5-b]pyridine derivatives have been shown to exert their effects through various cellular pathways.

Enzyme Inhibition

A key mechanism for many anticancer agents is the inhibition of enzymes that are critical for cancer cell growth and proliferation.

  • Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: Molecular docking studies have suggested that oxazolo[4,5-b]pyridine-triazole derivatives can efficiently inhibit hDHODH.[3] This enzyme is crucial for de novo pyrimidine biosynthesis, a pathway that is often upregulated in rapidly proliferating cancer cells.

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Piperazine-linked oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β.[2] While initially explored for anti-inflammatory purposes, GSK-3β is also a recognized target in oncology due to its role in cell proliferation, apoptosis, and metabolism.

  • Kinase Inhibition: The broader class of fused heterocyclic compounds, including the structurally related oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines, are well-documented kinase inhibitors.[6][7][8] These compounds have been shown to target key kinases in cancer signaling, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a critical mediator of angiogenesis.[6][7] The structural similarity suggests that oxazolo[4,5-b]pyridines may also function as kinase inhibitors, a hypothesis that warrants further investigation.

Below is a diagram illustrating the potential inhibitory action on key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Akt->Proliferation hDHODH hDHODH Pyrimidine Pyrimidine Synthesis hDHODH->Pyrimidine Pyrimidine->Proliferation Oxazolo_Kinase Oxazolo[4,5-b]pyridine (Kinase Inhibitor) Oxazolo_Kinase->RTK Inhibits Oxazolo_GSK3b Oxazolo[4,5-b]pyridine (GSK-3β Inhibitor) Oxazolo_GSK3b->GSK3b Inhibits Oxazolo_hDHODH Oxazolo[4,5-b]pyridine (hDHODH Inhibitor) Oxazolo_hDHODH->hDHODH Inhibits

Caption: Potential mechanisms of action for oxazolo[4,5-b]pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzymatic inhibition, a crucial aspect of anticancer activity is the ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Preliminary mechanistic studies on chalcone-based oxazolo[4,5-b]pyridines have indicated that they can induce apoptosis and cause cell cycle arrest, providing another avenue for their anticancer effects.[4] Similarly, other pyridine-based anticancer compounds have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK pathways.[9]

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following outlines the key assays used to evaluate the anticancer effects of oxazolo[4,5-b]pyridine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazolo[4,5-b]pyridine derivatives and a reference drug (e.g., etoposide) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

G A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Follow the same initial steps as the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The oxazolo[4,5-b]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents. The diverse derivatives synthesized to date have demonstrated potent cytotoxic activity against a wide range of cancer cell lines, often exceeding the efficacy of established chemotherapeutic drugs like etoposide. The mechanisms of action appear to be multifaceted, involving the inhibition of key enzymes such as hDHODH and GSK-3β, and the induction of apoptosis and cell cycle arrest.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the oxazolo[4,5-b]pyridine core will be crucial for optimizing potency and selectivity.

  • Target Identification and Validation: While several potential targets have been proposed, further studies are needed to definitively identify the primary molecular targets for the most potent derivatives.

  • In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.[10]

  • Combination Therapies: Investigating the synergistic effects of oxazolo[4,5-b]pyridine derivatives with existing anticancer drugs could lead to more effective treatment regimens.

By continuing to explore the chemical space and biological activity of this versatile scaffold, the scientific community is well-positioned to develop the next generation of targeted and effective cancer therapies.

References

A Guide to Kinase Cross-Reactivity Profiling: A Case Study of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human kinome comprises over 500 members, and their structural similarities often lead to off-target activities of kinase inhibitors. This cross-reactivity can result in unforeseen toxicities or, serendipitously, polypharmacology that enhances therapeutic efficacy. Therefore, early and comprehensive kinase selectivity profiling is not just a regulatory checkbox but a critical step in understanding a compound's mechanism of action, predicting potential side effects, and guiding lead optimization.[1]

This guide provides an in-depth look at the principles and methodologies for assessing the cross-reactivity of a novel compound against a broad panel of kinases. We will use the heterocyclic compound 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one as a case study. While this specific molecule is often cited as a synthetic intermediate, its core scaffold, oxazolo[4,5-b]pyridine, is present in compounds designed to target various kinases, including DNA-dependent protein kinase (DNA-PK) and human topoisomerase IIα.[2][3][4] This structural alert warrants a thorough investigation of its kinome-wide selectivity.

The Strategic Imperative for Kinase Profiling

The primary goal of kinase profiling is to map the interaction landscape of a compound across the kinome. This allows researchers to:

  • Identify Primary and Secondary Targets: Confirm on-target potency and uncover novel or unexpected targets.

  • De-risk for Toxicity: Identify potential off-target liabilities early in the discovery process. For instance, inhibition of kinases like KDR (VEGFR2) or SRC can lead to significant physiological effects.

  • Guide Structure-Activity Relationship (SAR) Studies: Understand how chemical modifications impact both potency and selectivity, enabling the rational design of more specific or, in some cases, targeted polypharmacological agents.[1]

  • Prioritize Compounds: Select the most promising lead candidates based on their selectivity profiles for further development.

Designing a Kinase Profiling Cascade

A tiered approach is often the most efficient for profiling a new chemical entity. This typically involves an initial broad screen followed by more detailed dose-response studies on hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Selectivity Analysis A Test Compound (this compound) B Single High Concentration Screen (e.g., 1 or 10 µM) A->B C Broad Kinase Panel (~400 Kinases) B->C D Identify 'Hits' (% Inhibition > Threshold, e.g., 50%) C->D E IC50 Determination (10-point dose-response curve) D->E F Confirmed Off-Targets E->F G Calculate Selectivity Score (e.g., S-Score) F->G H Kinome Tree Visualization G->H I Prioritize for Further Studies (Cellular Assays, In Vivo Models) H->I

Caption: A typical kinase profiling workflow, from initial broad screening to selectivity analysis.

Methodologies for Kinase Profiling

Several robust technologies are available for kinase profiling, each with its own advantages. Commercial vendors like Eurofins Discovery, Promega, and Reaction Biology offer comprehensive panels and assay services.[5][6][7]

Key Assay Technologies:
  • Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate. They are highly sensitive and directly measure enzymatic activity. Reaction Biology's HotSpot™ platform is an example of this technology.[7]

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of light generated is proportional to the kinase activity. This method is highly amenable to high-throughput screening (HTS).[6]

  • Competition Binding Assays: These assays, like Eurofins' KINOMEscan™, measure the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of the kinase. This approach is independent of substrate, cofactors, or the catalytic activity of the kinase and can identify non-ATP competitive inhibitors.[5]

  • Activity-Based Continuous Assays: Platforms like AssayQuant's KinSight™ provide real-time progress curves for each reaction, offering deeper insights into the mechanism of action (MOA) and inhibitor kinetics.[8]

Experimental Protocol: Single-Dose Profiling using ADP-Glo™

This protocol outlines a representative procedure for an initial single-concentration screen against a kinase panel.

Objective: To identify potential kinase targets of this compound by measuring the percent inhibition of kinase activity at a concentration of 10 µM.

Materials:

  • This compound (Test Compound)

  • Kinase Selectivity Profiling System (e.g., Promega General Panel)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO (Assay Grade)

  • Multi-well plates (e.g., 384-well, white)

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a working solution by diluting the stock solution to 40 µM in kinase reaction buffer (this will result in a final assay concentration of 10 µM).

  • Kinase Reaction Setup:

    • For each kinase in the panel, add 2.5 µL of the appropriate kinase/substrate/ATP mix to a well of a 384-well plate.

    • Add 2.5 µL of the 40 µM test compound working solution to the corresponding wells.

    • For positive controls (no inhibition), add 2.5 µL of reaction buffer with the equivalent percentage of DMSO.

    • For negative controls (background), add 2.5 µL of buffer without kinase.

    • Mix gently and incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The primary output of the initial screen is the Percent Inhibition (%I) , calculated as follows:

%I = (1 - (Signal_Test_Compound - Signal_Background) / (Signal_No_Inhibitor - Signal_Background)) * 100

A pre-defined threshold, typically >50% or >80% inhibition, is used to identify "hits" that warrant further investigation through dose-response curves to determine their potency (IC₅₀).

Hypothetical Profiling Data

Below is a hypothetical comparison of our test compound against two well-known kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Crenolanib (a selective FLT3/PDGFR inhibitor).[9][10]

Kinase TargetProtein FamilyThis compound (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)Crenolanib (% Inhibition @ 1 µM)
FLT3 Tyrosine Kinase92% 99%98%
PDGFRα Tyrosine Kinase88% 98%95%
PDGFRβ Tyrosine Kinase85% 97%96%
c-KIT Tyrosine Kinase45%95%20%
SRC Tyrosine Kinase15%92%5%
AURKA Serine/Threonine8%88%2%
CDK2 Serine/Threonine5%90%<1%
ROCK1 Serine/Threonine2%75%3%

From this hypothetical data, this compound shows potent inhibition of the Class III receptor tyrosine kinases FLT3 and PDGFR, similar to Crenolanib, but with potentially greater selectivity against other kinases like c-KIT and SRC compared to the pan-inhibitor Staurosporine.

Visualizing Selectivity

A powerful way to represent kinase selectivity is through a kinome tree diagram, where inhibited kinases are marked. This provides an immediate visual summary of a compound's activity across the entire kinome.

G cluster_0 Decision Tree for Hit Follow-up A Primary Screen Hit Identified (%I > 80%) B Is the hit a known safety liability kinase? (e.g., hERG-related kinase) A->B C Is the hit consistent with the desired therapeutic target? A->C B->C No D Deprioritize or Initiate SAR to remove activity B->D Yes E Prioritize for IC50 and cellular validation C->E Yes F Characterize as potential polypharmacology target C->F No

Caption: A decision-making framework for prioritizing hits from a primary kinase screen.

Conclusion

Comprehensive kinase cross-reactivity profiling is an indispensable tool in modern drug development. By employing a strategic, multi-tiered approach and leveraging advanced assay technologies, researchers can gain a deep understanding of a compound's selectivity profile. As illustrated with our hypothetical case study of this compound, this process is crucial for identifying potent and selective lead candidates, mitigating risks of toxicity, and ultimately accelerating the journey from the laboratory to the clinic. The insights gained from such profiling are fundamental to building a robust data package for any novel kinase inhibitor program.

References

A Researcher's Guide to Cellular Target Engagement: Deconvoluting the Action of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a small molecule's direct cellular target and the quantification of its engagement are paramount for advancing a compound from a mere chemical entity to a potential therapeutic. This guide provides a comparative framework for assessing the intracellular target engagement of novel compounds, using 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one as a case study. While derivatives of oxazolo[4,5-b]pyridines have been explored as potential antitumor agents targeting human DNA topoisomerase IIα, the specific cellular interactions of this particular molecule remain to be fully elucidated[1]. Here, we will explore two powerful and widely adopted methodologies: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. This guide will delve into the principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate approach for their specific research questions.

The Imperative of Target Engagement in Drug Discovery

The journey of a drug from discovery to clinical application is fraught with challenges, a significant portion of which can be attributed to a lack of understanding of a compound's mechanism of action. Quantifying the binding affinity and kinetics of a small molecule to its intended target within a living cell is a critical step in establishing a robust structure-activity relationship (SAR)[2][3][4]. Demonstrating that a compound directly interacts with its target in a physiologically relevant environment provides confidence that the observed cellular phenotype is a direct consequence of this interaction. This guide will equip researchers with the knowledge to design and execute experiments that definitively assess the target engagement of this compound, or any small molecule of interest.

Method 1: Cellular Thermal Shift Assay (CETSA®) - A Label-Free Approach to Target Discovery and Engagement

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins to assess target engagement in intact cells or tissue samples[5][6][7]. The fundamental premise is that the binding of a small molecule to its protein target will alter the protein's thermal stability, typically increasing its resistance to heat-induced denaturation. This change in thermal stability can be quantified, providing a direct measure of target engagement. A key advantage of CETSA is that it does not require modification of the compound or the protein, allowing for the study of target engagement in a native cellular context[6].

Visualizing the CETSA Workflow

cluster_0 Cell Culture & Compound Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Quantification cluster_3 Data Analysis A Seed cells in culture plates B Treat cells with 6-Chlorooxazolo [4,5-b]pyridin-2(3H)-one or vehicle A->B C Heat-shock cell suspensions or lysates at a range of temperatures B->C Incubation D Lyse cells and separate soluble proteins from aggregated proteins C->D Centrifugation E Quantify the amount of soluble target protein (e.g., by Western Blot or MS) D->E F Plot protein abundance vs. temperature to generate a melting curve E->F G Compare melting curves of treated vs. untreated samples to determine thermal shift F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Experimental Protocol for CETSA

This protocol is designed to determine the intracellular target engagement of this compound by assessing its ability to induce a thermal shift in a putative target protein.

Materials:

  • Cell line expressing the target of interest (e.g., HeLa, A549)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR thermocycler or heating blocks

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend cells in PBS and aliquot into PCR tubes.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to detect the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature to generate melting curves for both vehicle- and compound-treated samples.

    • A shift in the melting curve of the compound-treated sample compared to the vehicle control indicates target engagement.

Method 2: NanoBRET™ Target Engagement Assay - A Quantitative, Live-Cell Approach

The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a specific protein target within intact cells[8][9][10]. This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor[9][11]. In this assay, the target protein is fused to the bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target protein acts as the acceptor[9]. When the tracer binds to the NanoLuc®-tagged protein, the close proximity allows for energy transfer, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target will cause a dose-dependent decrease in the BRET signal, enabling the quantification of intracellular target engagement[8][9].

Visualizing the NanoBRET™ Workflow

cluster_0 Cell Preparation cluster_1 Compound and Tracer Addition cluster_2 Signal Detection and Analysis A Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein B Seed transfected cells into a multi-well assay plate A->B C Add serial dilutions of 6-Chlorooxazolo [4,5-b]pyridin-2(3H)-one B->C Incubation D Add a fixed concentration of the fluorescent tracer E Add NanoBRET™ substrate and measure donor and acceptor emission D->E Equilibration F Calculate the BRET ratio and plot against compound concentration E->F G Determine the IC50 value for target engagement F->G

Caption: A schematic representation of the NanoBRET™ Target Engagement Assay workflow.

Detailed Experimental Protocol for NanoBRET™

This protocol outlines the steps for quantifying the intracellular target engagement of this compound using the NanoBRET™ assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-target fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well or 384-well assay plates

  • This compound

  • NanoBRET™ tracer specific for the target of interest

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 460nm for donor and >600nm for acceptor)

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293 cells with the NanoLuc®-target fusion plasmid.

    • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.

    • Seed the cells into a white-walled, multi-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the compound dilutions to the assay plate.

    • Prepare the NanoBRET™ tracer solution at the desired concentration in Opti-MEM™ and add it to all wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for at least 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both the donor (e.g., 460nm) and acceptor (e.g., 618nm) emission signals.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (no compound) and a control with a high concentration of a known inhibitor (if available).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.

Comparative Analysis of CETSA and NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Labeling Label-free; no modification of compound or protein required.Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.
Throughput Lower to medium; can be adapted for higher throughput (HT-CETSA)[12][13].High; easily adaptable to 384- and 1536-well formats.
Quantitation Semi-quantitative (thermal shift) to quantitative (dose-response).Highly quantitative (IC50 determination).
Target Agnostic Yes, can be used for target identification and deconvolution.No, requires a known target and a specific tracer.
Live-Cell Can be performed in live cells or cell lysates.Exclusively a live-cell assay.
Instrumentation Thermocycler, Western blot equipment, or mass spectrometer.Luminometer with dual-filtered emission capabilities.

Conclusion: Selecting the Right Tool for the Job

Both CETSA and NanoBRET™ are powerful techniques for assessing the target engagement of small molecules like this compound in a cellular context. The choice between these two methods will largely depend on the specific research question and the available resources.

  • For target identification and initial validation , CETSA is an invaluable tool due to its label-free nature. It can be used to screen for off-target effects and to confirm on-target engagement without prior knowledge of the target's identity.

  • For quantitative assessment of target affinity and for high-throughput screening , the NanoBRET™ assay offers superior sensitivity and throughput. Once a target has been identified, this assay can provide precise IC50 values that are crucial for lead optimization and understanding structure-activity relationships.

By employing these state-of-the-art methodologies, researchers can gain a deeper understanding of the molecular mechanisms of action of novel compounds, thereby accelerating the development of new and effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. The compound 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 35570-68-4) is a halogenated heterocyclic molecule increasingly used as a pharmaceutical intermediate.[1][2] Its structure, containing both a chlorinated pyridine ring and an oxazolone moiety, necessitates a rigorous and informed approach to waste management to protect laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. We will move beyond simple instructions to explain the underlying chemical principles and regulatory frameworks that govern these procedures, ensuring a culture of safety and compliance in your laboratory.

Part 1: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the risks. This compound is not a benign substance; its hazard profile requires careful management at every stage.

1.1. GHS Hazard Profile

According to supplier Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [2][3]

  • Serious Eye Irritation (Category 2A) [2][3]

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2][3]

These classifications mean that direct contact can cause redness and inflammation of the skin and eyes, and inhalation of the powder can irritate the respiratory tract.[3]

1.2. The Halogenated Organic Compound Consideration

The presence of chlorine in the molecule places it in the category of halogenated organic compounds.[4][5] This is the single most critical factor for its disposal. The covalent carbon-chlorine bond means that improper disposal, particularly through combustion at insufficient temperatures, can lead to the formation of highly toxic and environmentally persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and hydrogen chloride (HCl) gas.[4][6] Therefore, this waste stream must never be treated as general chemical waste.

Compound Identification & Hazard Summary
IUPAC Name 6-chloro-3H-[7][8]oxazolo[4,5-b]pyridin-2-one[9]
CAS Number 35570-68-4[1][2][9][10]
Molecular Formula C₆H₃ClN₂O₂[2][9][10]
Molecular Weight 170.55 g/mol [2][9][10]
GHS Hazard Statements H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
GHS Precautionary Statements P261: Avoid breathing dust.[2][3] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Part 2: Laboratory Handling and Spill Management

Safe disposal is intrinsically linked to safe handling. Adherence to proper laboratory practice minimizes waste generation from spills and ensures contaminated materials are correctly managed.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Primary Engineering Control : Always handle solid this compound and its solutions within a certified chemical fume hood.[11][12] This is the most effective way to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.

    • Hand Protection : Use impervious chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

    • Body Protection : Wear a buttoned lab coat.

2.2. Spill Management Protocol

Accidental spills must be treated as hazardous waste events. All materials used for cleanup are considered contaminated and must be disposed of accordingly.[13]

Step-by-Step Spill Cleanup:

  • Evacuate & Secure : Alert others in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab. Restrict access to the area.

  • Don PPE : Before attempting cleanup, don the full PPE described above.

  • Containment : For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not sweep the dry powder. For a liquid spill, surround the area with absorbent pads.

  • Collection : Carefully scoop the contained material into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be placed in the hazardous waste container.

  • Disposal : Seal the waste container, label it clearly as "Spill Debris containing this compound," and arrange for pickup by your institution's Environmental Health and Safety (EHS) office or licensed waste contractor.

Part 3: Waste Segregation and Disposal Workflow

The foundation of compliant chemical disposal is meticulous segregation.[14] Mixing different waste classes can create dangerous reactions, increase disposal costs, and violate regulatory requirements.[13]

3.1. The Cardinal Rule: Isolate Halogenated Waste

Waste containing this compound must be collected in a container designated exclusively for HALOGENATED ORGANIC WASTE .

  • DO NOT mix this waste with non-halogenated solvents (e.g., hexane, ethyl acetate, methanol).[13]

  • DO NOT mix with aqueous waste, acids, or bases.

  • DO NOT dispose of it down the sanitary sewer or in the regular trash.[15]

This segregation is critical because the disposal methods for halogenated and non-halogenated wastes are different and have vastly different costs.

3.2. Waste Collection Protocol

  • Select the Right Container : Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.[16][17]

  • Label Accurately : Before adding any waste, label the container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents by their full name, including "this compound" and any solvents used.

  • Keep Closed : The waste container must remain closed at all times, except when you are actively adding waste.[16][18] This prevents the release of vapors and protects the lab environment.

  • Store Safely : Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet, away from heat or ignition sources.[19]

3.3. Final Disposal Method: High-Temperature Incineration

The only acceptable disposal method for this compound is through a licensed hazardous waste facility that utilizes high-temperature incineration.[6][15]

  • Causality : As a chlorinated organic compound, it requires incineration at temperatures of at least 1100°C to ensure the complete destruction of the molecule.[7][8] These specialized incinerators are equipped with "scrubbers" or other air pollution control devices to neutralize the corrosive hydrogen chloride (HCl) gas that is formed, converting it into harmless salts and water.[6][8] This process prevents the release of acid rain precursors and other toxic pollutants into the atmosphere.

Your responsibility as a researcher is to ensure the waste is properly segregated, contained, and labeled for pickup by your institution's EHS department or a certified hazardous waste disposal vendor, who will then transport it to a permitted treatment, storage, and disposal facility (TSDF).[14][18]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for managing waste generated from this compound.

G start Waste Generation (e.g., residual solid, contaminated labware, mother liquor) is_halogenated Does the waste contain This compound? start->is_halogenated segregate Segregate as HALOGENATED ORGANIC WASTE is_halogenated->segregate  Yes non_haz Follow appropriate disposal protocol for non-halogenated waste. is_halogenated->non_haz No container Collect in a designated, compatible, and properly labeled waste container. segregate->container storage Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. container->storage pickup Arrange for pickup by EHS or a licensed waste vendor. storage->pickup disposal Final Disposal: High-Temperature Incineration (>1100°C) at a permitted TSDF. pickup->disposal

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Handling of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

Hazard Assessment: An Evidence-Based Approach in the Absence of Specific Data

Due to the lack of a dedicated SDS for 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one, we turn to a structurally related isomer, 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one, for which safety data is available. The SDS for this isomer clearly indicates that it is a hazardous substance with the following classifications:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Given the high degree of structural similarity, it is prudent to assume that this compound poses a similar irritant risk. Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of any dust or aerosolized particles.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary line of defense against exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing or aerosolization, a face shield worn over safety goggles is required. This combination provides complete protection for the eyes and face from potential irritants.[6][7]
Hand Protection Nitrile gloves are recommended for incidental splash protection.[8] For prolonged handling, consider double-gloving or using a glove with higher chemical resistance. Always inspect gloves for any signs of degradation or perforation before use and change them immediately after contamination.
Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron over the lab coat is advised. Ensure the lab coat is fully buttoned to provide maximum coverage.
Respiratory Protection All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood . If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6][7]
Foot Protection Closed-toe shoes are a standard requirement in any laboratory setting. For situations with a higher risk of spills, chemical-resistant shoe covers should be worn.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (or analogous data) Donning Don Appropriate PPE Prep->Donning Weighing Weigh Solid in Fume Hood Donning->Weighing Dissolving Dissolve/React in Closed System Weighing->Dissolving Decon Decontaminate Glassware Dissolving->Decon Waste Segregate & Label Waste Decon->Waste Doffing Doff PPE Correctly Waste->Doffing

Caption: Workflow for the safe handling of this compound.

Protocol Steps:

  • Pre-Handling:

    • Thoroughly review this guide and any available safety information for analogous compounds.[5]

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE and inspect it for integrity.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to control dust.

    • Handle the compound gently to minimize dust generation.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of any chemical. The following procedures should be followed for all waste streams containing this compound.

Waste Segregation and Labeling:

Caption: Waste segregation and disposal plan for this compound.

Disposal Protocol:

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and contaminated paper towels, must be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Unused Compound: Any unused or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for the pickup of hazardous waste.[5]

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility. This proactive approach to safety, grounded in the principles of chemical hygiene and risk assessment, is the cornerstone of responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.